Propargyl-PEG2-N-bis(PEG2)
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[2-[2-(2-hydroxyethoxy)ethyl-[2-(2-prop-2-ynoxyethoxy)ethyl]amino]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO6/c1-2-8-19-14-15-22-11-5-16(3-9-20-12-6-17)4-10-21-13-7-18/h1,17-18H,3-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYALILPHJRBSKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCN(CCOCCO)CCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to N-(Propargyl-PEG2)-N-bis(PEG1-alcohol)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(Propargyl-PEG2)-N-bis(PEG1-alcohol), a heterotrifunctional chemical linker, is a valuable tool in the fields of bioconjugation, drug delivery, and materials science. Its unique architecture, featuring a central tertiary amine branching into a propargyl-terminated polyethylene glycol (PEG) arm and two hydroxyl-terminated PEG arms, offers a versatile platform for the synthesis of complex molecular constructs. The propargyl group allows for highly specific and efficient conjugation to azide-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." Simultaneously, the two primary alcohol functionalities provide avenues for the attachment of additional molecules through esterification, etherification, or other hydroxyl-based chemistries. The inherent PEGylated nature of the linker enhances aqueous solubility and biocompatibility of the resulting conjugates. This guide provides a comprehensive overview of the physicochemical properties, key reactions, and experimental protocols related to N-(Propargyl-PEG2)-N-bis(PEG1-alcohol), with a particular focus on its application in the development of Proteolysis Targeting Chimeras (PROTACs).
Physicochemical Properties
N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) is a well-defined, branched PEG derivative. Its structure allows for precise control over the spatial arrangement of conjugated molecules. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of N-(Propargyl-PEG2)-N-bis(PEG1-alcohol)
| Property | Value | Source(s) |
| Chemical Name | 2-[2-[2-(2-hydroxyethoxy)ethyl-[2-(2-prop-2-ynoxyethoxy)ethyl]amino]ethoxy]ethanol | [1] |
| CAS Number | 2100306-62-3 | [1][2][3][4] |
| Molecular Formula | C₁₅H₂₉NO₆ | [2][4] |
| Molecular Weight | 319.39 g/mol | [2][4] |
| Purity | ≥95% | [1][3] |
| Appearance | Typically exists as a solid at room temperature. | [5] |
| Solubility | May dissolve in DMSO, H₂O, Ethanol, or DMF. | [5] |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [5] |
| SMILES | OCCOCCN(CCOCCO)CCOCCOCC#C | [1][2] |
| InChI Key | SYALILPHJRBSKH-UHFFFAOYSA-N | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the verification of the chemical structure and purity of N-(Propargyl-PEG2)-N-bis(PEG1-alcohol). Key expected spectral features are summarized in Table 2.
Table 2: Spectroscopic Data for N-(Propargyl-PEG2)-N-bis(PEG1-alcohol)
| Technique | Functional Group | Bond Vibration/Chemical Shift | Characteristic Frequency/Signal | Source(s) |
| Infrared (IR) Spectroscopy | Alcohol | O-H stretch | 3200 - 3500 cm⁻¹ (Broad, Strong) | [1] |
| Alkane | C-H stretch | 2850 - 2950 cm⁻¹ (Medium to Strong) | [1] | |
| Alkyne | C≡C stretch | ~2130 cm⁻¹ (Sharp, Weak) | [1] | |
| Ether | C-O-C stretch | ~1100 cm⁻¹ (Strong, Broad) | [1] | |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | PEG Backbone | -O-CH₂-CH₂-O- | ~3.6 ppm (Broad Singlet/Multiplet) | |
| Propargyl Group | -CH₂-C≡C-H | ~4.2-4.7 ppm | ||
| Propargyl Group | -C≡C-H | ~2.5 ppm (Triplet) |
Experimental Protocols
The trifunctional nature of N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) allows for a variety of conjugation strategies. The following sections provide detailed experimental protocols for the key reactions involving its functional groups.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of the Propargyl Group
This protocol describes a general procedure for the "click" reaction between the terminal alkyne of N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) and an azide-functionalized molecule.
Materials:
-
N-(Propargyl-PEG2)-N-bis(PEG1-alcohol)
-
Azide-containing molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for biological applications)
-
Degassed buffer (e.g., phosphate-buffered saline (PBS), pH 7.4) or appropriate organic solvent (e.g., DMSO, DMF)
-
Nitrogen or Argon gas source
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) in the chosen solvent.
-
Prepare a stock solution of the azide-containing molecule in a compatible solvent.
-
Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
-
If using, prepare a stock solution of THPTA (e.g., 100 mM in water).
-
-
Reaction Setup:
-
In a reaction vessel, add the desired amount of N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) from its stock solution.
-
Add the azide-containing molecule, typically in a 1:1 to 1.2:1 molar ratio relative to the alkyne.
-
If using THPTA, add it to the reaction mixture at a concentration of 2-5 equivalents relative to CuSO₄.
-
Add the CuSO₄ stock solution to the reaction mixture. The final concentration of copper can range from 50 µM to 1 mM, depending on the scale and nature of the reactants.
-
Degas the reaction mixture by bubbling with nitrogen or argon for 5-10 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 times that of the CuSO₄.
-
Allow the reaction to proceed at room temperature for 1-4 hours. Reaction progress can be monitored by an appropriate analytical technique such as TLC, LC-MS, or NMR.
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture can be purified to remove the copper catalyst and any unreacted starting materials.
-
For small molecules, purification can be achieved by column chromatography on silica gel.
-
For biomolecules, purification may involve size-exclusion chromatography, dialysis, or affinity chromatography.
-
Caption: Workflow for the CuAAC "click" reaction.
Esterification of the Alcohol Groups
This protocol provides a general method for the esterification of the terminal hydroxyl groups of N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) with a carboxylic acid.
Materials:
-
N-(Propargyl-PEG2)-N-bis(PEG1-alcohol)
-
Carboxylic acid of interest
-
Dicyclohexylcarbodiimide (DCC) or another carbodiimide coupling agent (e.g., EDC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Nitrogen or Argon atmosphere
Procedure:
-
Reaction Setup:
-
In a flame-dried round-bottom flask under a nitrogen or argon atmosphere, dissolve N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) in anhydrous DCM.
-
Add the carboxylic acid (2-2.5 equivalents relative to the alcohol) to the solution.
-
Add a catalytic amount of DMAP (e.g., 0.1 equivalents).
-
-
Coupling Agent Addition:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (2.2-2.6 equivalents) in anhydrous DCM to the reaction mixture. A white precipitate of dicyclohexylurea (DCU) will form.
-
-
Reaction and Monitoring:
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ester.
-
Caption: Workflow for the esterification of the alcohol groups.
Applications in PROTAC Development
N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) is particularly well-suited for the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. This molecule recruits the E3 ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
The trifunctional nature of N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) allows for the attachment of the target protein ligand and the E3 ligase ligand to different arms of the linker, providing precise control over the spatial orientation of the two ligands. For example, the propargyl group can be used to attach one ligand via click chemistry, while the two alcohol groups can be functionalized to attach the second ligand. This modular approach facilitates the rapid synthesis of a library of PROTACs with varying linker lengths and attachment points, which is crucial for optimizing their biological activity.
Caption: PROTAC synthesis using the trifunctional linker.
Safety and Handling
N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) should be handled by personnel trained in chemical laboratory safety procedures.[6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[6] Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place, typically at -20°C for long-term storage.[7]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) is a versatile and powerful tool for researchers in chemistry, biology, and medicine. Its unique trifunctional nature, combined with the beneficial properties of PEG, enables the construction of complex, well-defined molecular architectures. This guide has provided a detailed overview of its properties, experimental protocols for its key reactions, and its application in the rapidly advancing field of PROTAC development. As the demand for sophisticated bioconjugates and targeted therapeutics continues to grow, the utility of this and similar multi-arm linkers is expected to expand significantly.
References
- 1. N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) | 2100306-62-3 | Benchchem [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. N-(Propargyl-peg2)-n-bis(peg1-alcohol) [myskinrecipes.com]
- 4. N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) | 2100306-62-3 [chemicalbook.com]
- 5. N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) | branched alkyne PEG Linker | CAS# 2100306-62-3 | 美国InvivoChem [invivochem.cn]
- 6. broadpharm.com [broadpharm.com]
- 7. N-(alcohol-PEG2)-N-bis(PEG2-propargyl) | BroadPharm [broadpharm.com]
An In-Depth Technical Guide to N-(Propargyl-PEG2)-N-bis(PEG1-alcohol): A Trifunctional Linker for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of N-(Propargyl-PEG2)-N-bis(PEG1-alcohol), a versatile trifunctional linker. This molecule is of significant interest in the fields of bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).
Core Chemical Structure and Properties
N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) is a branched, heterobifunctional molecule featuring a central nitrogen atom. This central atom is attached to three distinct arms: one propargyl-terminated polyethylene glycol (PEG) chain and two hydroxyl-terminated PEG chains. This unique architecture provides three orthogonal points for conjugation, making it a valuable tool for constructing complex molecular architectures.
The propargyl group, with its terminal alkyne, is primed for highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.[1] The two primary alcohol groups offer versatile handles for further functionalization, such as esterification or etherification, allowing for the attachment of a wide range of molecules including drugs, imaging agents, or targeting ligands. The polyethylene glycol (PEG) backbone enhances the hydrophilicity and biocompatibility of the molecule and its conjugates, which can improve solubility and in vivo pharmacokinetic properties.[2]
Chemical Structure:
Physicochemical and Spectroscopic Data
The following tables summarize the key physicochemical and spectroscopic properties of N-(Propargyl-PEG2)-N-bis(PEG1-alcohol).
| Property | Value |
| CAS Number | 2100306-62-3 |
| Molecular Formula | C15H29NO6 |
| Molecular Weight | 319.4 g/mol |
| Purity | Typically ≥95% |
| Appearance | Please refer to supplier's certificate of analysis |
| Solubility | Soluble in water, DMSO, and other polar organic solvents |
| SMILES | OCCOCCN(CCOCCO)CCOCCOCC#C |
| Spectroscopic Data | Characteristic Peaks |
| ¹H NMR (predicted) | ~4.2 ppm (t, -CH₂-C≡CH), ~3.6 ppm (m, PEG backbone), ~2.4 ppm (t, -C≡CH) |
| ¹³C NMR (predicted) | ~80 ppm (-C≡CH), ~70 ppm (PEG backbone), ~58 ppm (-CH₂-N) |
| FT-IR | ~3400 cm⁻¹ (O-H stretch), ~2900 cm⁻¹ (C-H stretch), ~2100 cm⁻¹ (C≡C stretch), ~1100 cm⁻¹ (C-O stretch) |
Applications in Bioconjugation and Drug Development
The trifunctional nature of N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) makes it a powerful tool for a variety of applications in biomedical research and drug development.
PROTACs and Targeted Protein Degradation
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[3] The linker connecting the target protein ligand and the E3 ligase ligand is a critical component of a PROTAC's design, influencing its efficacy and pharmacokinetic properties.[4][5] N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) is an ideal scaffold for PROTAC synthesis.[1] The propargyl group can be used to attach the E3 ligase ligand via click chemistry, while the two hydroxyl groups can be functionalized to attach the target protein ligand.[2]
Antibody-Drug Conjugates (ADCs)
Antibody-drug conjugates are a class of targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic agent to cancer cells. The linker in an ADC plays a crucial role in the stability of the conjugate in circulation and the efficient release of the payload at the target site. The branched structure of N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) allows for the attachment of multiple drug molecules to a single antibody, potentially increasing the drug-to-antibody ratio (DAR) and therapeutic efficacy.
Targeted Drug Delivery and Nanoparticle Functionalization
The hydrophilic PEG chains of this linker can be used to functionalize the surface of nanoparticles, liposomes, or other drug delivery systems. This PEGylation can improve the stability of the delivery vehicle, prolong its circulation time, and reduce immunogenicity.[2] The propargyl and hydroxyl groups provide handles for attaching targeting ligands (e.g., antibodies, peptides) and therapeutic payloads, creating a multifunctional and targeted drug delivery system.[6][7]
Experimental Protocols
The following are representative experimental protocols for the key reactions involving N-(Propargyl-PEG2)-N-bis(PEG1-alcohol).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for conjugating an azide-containing molecule to the propargyl group of N-(Propargyl-PEG2)-N-bis(PEG1-alcohol).
Materials:
-
N-(Propargyl-PEG2)-N-bis(PEG1-alcohol)
-
Azide-functionalized molecule (e.g., protein, peptide, small molecule)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
Degassed water
Procedure:
-
Dissolve N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) and the azide-functionalized molecule in PBS or an appropriate buffer.
-
Prepare a fresh stock solution of sodium ascorbate in degassed water.
-
Prepare a premixed solution of CuSO₄ and THPTA in degassed water. The ligand-to-copper ratio should be approximately 5:1.
-
To the reaction mixture containing the alkyne and azide, add the CuSO₄/THPTA solution to a final copper concentration of 100-250 µM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).
-
Once the reaction is complete, it can be quenched by the addition of EDTA.
-
Purify the conjugate using a suitable chromatography method (e.g., size-exclusion chromatography, affinity chromatography).
Esterification of Hydroxyl Groups
This protocol provides a general method for attaching a carboxylic acid-containing molecule to the hydroxyl groups of N-(Propargyl-PEG2)-N-bis(PEG1-alcohol).
Materials:
-
N-(Propargyl-PEG2)-N-bis(PEG1-alcohol)
-
Carboxylic acid-containing molecule (e.g., drug, fluorescent dye)
-
Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or other suitable organic solvent
Procedure:
-
Dissolve N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) and the carboxylic acid-containing molecule in anhydrous DCM.
-
Add DMAP (catalytic amount) to the solution.
-
Slowly add a solution of DCC in anhydrous DCM to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Visualizations of Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key experimental workflows and a relevant biological pathway where conjugates of N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) could be applied.
Caption: A representative workflow for the synthesis of a PROTAC molecule.
Caption: The mechanism of action for a PROTAC, inducing targeted protein degradation.
Caption: Targeted delivery and mechanism of action of an Antibody-Drug Conjugate.
References
- 1. N-(Propargyl-PEG2)-N-bis(PEG1-alcohol)_2100306-62-3_新研博美 [xinyanbm.com]
- 2. N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) | 2100306-62-3 | Benchchem [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. precisepeg.com [precisepeg.com]
- 6. N-(Propargyl-PEG2)-N-Bis(PEG1-Alcohol) - CD Bioparticles [cd-bioparticles.net]
- 7. Cellular uptake, intracellular behavior, and acute/sub-acute cytotoxicity of a PEG-modified quantum dot with promising in-vivo biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Trifunctional PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis pathways for creating trifunctional polyethylene glycol (PEG) linkers. These versatile molecules are critical components in advanced bioconjugation, enabling the precise assembly of complex constructs such as antibody-drug conjugates (ADCs), PROTACs, and targeted nanoparticle systems. We will delve into core synthesis strategies, key chemical transformations, detailed experimental protocols, and methods for purification and characterization.
Introduction to Trifunctional PEG Linkers
Trifunctional PEG linkers are polymers containing three distinct reactive functional groups. Typically, they feature a general structure where one end of the PEG chain is modified with one functional group, while the other end incorporates a branched structure presenting two different functional groups.[1] This architecture is invaluable for modular drug design, allowing for the orthogonal conjugation of three different molecules—for example, a targeting ligand (like an antibody), a therapeutic payload (a small molecule drug), and an imaging agent or solubility modifier.
The utility of these linkers hinges on orthogonal chemistry , a set of highly specific and efficient reactions that proceed in the presence of other functional groups without side reactions.[2] Common orthogonal reactions employed include copper-catalyzed or strain-promoted azide-alkyne cycloadditions (CuAAC and SPAAC, respectively), inverse-electron-demand Diels-Alder reactions, and thiol-Michael additions.[2][3][4]
Core Synthesis Strategies
The synthesis of trifunctional PEG linkers can be approached through several strategic pathways. The choice of strategy often depends on the desired functional groups, the length of the PEG chain, and the availability of starting materials.
Strategy 1: Desymmetrization of Homobifunctional PEGs
A prevalent and versatile method begins with a commercially available, symmetrical PEG diol (HO-PEG-OH). The strategy involves sequentially modifying each hydroxyl terminus.[5]
-
Monofunctionalization : The first step is the selective reaction of one hydroxyl group, leaving the other intact. A common method is the Williamson ether synthesis using propargyl bromide and a sub-stoichiometric amount of a strong base like sodium hydride (NaH) to install an alkyne group.[5]
-
Activation of the Second Terminus : The remaining hydroxyl group is then activated for subsequent nucleophilic substitution. This is typically achieved by converting it into a better leaving group, such as a mesylate (-OMs) or tosylate (-OTs), using mesyl chloride or tosyl chloride, respectively.[5]
-
Introduction of the Second Functionality : The activated terminus (e.g., PEG-OMs) can then be reacted with a nucleophile to introduce the second functional group. For example, reacting with sodium azide (NaN₃) yields an azide-terminated PEG.[5][6]
-
Derivatization to a Trifunctional Linker : The initial functional group (e.g., the alkyne) can be part of a precursor that contains two other masked functionalities, or one of the ends can be coupled to a branched core that introduces two new functional groups.
Strategy 2: Convergent Synthesis from a Central Core
An alternative approach involves building the linker by coupling functionalized PEG arms to a central trifunctional molecule.[7][8] For instance, a molecule with three distinct handles (e.g., a protected lysine derivative with distinct protecting groups on its two amines and one carboxylic acid) can serve as an anchor point. PEG chains with complementary reactive groups are then synthesized separately and subsequently attached to the core. This method offers excellent control over the final structure and purity. A reported convergent pathway provides access to trifunctional oligoethyleneglycol-amine (OEG-amine) linkers by applying the reductive coupling of a primary azide to bifunctional OEG-azide precursors.[7][8]
Key Chemical Transformations and Experimental Protocols
This section provides detailed protocols for introducing the most common functional groups onto a PEG backbone.
Protocol 1: Synthesis of Alkyne-PEG-OH from PEG-Diol
This protocol is adapted from methodologies described for the desymmetrization of oligo(ethylene glycol)s.[5]
Objective: To synthesize a monofunctional PEG with a terminal alkyne group and a terminal hydroxyl group.
Materials:
-
Tetra(ethylene glycol) (OH-PEG₄-OH)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Propargyl bromide, 80% w/w in toluene
-
Anhydrous Tetrahydrofuran (THF)
-
3% Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), add NaH (1.0 eq) to a solution of OH-PEG₄-OH (3.0 eq) in anhydrous THF at 0 °C.
-
Stir the reaction mixture for 1 hour at room temperature.
-
Add a solution of propargyl bromide (1.0 eq) in THF dropwise over 1 hour using a syringe pump.
-
Stir the solution for 1 hour at room temperature, then heat to 60 °C and stir for an additional 15 hours.
-
Cool the reaction mixture and quench with 3% HCl.
-
Remove the THF by rotary evaporation.
-
Extract the crude product from the aqueous layer with DCM.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo to obtain the crude product as a colorless oil.
-
Purify the product (Alkyne-PEG₄-OH) using silica gel column chromatography.
| Reactant | Equivalents | Purpose | Typical Yield |
| OH-PEG-OH | 3.0 | Starting Material | 37-69%[5] |
| NaH | 1.0 | Deprotonation of -OH | |
| Propargyl Bromide | 1.0 | Alkylation Agent |
Table 1: Reaction summary for the synthesis of Alkyne-PEG-OH.
Protocol 2: Synthesis of Alkyne-PEG-Azide from Alkyne-PEG-OH
Objective: To convert the terminal hydroxyl of Alkyne-PEG-OH into an azide group.
Part A: Mesylation of Alkyne-PEG-OH
-
Dissolve Alkyne-PEG-OH (1.0 eq) and triethylamine (Et₃N, 1.5 eq) in anhydrous DCM at 0 °C under an inert atmosphere.
-
Add mesyl chloride (MsCl, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 3.5 hours.
-
Wash the reaction mixture with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate in vacuo to yield Alkyne-PEG-OMs. This intermediate is often used without further purification.
Part B: Azidation
-
Dissolve the crude Alkyne-PEG-OMs (1.0 eq) in dimethylformamide (DMF).
-
Add sodium azide (NaN₃, 5.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-15 hours.
-
After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the final product, Alkyne-PEG-Azide, by column chromatography.
| Reaction Step | Key Reagents | Purpose | Typical Yield |
| Mesylation | MsCl, Et₃N | Activate terminal -OH | >95% (crude)[5] |
| Azidation | NaN₃ | Nucleophilic substitution | High yield |
Table 2: Reaction summary for the synthesis of Alkyne-PEG-Azide.
Protocol 3: Synthesis of Amine-PEG-Thiol (Heterobifunctional)
This protocol describes the synthesis of an amine- and thiol-terminated PEG, which can be a precursor to a trifunctional linker. The synthesis starts from a mesylated PEG.[6]
Objective: To create a PEG linker with orthogonal amine and thiol functionalities.
Procedure:
-
Azide Introduction: React monomesyl-PEG-OH with sodium azide to form Azide-PEG-OH.[6]
-
Second Terminus Activation: Activate the remaining hydroxyl group of Azide-PEG-OH by tosylation (using tosyl chloride) to yield Azide-PEG-OTs.
-
Thiol Introduction: React Azide-PEG-OTs with sodium hydrosulfide (NaSH) or potassium thioacetate followed by hydrolysis to introduce the thiol group, yielding Azide-PEG-SH.[6]
-
Amine Formation: Reduce the azide group to an amine using a reducing agent like triphenylphosphine (Staudinger reaction) or catalytic hydrogenation (H₂/Pd-C) to obtain the final Amine-PEG-SH.[6]
Purification and Characterization
Rigorous purification and characterization are essential to ensure the quality and reactivity of the synthesized linkers.
-
Purification: High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is the method of choice for purifying PEG linkers.[9] It allows for the separation of the desired product from starting materials and by-products based on hydrophobicity.
-
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the presence of protons corresponding to the functional groups and the PEG backbone, and to determine the degree of functionalization.[10] For example, a successful azidation is confirmed by a characteristic triplet at ~ δ 3.1 ppm for the -CH₂- adjacent to the azide.[5]
-
Mass Spectrometry (MS): MALDI-TOF or ESI-MS is used to confirm the molecular weight of the final product, providing definitive evidence of a successful synthesis.[9]
-
Conclusion
The synthesis of trifunctional PEG linkers is a multi-step process that requires careful control over reaction conditions to achieve selective functionalization. By employing strategies like desymmetrization and leveraging a toolbox of robust chemical transformations, researchers can create custom linkers tailored for specific applications in drug delivery and bioconjugation. The protocols and data presented in this guide offer a solid foundation for the successful design and synthesis of these powerful molecular tools.
References
- 1. Trifunctional PEGs - CD Bioparticles [cd-bioparticles.net]
- 2. researchgate.net [researchgate.net]
- 3. New breakthroughs in click chemistry series product | Biopharma PEG [biochempeg.com]
- 4. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Expedient synthesis of trifunctional oligoethyleneglycol-amine linkers and their use in the preparation of PEG-based branched platforms - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Expedient synthesis of trifunctional oligoethyleneglycol-amine linkers and their use in the preparation of PEG-based branched platforms - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) for Advanced Drug Development
CAS Number: 2100306-62-3
This technical guide provides a comprehensive overview of the trifunctional PEG linker, N-(Propargyl-PEG2)-N-bis(PEG1-alcohol), for researchers, scientists, and drug development professionals. This document outlines its chemical properties, core applications in bioconjugation and Proteolysis Targeting Chimeras (PROTACs), and provides detailed experimental protocols and workflow visualizations.
Core Concepts and Properties
N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) is a branched, multi-arm polyethylene glycol (PEG) derivative that serves as a versatile linker in the construction of complex biomolecular conjugates. Its unique trifunctional structure, featuring a terminal alkyne and two primary alcohol groups, allows for the sequential and orthogonal attachment of different molecular entities.
The PEG backbone enhances the aqueous solubility and biocompatibility of the resulting conjugates, a critical factor in drug development for improving pharmacokinetic profiles.[1][2]
Physicochemical Properties
The key physicochemical properties of N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) are summarized in the table below.
| Property | Value |
| CAS Number | 2100306-62-3 |
| Molecular Formula | C₁₅H₂₉NO₆ |
| Molecular Weight | 319.39 g/mol |
| Purity | Typically ≥95% |
| Appearance | Pale yellow to yellow oil |
| Solubility | Soluble in water, DMSO, DMF |
| Storage | -20°C, sealed, dry |
Functional Group Analysis
The utility of this linker is derived from its three distinct functional groups, each with a specific role in chemical synthesis.
| Functional Group | Chemical Structure | Role in the Compound |
| Propargyl Group | -CH₂-C≡CH | Enables highly specific "click" reactions, particularly Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), for conjugation with azide-functionalized molecules. |
| Alcohol Groups (x2) | -OH | Provide sites for further modification or conjugation, for example, through esterification or etherification with drugs, imaging agents, or other biomolecules. |
| Branched PEG Core | -(CH₂CH₂O)n- | Enhances hydrophilicity, biocompatibility, and provides a flexible spacer to properly orient the conjugated molecules. |
Applications in Drug Development
The primary application of N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) is in the development of complex therapeutic and diagnostic agents, most notably in the field of PROTACs.
PROTAC Synthesis
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[3][4] The linker component of a PROTAC is crucial for its efficacy, as it dictates the spatial orientation of the POI and E3 ligase ligands, which is critical for the formation of a stable and productive ternary complex.[1][3]
N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) is an ideal scaffold for PROTAC synthesis due to its branched nature. This allows for the attachment of a POI ligand and an E3 ligase ligand, with the third functional group available for further modification, such as the attachment of a solubilizing group or an imaging agent. PEG linkers, in particular, are widely used in PROTAC design to improve solubility and cell permeability.[1][2][5]
Experimental Protocols
The following sections provide detailed methodologies for the key reactions involving N-(Propargyl-PEG2)-N-bis(PEG1-alcohol).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the general procedure for conjugating an azide-containing molecule to the propargyl group of the linker.
Materials:
-
N-(Propargyl-PEG2)-N-bis(PEG1-alcohol)
-
Azide-functionalized molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable copper-chelating ligand
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Organic co-solvent if needed (e.g., DMSO, DMF)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) in DMSO.
-
Prepare a 10 mM stock solution of the azide-functionalized molecule in a compatible solvent.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (freshly prepared).
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-functionalized molecule to the desired final concentration in buffer.
-
Add N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) to a final concentration of 1.2 equivalents relative to the azide.
-
In a separate tube, pre-mix CuSO₄ and THPTA in a 1:5 molar ratio. Add this complex to the reaction mixture to a final copper concentration of 1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
-
Reaction Conditions:
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking.
-
The reaction progress can be monitored by LC-MS or TLC.
-
-
Purification:
-
Upon completion, the product can be purified by a suitable method such as HPLC or size-exclusion chromatography to remove excess reagents and byproducts.
-
Esterification of Alcohol Groups
This protocol outlines the conjugation of a carboxylic acid-containing molecule to the primary alcohol groups of the linker.
Materials:
-
N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) conjugate from the previous step
-
Carboxylic acid-functionalized molecule (e.g., a drug)
-
Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or other suitable solvent
Procedure:
-
Reaction Setup:
-
Dissolve the N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) conjugate in anhydrous DCM.
-
Add the carboxylic acid-functionalized molecule (2.2 equivalents) and DMAP (0.2 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
Add DCC (2.2 equivalents) portion-wise.
-
-
Reaction Conditions:
-
Allow the reaction to warm to room temperature and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 5% citric acid solution, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualized Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships involving N-(Propargyl-PEG2)-N-bis(PEG1-alcohol).
Synthesis of a Heterotrifunctional Molecule
Caption: Sequential conjugation workflow for creating a heterotrifunctional molecule.
Solid-Phase PROTAC Synthesis Workflow
This diagram illustrates a conceptual workflow for the solid-phase synthesis of a PROTAC, a technique that can improve purification and handling.[4]
Caption: Conceptual workflow for solid-phase PROTAC synthesis.
PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of a PROTAC molecule.
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
Conclusion
N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) is a powerful and versatile tool for the construction of complex bioconjugates. Its trifunctional nature, combined with the beneficial properties of the PEG backbone, makes it particularly well-suited for the development of next-generation therapeutics such as PROTACs. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to incorporate this valuable linker into their drug discovery and development programs.
References
- 1. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
Role of propargyl groups in copper-catalyzed click chemistry
An In-depth Technical Guide on the Core Role of Propargyl Groups in Copper-Catalyzed Click Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Cornerstone of Click Chemistry
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click" reaction, has revolutionized molecular science by offering a highly efficient, specific, and reliable method for covalently linking molecules.[1][2][3] At the heart of this powerful transformation lies the reaction between a terminal alkyne and an azide, which, in the presence of a copper(I) catalyst, rapidly and selectively forms a stable 1,4-disubstituted 1,2,3-triazole.
The propargyl group (a prop-2-yn-1-yl moiety) is arguably the most common and versatile functional handle used to introduce the requisite terminal alkyne into a molecular scaffold.[4][5][6] Its prevalence stems from its ideal combination of high reactivity in the CuAAC reaction, relative stability, and the ease with which it can be installed onto a wide range of molecules, including small organic compounds, peptides, proteins, and nucleic acids.[1][4][7] This guide provides a detailed technical overview of the central role the propargyl group plays in the mechanism, kinetics, and broad applications of copper-catalyzed click chemistry.
The Propargyl Group: The Active Alkyne Component
The key to the propargyl group's function is its terminal carbon-carbon triple bond (alkyne) with an acidic proton. This terminal proton is crucial for the initial activation step in the catalytic cycle. The propargyl group's small size and linear geometry generally minimize steric hindrance, allowing for efficient access of the copper catalyst and the azide coupling partner.[8]
Propargyl groups are typically introduced into molecules through nucleophilic substitution reactions using propargyl halides (e.g., propargyl bromide) or through reactions with propargyl alcohol.[4][5][9][10] This straightforward functionalization makes it an exceptionally practical tool for preparing substrates for click chemistry.[4]
The Reaction Mechanism: Activating the Propargyl Alkyne
The CuAAC reaction proceeds through a multi-step catalytic cycle, where the copper(I) ion plays a pivotal role in activating the propargyl group's terminal alkyne, dramatically accelerating the reaction rate by a factor of up to 10⁸ compared to the uncatalyzed thermal reaction.[11]
The accepted mechanism involves the following key stages:
-
Copper-Acetylide Formation: The catalytic cycle begins with the coordination of the Cu(I) ion to the alkyne of the propargyl group. In the presence of a base (or through the basicity of the solvent/ligands), the terminal alkyne proton is removed to form a highly nucleophilic copper(I)-acetylide intermediate. This is the critical activation step.[12]
-
Azide Coordination & Cycloaddition: The azide reactant then coordinates to the copper center. Mechanistic studies, including kinetic and computational analyses, suggest the involvement of a dinuclear (two-copper) intermediate, where one copper atom binds the acetylide while the other activates the azide.[12][13] This coordination facilitates the cycloaddition, leading to the formation of a six-membered copper-containing metallacycle.
-
Product Release: This intermediate is unstable and rapidly undergoes rearrangement and protonolysis (acquiring a proton from the solvent) to yield the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the active Cu(I) catalyst, allowing the cycle to continue.[12]
Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Data Presentation: Reactivity and Catalytic Efficiency
The choice of alkyne and the catalytic system significantly impacts the efficiency of the CuAAC reaction. Propargyl groups consistently demonstrate excellent performance, offering a superb balance of reactivity and ease of use.[14]
Table 1: Relative Reactivity of Terminal Alkynes in CuAAC
This table compares the reaction conversion of various alkynes under typical bioconjugation conditions, highlighting the strong performance of propargyl derivatives. Electron-withdrawing groups, as in propiolamides, can slightly increase reactivity.
| Alkyne Substrate | Functional Group Type | % Conversion (30 min, 10 µM Cu⁺) | Notes |
| Propargyl alcohol | Propargylic | ~90% | Standard, highly reactive, and cost-effective.[14] |
| Propargyl ether | Propargylic | ~85-90% | Excellent reactivity, common in bioconjugation. |
| Propargyl amide | Propargylic | ~90% | High reactivity, comparable to other propargyl groups.[14] |
| Phenylacetylene | Aryl alkyne | ~80% | Slightly less reactive than propargyl groups. |
| Propiolamide | Electron-activated | >95% | Marginally more reactive but can be prone to side reactions.[14] |
| Tertiary propargyl carbamate | Propargylic | Low | Unsuitable for CuAAC; prone to copper-induced fragmentation.[14] |
Data adapted from comparative studies under standardized ligand-accelerated conditions.[14]
Table 2: Influence of Catalyst System on CuAAC with a Propargyl Substrate
The efficiency of the click reaction depends heavily on the copper source and the presence of accelerating ligands, which stabilize the Cu(I) oxidation state and prevent side reactions.
| Copper Source | Ligand | Reducing Agent | Typical Reaction Time | Yield |
| CuSO₄·5H₂O | None | Sodium Ascorbate | 1-24 hours | Good to Excellent |
| CuI | None | None | 1-12 hours | Good to Excellent |
| CuSO₄·5H₂O | THPTA | Sodium Ascorbate | 15-60 minutes | Excellent |
| CuBr | TBTA | None | 30-90 minutes | Excellent |
| Metallic Copper | None | None | 6-24 hours | Variable |
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is a water-soluble ligand ideal for bioconjugations.[15] TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is used in organic solvents.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are two standard protocols for performing CuAAC reactions with propargyl-functionalized substrates.
Protocol 1: General CuAAC for Small Molecule Synthesis
This protocol is suitable for coupling small organic molecules in a standard laboratory setting.
Reagents & Materials:
-
Propargyl-functionalized substrate (1.0 eq)
-
Azide-functionalized substrate (1.0-1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq)
-
Sodium ascorbate (0.05-0.20 eq)
-
Solvent: 1:1 mixture of tert-butanol and water
-
Round-bottom flask, magnetic stirrer
Methodology:
-
Dissolve the propargyl-containing substrate (1.0 eq) and the azide (1.1 eq) in the t-BuOH/H₂O (1:1) solvent mixture in a round-bottom flask.
-
In a separate vial, prepare fresh stock solutions of CuSO₄·5H₂O (e.g., 0.1 M in water) and sodium ascorbate (e.g., 1.0 M in water).
-
To the stirring solution of the reactants, add the sodium ascorbate solution (e.g., 0.1 eq).
-
Add the CuSO₄ solution (e.g., 0.02 eq) to initiate the reaction. A color change may be observed.
-
Allow the reaction to stir at room temperature. Monitor its progress using an appropriate technique (e.g., TLC or LC-MS). Reactions are often complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the pure 1,2,3-triazole.
Protocol 2: Ligand-Accelerated CuAAC for Bioconjugation
This protocol is optimized for labeling sensitive biological molecules like proteins or nucleic acids in an aqueous environment. The use of a ligand like THPTA is critical to protect the biomolecule from oxidative damage and accelerate the reaction.[16][17]
Reagents & Materials:
-
Propargyl-labeled biomolecule (e.g., protein) in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-labeled cargo (e.g., fluorescent dye) (5-20 eq)
-
Catalyst Premix:
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA ligand stock solution (e.g., 50-100 mM in water)[15]
-
-
Sodium ascorbate stock solution (freshly prepared, 100 mM in water)
-
Microcentrifuge tubes or similar reaction vessels
Methodology:
-
Prepare the reaction mixture in a microcentrifuge tube by combining the propargyl-labeled biomolecule solution with the azide-labeled cargo.
-
Prepare the Catalyst Premix by mixing the CuSO₄ and THPTA ligand solutions. A typical ratio is 1:5 (Cu:ligand).[17] For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA.[17] Let this mixture stand for 1-2 minutes.
-
Add the Catalyst Premix to the biomolecule/azide solution to achieve a final copper concentration of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.[16]
-
Gently mix the solution and allow the reaction to proceed at room temperature for 30-60 minutes.
-
The reaction can be quenched by adding EDTA to chelate the copper.
-
Purify the labeled biomolecule from excess reagents using an appropriate method, such as size-exclusion chromatography (SEC), dialysis, or spin filtration.
Applications in Drug Development and Chemical Biology
The reliability of clicking a propargyl group to an azide has made it an indispensable tool for modern drug discovery and chemical biology.
Target Identification and Validation
A primary challenge in drug development is identifying the cellular targets of a bioactive compound. Activity-Based Protein Profiling (ABPP) leverages click chemistry for this purpose. A drug candidate is synthesized with a minimally-perturbing propargyl group. This probe is introduced to cells or cell lysates, where it binds to its protein targets. The entire proteome is then treated with an azide-functionalized reporter tag (e.g., biotin for affinity purification or a fluorophore for imaging). The CuAAC reaction covalently links the reporter tag only to the proteins that have been bound by the propargylated probe, allowing for their identification by mass spectrometry or visualization by gel electrophoresis.[18][19]
Caption: Workflow for Activity-Based Protein Profiling (ABPP) using a propargyl probe.
Diversity-Oriented Library Synthesis
In lead optimization, generating a large library of analogues of a hit compound is essential. By creating a core molecular scaffold containing a propargyl group, medicinal chemists can rapidly synthesize hundreds or thousands of derivatives by reacting it with a diverse collection of azide-containing building blocks.[20] This modular approach significantly accelerates the Structure-Activity Relationship (SAR) studies needed to improve potency and selectivity.
Conclusion
The propargyl group is a cornerstone of copper-catalyzed click chemistry, serving as a robust, reliable, and versatile alkyne handle. Its central role begins with its activation by copper(I) to form a key acetylide intermediate, which then drives the rapid and highly selective cycloaddition with an azide. This reaction's efficiency and orthogonality have cemented its status as an invaluable tool for researchers, scientists, and drug development professionals. From constructing complex molecular architectures and creating vast compound libraries to identifying novel drug targets and labeling sensitive biomolecules, the strategic incorporation of the propargyl group continues to enable profound advancements across the chemical and biological sciences.
References
- 1. Bot Detection [iris-biotech.de]
- 2. labinsights.nl [labinsights.nl]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Bot Detection [iris-biotech.de]
- 8. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Click Chemistry [organic-chemistry.org]
- 12. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. confluore.com [confluore.com]
- 16. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jenabioscience.com [jenabioscience.com]
- 18. Click chemistry-facilitated comprehensive identification of proteins adducted by antimicrobial 5-nitroimidazoles for discovery of alternative drug targets against giardiasis [escholarship.org]
- 19. Click Chemistry for Target Engagement Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
The Strategic Advantage of Branched PEG Linkers in Bioconjugation: A Technical Guide
For researchers, scientists, and drug development professionals, the architecture of a linker in a bioconjugate is a critical determinant of its therapeutic efficacy. While linear polyethylene glycol (PEG) linkers have been a mainstay in the field, branched PEG linkers are emerging as a superior alternative, offering a multitude of advantages that directly translate to improved drug performance. This in-depth technical guide explores the core benefits of employing branched PEG linkers, supported by data, experimental methodologies, and visual representations of key concepts.
Enhanced Physicochemical and Pharmacokinetic Properties
Branched PEG linkers, characterized by multiple PEG arms extending from a central core, confer significant improvements to the physicochemical and pharmacokinetic profiles of bioconjugates compared to their linear counterparts.[][2] These advantages are pivotal in the development of next-generation therapeutics, including antibody-drug conjugates (ADCs).
A primary benefit is the enhanced water solubility of the conjugated molecule.[][3] Many potent therapeutic agents are hydrophobic, limiting their bioavailability. The hydrophilic nature of the branched PEG structure effectively masks this hydrophobicity, improving solubility and formulation stability.[2][4]
Furthermore, the three-dimensional architecture of branched PEGs provides a superior shielding effect .[2] This "stealth" property reduces recognition by the immune system and proteolytic enzymes, leading to several key advantages:
-
Reduced Immunogenicity: The PEG cloud minimizes the potential for an immune response against the bioconjugate.[][5] Studies have shown that branched PEG-modified nanocarriers induce noticeably lower levels of anti-PEG IgM compared to linear PEG-modified carriers, avoiding the accelerated blood clearance (ABC) phenomenon upon repeated injections.[6]
-
Increased Stability: The steric hindrance provided by the branched structure protects the protein or antibody from enzymatic degradation, enhancing its stability in vivo.[7]
-
Prolonged Circulation Half-Life: By evading clearance mechanisms such as opsonization and phagocytosis, bioconjugates with branched PEG linkers exhibit a significantly longer circulation time in the bloodstream.[2][8] This extended half-life increases the probability of the therapeutic reaching its target site.[9]
Superior Payload Capacity and Drug-to-Antibody Ratio (DAR)
In the context of ADCs, achieving a high drug-to-antibody ratio (DAR) without compromising the antibody's properties is a significant challenge. Branched PEG linkers offer a distinct advantage by enabling the attachment of a higher concentration of the cytotoxic payload.[3][10][11] This is because a single conjugation point on the antibody can serve as an anchor for a branched linker carrying multiple drug molecules.[9]
This "multiloading" capability allows for the delivery of a higher concentration of the therapeutic agent to the target cell per antibody binding event, which can enhance the potency of the ADC by 10 to 100-fold in vivo.[9] This is particularly beneficial for less potent toxins that would otherwise require higher conjugation ratios, potentially leading to aggregation and loss of antibody affinity.[4][9]
Impact on Hydrodynamic Radius and Diffusion
The hydrodynamic radius of a bioconjugate is a critical factor influencing its in vivo behavior, particularly its renal clearance. While it was initially thought that the extended in vivo circulation of branched PEG-proteins was due to a greater hydrodynamic volume, some studies have shown no significant difference in the viscosity radii of proteins modified with linear and branched PEGs of the same total molecular weight.[12][13]
However, other research focusing on nanoparticles has demonstrated that high-density branched PEG coatings can significantly increase the diffusion profile of nanoparticles in the extracellular matrix (ECM) and mucus compared to linear PEG-coated nanoparticles of the same molecular weight.[8][14] This enhanced mobility can improve the penetration of the therapeutic into solid tumors and other target tissues.[8]
Quantitative Data Summary
The following tables summarize the key quantitative advantages of branched PEG linkers based on available research.
| Property | Linear PEG Linker | Branched PEG Linker | Key Advantage of Branched PEG |
| Drug-to-Antibody Ratio (DAR) | Lower potential for high DAR without aggregation | Enables higher DAR with improved solubility and stability[3][11] | Increased therapeutic payload per antibody.[9][10] |
| In Vivo Potency | Standard | Can be enhanced 10 to 100-fold[9] | Higher efficacy at lower doses. |
| Immunogenicity (Anti-PEG IgM) | Can induce significant levels | Induces noticeably lower levels[6] | Avoidance of accelerated blood clearance.[6] |
| Nanoparticle Diffusion in ECM | Standard mobility | Increased diffusion coefficient[8][14] | Enhanced tissue penetration.[8] |
| Conformational Stability | Provides stabilization | Superior stabilization effect[7] | Increased resistance to degradation.[7] |
Experimental Protocols
General Protocol for Bioconjugation with Branched PEG Linkers
This protocol outlines a general workflow for conjugating a branched PEG linker to a protein (e.g., an antibody). Specific reaction conditions will vary depending on the reactive groups on the PEG linker and the protein.
-
Protein Preparation:
-
Buffer exchange the protein into a suitable reaction buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Adjust the protein concentration to the desired level (typically 1-10 mg/mL).
-
-
PEG Linker Preparation:
-
Dissolve the branched PEG linker with a reactive functional group (e.g., NHS ester for reaction with amines, maleimide for reaction with thiols) in a compatible solvent (e.g., DMSO).
-
-
Conjugation Reaction:
-
Add the dissolved PEG linker to the protein solution at a specific molar excess.
-
Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a defined period (e.g., 1-4 hours or overnight) with gentle mixing.
-
-
Quenching the Reaction:
-
If necessary, add a quenching reagent to stop the reaction (e.g., Tris buffer for NHS ester reactions).
-
-
Purification of the Conjugate:
-
Remove unreacted PEG linker and other impurities using techniques such as:
-
-
Characterization of the Conjugate:
-
SDS-PAGE: To visualize the increase in molecular weight after PEGylation.[12]
-
Mass Spectrometry (e.g., MALDI-TOF): To confirm the molecular weight of the conjugate and determine the DAR.[16]
-
NMR Spectroscopy: To characterize the structure of the PEG linker and its derivatives.[16]
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic radius.[14]
-
Visualizing Key Concepts
Logical Relationship: Advantages of Branched PEG Architecture
Caption: Logical flow from the branched PEG structure to its key bioconjugation advantages.
Experimental Workflow: Branched PEG Bioconjugation and Characterization
Caption: A typical experimental workflow for creating and analyzing branched PEG bioconjugates.
Signaling Pathway: General Mechanism of ADC Action
Caption: Generalized signaling pathway of an antibody-drug conjugate (ADC) utilizing a branched PEG linker.
Conclusion
The adoption of branched PEG linkers in bioconjugation represents a significant step forward in drug development. Their unique architecture provides a powerful toolkit to overcome many of the challenges associated with delivering sensitive and complex therapeutic molecules. From enhancing solubility and stability to increasing payload capacity and improving pharmacokinetics, branched PEGs offer a clear advantage over their linear counterparts. As research continues to uncover the nuanced relationships between linker structure and biological activity, the strategic implementation of branched PEG linkers will undoubtedly play a crucial role in the creation of more effective and safer biotherapeutics.
References
- 2. precisepeg.com [precisepeg.com]
- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
- 5. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Conjugation Strategy Strongly Impacts the Conformational Stability of a PEG-Protein Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Density Branched PEGylation for Nanoparticle Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. adcreview.com [adcreview.com]
- 10. Branched PEG, Branched Linker, Multi-arm PEG, ADC Linkers | AxisPharm [axispharm.com]
- 11. Branched PEG, Branched Linker, Multi arm PEG | BroadPharm [broadpharm.com]
- 12. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High-Density Branched PEGylation for Nanoparticle Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PEGylation of therapeutic oligonucletides: From linear to highly branched PEG architectures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A facile synthesis of branched poly(ethylene glycol) and its heterobifunctional derivatives - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
The Double-Edged Sword of PEGylation: An In-depth Technical Guide to Solubility and Biocompatibility
For Researchers, Scientists, and Drug Development Professionals
The advent of PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, has revolutionized the pharmaceutical industry. This powerful technique offers the potential to significantly improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents, from small molecules to large biologics and nanoparticles. The primary benefits driving its widespread adoption are enhanced aqueous solubility and improved biocompatibility, leading to increased drug stability, prolonged circulation times, and reduced immunogenicity.[1][2] However, the reality of PEGylation is far more nuanced, presenting a double-edged sword of benefits and potential liabilities. This in-depth technical guide provides a comprehensive overview of the core principles of solubility and biocompatibility of PEGylated compounds, offering quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to aid researchers in navigating this complex landscape.
Enhanced Solubility: A Key Advantage of PEGylation
One of the most significant advantages of PEGylation is its ability to increase the aqueous solubility of hydrophobic drugs.[2][3] The hydrophilic nature of the ethylene glycol repeating units of the PEG polymer effectively creates a hydration shell around the conjugated molecule, increasing its affinity for aqueous environments.[4] This enhanced solubility is crucial for parenteral drug administration and can lead to improved bioavailability.[1][3]
The extent of solubility enhancement is dependent on several factors, including the molecular weight of the PEG, the degree of PEGylation, and the intrinsic properties of the parent molecule.[5]
Table 1: Quantitative Analysis of Solubility Enhancement by PEGylation
| Drug | Carrier | Drug:Carrier Ratio (w/w) | Solubility Enhancement (fold) | Reference |
| Rebamipide | PEG 6000 | 1:15 | >2.5 | [6] |
| Rebamipide | TPGS | 1:15 | 36.4 | [6] |
| Simvastatin | PEG 6000 | 1:7 | ~3 | [5] |
| Simvastatin | PEG 12000 | 1:7 | ~3 | [5] |
| Simvastatin | PEG 20000 | 1:7 | >3 | [5] |
| Nimesulide | PEG 4000 | - | 3.2 | [7] |
| Nimesulide | PEG 6000 | - | 3.7 | [7] |
The Complex Landscape of Biocompatibility
While PEG is generally considered biocompatible, its interaction with the biological environment is multifaceted and can trigger a range of responses, from benign to severe. Understanding these interactions is critical for the safe and effective design of PEGylated therapeutics.
Immunogenicity and Hypersensitivity Reactions
Contrary to early assumptions, PEG is not immunologically inert and can elicit both humoral and cellular immune responses.[8] The formation of anti-PEG antibodies, particularly of the IgM and IgG isotypes, has been observed in a significant portion of the population, even in individuals with no prior known exposure to PEGylated drugs.[8] These pre-existing or treatment-induced anti-PEG antibodies can have significant clinical implications, including:
-
Accelerated Blood Clearance (ABC): Anti-PEG antibodies can bind to PEGylated compounds, leading to their rapid clearance from circulation by the mononuclear phagocyte system, thereby reducing therapeutic efficacy.[8]
-
Hypersensitivity Reactions: The interaction of anti-PEG antibodies with PEGylated drugs can trigger complement activation, leading to complement activation-related pseudoallergy (CARPA).[9][10] This can manifest as a range of symptoms from mild infusion reactions to severe anaphylaxis.[9][11]
The complement system, a key component of the innate immune system, can be activated by PEGylated nanoparticles through three main pathways: the classical, alternative, and lectin pathways.[11][12]
Cytotoxicity
The cytotoxicity of PEGylated compounds is a complex issue influenced by the properties of the parent molecule, the PEG chain length, and the cell type. While PEGylation can reduce the inherent toxicity of some drugs by altering their biodistribution and cellular uptake, the PEG itself is not entirely benign.[13] Studies have shown that PEGylated nanoparticles can induce oxidative stress, leading to cell death.[13]
Table 2: In Vitro Cytotoxicity of PEGylated vs. Non-PEGylated Compounds
| Compound | Cell Line | IC50 (µg/mL) - Non-PEGylated | IC50 (µg/mL) - PEGylated | Reference |
| Ascorbic Acid | MCF-7 | 150.80 ± 26.50 | 23.3 ± 3.73 (in PEG-CS NPs) | [12] |
| Oxaliplatin | MCF-7 | 147.70 ± 63.91 | 17.98 ± 3.99 (in PEG-CS NPs) | [12] |
| Luteolin | SCC25 | - | Reduced by 88% (in PLA-PEG NPs) | [13] |
| Gold Nanoparticles | Fibroblasts | - | High compatibility | [] |
| Gold-Iron Alloy Nanoparticles | Fibroblasts | - | Minimum viability of ~75% at 150 µg/mL | [] |
Experimental Protocols
Accurate and reproducible assessment of the solubility and biocompatibility of PEGylated compounds relies on well-defined experimental protocols.
Solubility Determination
A common method to quantify the enhancement of solubility is through phase solubility studies.
Protocol: Phase Solubility Study
-
Preparation of Solutions: Prepare a series of aqueous solutions with increasing concentrations of the PEGylated carrier.
-
Drug Addition: Add an excess amount of the drug to each solution.
-
Equilibration: Shake the suspensions at a constant temperature for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis: Centrifuge the suspensions to pellet the undissolved drug. Collect the supernatant and analyze the drug concentration using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Plot the concentration of the dissolved drug against the concentration of the carrier. The slope of the initial linear portion of the graph can be used to determine the stability constant and the extent of solubility enhancement.
Biocompatibility Assessment
A tiered approach is often employed to evaluate the biocompatibility of PEGylated compounds, starting with in vitro assays and progressing to in vivo studies.
Protocol: MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the PEGylated compound and appropriate controls (e.g., non-PEGylated compound, vehicle control).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[15]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
Protocol: In Vivo Acute Systemic Toxicity Study (Based on OECD Guidelines)
This study provides information on the potential adverse effects of a single dose of a substance.
-
Animal Selection: Use a suitable animal model (e.g., mice or rats) of a single sex.
-
Dose Administration: Administer the PEGylated compound via the intended clinical route (e.g., intravenous, intraperitoneal) at various dose levels to different groups of animals. Include a control group receiving the vehicle.
-
Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight at regular intervals for at least 14 days.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals.
-
Histopathology: For animals that die during the study or are euthanized at the end, collect major organs and tissues for histopathological examination.
-
Data Analysis: Determine the LD50 (median lethal dose) if possible and identify the target organs of toxicity.
Conclusion
PEGylation remains a cornerstone of modern drug delivery, offering significant advantages in improving the solubility and biocompatibility of a wide range of therapeutic agents. However, the immunological and toxicological properties of PEGylated compounds are complex and require careful consideration and thorough evaluation. By understanding the underlying mechanisms of interaction with the biological environment and employing rigorous experimental protocols, researchers can harness the full potential of PEGylation while mitigating its risks, ultimately leading to the development of safer and more effective medicines. This guide provides a foundational framework for researchers to navigate the intricacies of PEGylated compound development, from initial design to preclinical assessment.
References
- 1. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Size-dependent in vivo toxicity of PEG-coated gold nanoparticles | Semantic Scholar [semanticscholar.org]
- 3. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. bpsa.journals.ekb.eg [bpsa.journals.ekb.eg]
- 8. leadinglifetechnologies.com [leadinglifetechnologies.com]
- 9. minded-cofund.eu [minded-cofund.eu]
- 10. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 11. Nanoparticle-Induced Complement Activation: Implications for Cancer Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 15. Complement Activation by PEGylated Gold Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Heterobifunctional Linkers for PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and degrade previously "undruggable" proteins.[1] These heterobifunctional molecules consist of three key components: a warhead that binds to the protein of interest (POI), an E3 ligase-recruiting ligand, and a chemical linker that connects the two.[2][3] While the warhead and E3 ligase ligand provide target specificity and degradation machinery recruitment, the linker is a critical determinant of the PROTAC's overall efficacy, selectivity, and physicochemical properties.[2][3] This in-depth guide focuses on the core of the PROTAC molecule—the heterobifunctional linker—providing a technical overview of its types, design considerations, and the experimental protocols used for its evaluation.
The Crucial Role of the Linker in PROTAC Function
The linker is not merely a passive spacer but an active component that significantly influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[2] The length, composition, and attachment points of the linker dictate the spatial orientation of the POI and the E3 ligase, impacting the efficiency of ubiquitin transfer and subsequent proteasomal degradation.[4][5] Furthermore, the linker's physicochemical properties, such as flexibility, rigidity, and polarity, affect the PROTAC's solubility, cell permeability, and overall pharmacokinetic profile.[6][7]
Classification of PROTAC Linkers
PROTAC linkers can be broadly categorized based on their chemical composition and structural features. The most common types include:
-
Alkyl and Polyethylene Glycol (PEG) Chains: These are the most prevalent linker motifs due to their synthetic accessibility and flexibility.[2] Alkyl chains offer hydrophobicity, while PEG linkers enhance hydrophilicity and solubility.[2][8] The length of these chains can be easily tuned to optimize the distance between the warhead and the E3 ligase ligand.[4]
-
Rigid Linkers: To improve metabolic stability and pre-organize the PROTAC into a bioactive conformation, rigid structural elements are often incorporated into the linker.[8] These include cyclic structures like piperidine and piperazine, as well as aromatic rings.[8]
-
"Clickable" Linkers: The use of click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has streamlined the synthesis of PROTAC libraries.[2] The resulting triazole ring is metabolically stable and can contribute to the overall rigidity of the linker.[2]
-
Functionalized and "Smart" Linkers: More advanced linker designs incorporate functionalities that respond to specific stimuli. Photoswitchable linkers, for instance, allow for spatiotemporal control of PROTAC activity.[7] Other modifications aim to improve cell permeability or introduce specific protein-protein interactions within the ternary complex.
Data Presentation: Quantitative Analysis of Linker Properties
The rational design of PROTACs relies on understanding the quantitative relationship between linker properties and degradation efficacy. The following tables summarize key data points for different linker types.
Table 1: Impact of Linker Length and Composition on PROTAC Efficacy
| PROTAC Target | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| BRD4 | CRBN | PEG | 4 | < 0.5 | >90 | H661 | [2] |
| BRD4 | CRBN | PEG | 8 | > 5000 | < 20 | H661 | [2] |
| BRD4 | VHL | PEG | 4 | ~10 | >90 | H661 | [2] |
| BRD4 | VHL | PEG | 12 | ~100 | ~70 | H661 | [2] |
| BTK | CRBN | PEG | - | 1-40 | - | Ramos | [2] |
| ERα | VHL | PEG | 16 | - | >80 | MCF7 | [3] |
| SOS1 | - | Methylene | 5 | - | 100 | - | [] |
Table 2: Physicochemical Properties of Common PROTAC Linkers
| Linker Type | Molecular Weight (Da) | AlogP | Number of Rotatable Bonds | TPSA (Ų) | Reference |
| Alkyl Chain (C8) | ~112 | ~3.5 | 7 | 0 | [2][5] |
| PEG (3 units) | ~132 | ~-0.5 | 8 | 36.9 | [2][5] |
| Piperazine | ~86 | ~-1.0 | 0 | 3.2 | [8] |
| Piperidine | ~85 | ~0.5 | 0 | 12.5 | [8] |
Mandatory Visualizations
Signaling Pathway of PROTAC-Mediated Protein Degradation
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Development and Evaluation
Caption: Iterative workflow for PROTAC development.
Experimental Protocols
PROTAC Synthesis and Purification
A convergent synthetic strategy is typically employed for PROTAC synthesis.[1][10] This involves the separate synthesis of the warhead-linker and E3 ligase ligand-linker fragments, followed by a final coupling reaction.[10]
Materials:
-
Warhead with a suitable functional group for linker attachment
-
E3 ligase ligand (e.g., pomalidomide, VHL ligand) with a functional group for linker attachment
-
Linker precursors with appropriate reactive ends (e.g., alkyl halides, azides, alkynes, carboxylic acids)
-
Coupling reagents (e.g., HATU, HOBt for amide coupling; copper sulfate/sodium ascorbate for CuAAC)
-
Solvents (e.g., DMF, DCM, DMSO)
-
Purification system (e.g., HPLC)
Protocol:
-
Synthesis of Warhead-Linker Fragment: React the warhead with the linker precursor under appropriate conditions to form a covalent bond. Monitor the reaction by TLC or LC-MS. Purify the product by column chromatography or HPLC.
-
Synthesis of E3 Ligase Ligand-Linker Fragment: Similarly, couple the E3 ligase ligand to the other end of the linker or a separate linker fragment. Purify the product.
-
Final PROTAC Assembly: Couple the two fragments using a suitable reaction (e.g., amide bond formation, click chemistry). Monitor the reaction to completion.
-
Purification: Purify the final PROTAC molecule using reverse-phase HPLC to achieve high purity (>95%).
-
Characterization: Confirm the identity and purity of the PROTAC by NMR and high-resolution mass spectrometry.
Western Blot Analysis of PROTAC-Mediated Protein Degradation
Western blotting is a standard method to quantify the reduction in POI levels following PROTAC treatment.[11][12]
Materials:
-
Cell line expressing the POI
-
PROTAC of interest and negative control (e.g., a molecule with an inactive E3 ligase ligand)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Loading control primary antibody (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a dose-response of the PROTAC and controls for a specified time (e.g., 24 hours).[12]
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody for the POI overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.
NanoBRET™ Assay for Target Engagement in Live Cells
The NanoBRET™ assay is a powerful tool to measure the engagement of a PROTAC with its target protein and the E3 ligase in a live-cell context.[13][14][15]
Materials:
-
Cell line co-expressing the POI fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®
-
NanoBRET™ Nano-Glo® substrate
-
HaloTag® NanoBRET™ 618 ligand
-
PROTAC of interest
-
White, opaque multi-well plates
Protocol:
-
Cell Preparation: Seed the engineered cells in a white, opaque multi-well plate.
-
Ligand and PROTAC Addition: Add the HaloTag® ligand to label the E3 ligase. Then, add a serial dilution of the PROTAC to the wells.
-
Substrate Addition and Incubation: Add the NanoBRET™ substrate and incubate according to the manufacturer's instructions to allow for ternary complex formation.
-
Signal Detection: Measure the luminescence at two wavelengths (donor and acceptor) using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). A dose-dependent increase in the BRET signal indicates the formation of the ternary complex.
Fluorescence Polarization (FP) Assay for Ternary Complex Formation
FP is a biophysical technique used to quantify the formation and stability of the ternary complex in vitro.[16][17]
Materials:
-
Purified POI
-
Purified E3 ligase complex (e.g., VCB complex)
-
Fluorescently labeled ligand for either the POI or the E3 ligase
-
PROTAC of interest
-
Assay buffer
-
Black, low-volume multi-well plates
Protocol:
-
Assay Setup: In a multi-well plate, add a constant concentration of the fluorescently labeled ligand and one of the proteins (e.g., fluorescently labeled E3 ligase ligand and the E3 ligase).
-
PROTAC Titration: Add a serial dilution of the PROTAC to form a binary complex.
-
POI Titration: Add a serial dilution of the POI to induce the formation of the ternary complex.
-
Measurement: Measure the fluorescence polarization using a plate reader.
-
Data Analysis: An increase in fluorescence polarization upon the addition of the third component indicates the formation of the ternary complex. The data can be fitted to determine the binding affinities and cooperativity of complex formation.
Cell Viability Assay
Cell viability assays, such as the MTS or CellTiter-Glo® assay, are used to assess the cytotoxic effects of PROTACs.[18]
Materials:
-
Cell line of interest
-
PROTAC of interest
-
MTS reagent or CellTiter-Glo® reagent
-
Multi-well plates
Protocol (MTS Assay):
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a dose-response of the PROTAC for a desired period (e.g., 72 hours).[18]
-
Reagent Addition: Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.[18]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the IC50 value, which represents the concentration of the PROTAC that inhibits cell growth by 50%.
Conclusion
The heterobifunctional linker is a critical component in the design of effective PROTACs. A deep understanding of the interplay between linker composition, length, and flexibility is essential for optimizing PROTAC performance. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of novel linker designs, enabling the development of next-generation protein degraders with enhanced therapeutic potential. The iterative process of design, synthesis, and biological evaluation, guided by quantitative data, will continue to drive innovation in the exciting field of targeted protein degradation.
References
- 1. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. Untitled Document [arxiv.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 8. researchgate.net [researchgate.net]
- 10. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
- 15. selvita.com [selvita.com]
- 16. Ternary complex formation - Profacgen [profacgen.com]
- 17. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Core Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as a cornerstone of click chemistry, providing a highly efficient and versatile method for the formation of 1,4-disubstituted 1,2,3-triazoles. This guide delves into the core mechanistic principles of the CuAAC reaction, offering a detailed examination of the catalytic cycle, the crucial role of ligands, and the kinetics that govern this powerful transformation. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding to facilitate the application and optimization of this reaction in their respective fields.
The Catalytic Cycle: A Stepwise Exploration
The CuAAC reaction proceeds through a multi-step catalytic cycle involving copper(I) as the active catalytic species. While the uncatalyzed Huisgen 1,3-dipolar cycloaddition requires elevated temperatures and often yields a mixture of 1,4- and 1,5-regioisomers, the copper-catalyzed variant exhibits a remarkable rate acceleration of 107 to 108 and proceeds with high regioselectivity to exclusively form the 1,4-isomer.[1][2] The currently accepted mechanism, supported by extensive experimental and computational evidence, involves a dinuclear copper intermediate.[3][4][5][6]
The key steps of the catalytic cycle are as follows:
-
Formation of the Copper(I) Acetylide: The cycle initiates with the reaction of a terminal alkyne with a copper(I) source to form a copper(I) acetylide intermediate. This step is facilitated by the π-coordination of the alkyne to the copper(I) center, which increases the acidity of the terminal proton.[7][8]
-
Coordination of the Azide: The organic azide then coordinates to a second copper(I) center.
-
Cycloaddition and Formation of a Six-Membered Metallacycle: The coordinated azide undergoes a nucleophilic attack on the copper acetylide, leading to the formation of a six-membered copper-containing metallacycle.[1]
-
Ring Contraction and Formation of the Copper-Triazolide: The metallacycle undergoes rearrangement and ring contraction to form a more stable copper-triazolide intermediate.
-
Protonolysis and Product Release: The final step involves protonolysis of the copper-triazolide, which releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active copper(I) catalyst, allowing it to re-enter the catalytic cycle.[7]
The Role of Ligands: Accelerating the "Click"
The rate and efficiency of the CuAAC reaction can be significantly enhanced by the use of ancillary ligands that coordinate to the copper(I) center. These ligands play a multifaceted role:
-
Stabilization of the Copper(I) Oxidation State: Copper(I) is prone to disproportionation into copper(0) and copper(II), both of which are inactive in the CuAAC catalytic cycle. Ligands stabilize the catalytically active Cu(I) oxidation state, preventing its deactivation.[9]
-
Increasing Catalyst Solubility: Many copper(I) salts have poor solubility in common reaction solvents. Ligands can form soluble copper complexes, increasing the effective concentration of the catalyst in the reaction mixture.
-
Preventing Catalyst Aggregation: Copper acetylides have a tendency to form inactive oligomers or polymers. Ligands can prevent this aggregation, maintaining a higher concentration of catalytically active monomeric or dimeric species.[8]
-
Tuning Reactivity: The electronic and steric properties of the ligand can be tuned to modulate the reactivity of the copper catalyst, leading to faster reaction rates.[10]
A variety of ligands have been developed for the CuAAC reaction, with nitrogen-based chelating ligands being particularly effective. Tris(triazolylmethyl)amine (TBTA) and its derivatives are among the most widely used ligands, demonstrating significant rate acceleration.[11]
Quantitative Data Summary
The following tables summarize key quantitative data for the CuAAC reaction, providing a comparative overview of the effects of different catalysts, ligands, and substrates on reaction rates and yields.
Table 1: Comparison of Catalytic Systems for the CuAAC Reaction
| Catalyst System | Substrates (Azide, Alkyne) | Solvent | Temp. (°C) | Time | Yield (%) | Turnover Number (TON) | Reference |
| CuSO4/Sodium Ascorbate | Benzyl azide, Phenylacetylene | t-BuOH/H2O (1:1) | RT | 12 h | 91 | - | [Rostovtsev et al., 2002] |
| CuI | Benzyl azide, Phenylacetylene | Toluene | 60 | 24 h | 86 | 1720 | [Chan et al., 2004] |
| [Cu(MeCN)4]PF6/TBTA | Benzyl azide, Phenylacetylene | CH2Cl2/t-BuOH/H2O | RT | 1 h | >95 | - | [Fokin et al., 2005] |
| Cu/C | Benzyl azide, Phenylacetylene | EtOH/H2O (1:1) | 70 | 1-7 h | 81-99 | - | [Lipshutz et al., 2008] |
| Cu2O nanoparticles | Benzyl azide, Phenylacetylene | H2O | 70 | 4 h | >95 | - | [Alonso et al., 2010] |
Table 2: Effect of Ligands on CuAAC Reaction Rate
| Ligand | Alkyne | Azide | Second-Order Rate Constant (M-1s-1) | Fold Acceleration (vs. no ligand) | Reference |
| None | Phenylacetylene | Benzyl azide | ~0.1 | 1 | [Presolski et al., 2011] |
| TBTA | Phenylacetylene | Benzyl azide | ~10 | 100 | [Presolski et al., 2011] |
| THPTA | Propargyl alcohol | Fluorogenic azide | - | >100 | [Hong et al., 2009] |
| Tris(benzimidazolylmethyl)amine | Phenylacetylene | Benzyl azide | >100 | >1000 | [Rodionov et al., 2007] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the mechanism of the CuAAC reaction.
Kinetic Analysis of CuAAC by in situ Reaction Monitoring
Objective: To determine the reaction order and rate constant for a CuAAC reaction.
Materials:
-
Azide substrate
-
Alkyne substrate
-
Copper(I) source (e.g., CuI, [Cu(MeCN)4]PF6)
-
Ligand (e.g., TBTA)
-
Anhydrous solvent (e.g., THF, CH3CN)
-
Internal standard (e.g., mesitylene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare stock solutions of the azide, alkyne, copper(I) catalyst, ligand, and internal standard in the chosen anhydrous solvent.
-
In a typical experiment, add the stock solutions of the azide, alkyne, and internal standard to an NMR tube.
-
Acquire a 1H NMR spectrum at t=0.
-
Initiate the reaction by adding the stock solution of the pre-mixed copper(I) catalyst and ligand to the NMR tube.
-
Immediately begin acquiring 1H NMR spectra at regular time intervals.
-
Integrate the signals of a characteristic proton on the starting materials and the product relative to the internal standard.
-
Plot the concentration of reactants and product as a function of time.
-
Determine the initial rate of the reaction and use this data to determine the reaction order with respect to each component by systematically varying their initial concentrations.
Isotopic Labeling Study to Probe the Dinuclear Mechanism
Objective: To provide experimental evidence for the involvement of a dinuclear copper intermediate.
Materials:
-
63Cu and 65Cu isotopically enriched copper sources
-
Azide substrate
-
Alkyne substrate
-
Ligand
-
Anhydrous solvent
-
Mass spectrometer (e.g., ESI-MS)
Procedure:
-
Synthesize a copper(I) acetylide complex using a known isotopic ratio of copper (e.g., natural abundance).
-
Prepare a solution of the azide substrate.
-
Prepare a solution of a copper(I) catalyst with a different, known isotopic enrichment (e.g., purely 63Cu).
-
Mix the pre-formed copper acetylide and the azide substrate.
-
Initiate the reaction by adding the isotopically enriched copper(I) catalyst.
-
After the reaction is complete, isolate the triazole product.
-
Analyze the isotopic distribution of copper in the product-copper complex by mass spectrometry.
-
A statistical distribution of both copper isotopes in the product would support a mechanism where both copper atoms are involved in the catalytic cycle and become scrambled, consistent with a dinuclear intermediate.[3][4][5]
Conclusion
The copper-catalyzed azide-alkyne cycloaddition is a remarkably robust and efficient chemical transformation with a fascinating and complex underlying mechanism. The involvement of a dinuclear copper intermediate is now widely accepted as the key to its high reactivity and regioselectivity. The rational design and use of ligands have further expanded the scope and applicability of the CuAAC reaction, enabling its use in increasingly complex systems, including biological macromolecules and living cells. A thorough understanding of the core mechanistic principles outlined in this guide is essential for researchers seeking to harness the full potential of this powerful "click" reaction in their scientific endeavors.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Click Chemistry [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide–Alkyne Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Towards understanding the kinetic behaviour and limitations in photo-induced copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tris(benzyltriazolylmethyl)amine - Wikipedia [en.wikipedia.org]
A Comprehensive Technical Guide to the Physicochemical Properties of Multi-Arm PEG Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of multi-arm polyethylene glycol (PEG) derivatives. Designed for researchers, scientists, and professionals in drug development, this document details the synthesis, characterization, and critical attributes of these versatile polymers, with a focus on 4-arm and 8-arm architectures. Quantitative data is presented in structured tables for straightforward comparison, and detailed experimental protocols for key characterization techniques are provided. Visual diagrams generated using Graphviz (DOT language) illustrate key processes and relationships, adhering to specified design constraints.
Introduction to Multi-Arm PEG Derivatives
Polyethylene glycol (PEG) is a biocompatible, non-immunogenic, and water-soluble polymer widely utilized in the pharmaceutical industry to enhance the therapeutic properties of drugs and biologics. Multi-arm PEG derivatives, characterized by a central core from which multiple PEG chains extend, offer distinct advantages over their linear counterparts. These advantages include a higher drug-loading capacity, unique rheological properties, and the ability to form robust hydrogel networks. The architecture of these molecules, particularly the number of arms, significantly influences their physicochemical behavior and, consequently, their application in drug delivery, tissue engineering, and regenerative medicine.[1][2] This guide will focus on the synthesis and properties of 4-arm and 8-arm PEG derivatives, which are commonly synthesized from pentaerythritol and hexaglycerol cores, respectively.[3]
Synthesis of Multi-Arm PEG Derivatives
The synthesis of multi-arm PEG derivatives typically involves the ethoxylation of a polyol core, followed by the functionalization of the terminal hydroxyl groups.
References
Methodological & Application
Application Notes and Protocols for Protein Conjugation with a Propargyl-PEG Linker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the conjugation of a protein with a propargyl-PEG linker, a key step in the development of advanced biotherapeutics and research tools. The inclusion of a terminal alkyne group on the polyethylene glycol (PEG) chain allows for highly specific downstream modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."[1][2] This enables the precise attachment of a wide range of functionalities, including small molecule drugs, imaging agents, or targeting ligands.
Introduction
PEGylation, the process of covalently attaching PEG chains to a protein, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.[3][4] Benefits include increased serum half-life, enhanced solubility and stability, and reduced immunogenicity.[5] The use of a propargyl-PEG linker introduces a bioorthogonal handle for further functionalization, offering a versatile platform for creating complex biomolecules.[6] This protocol focuses on the use of a propargyl-PEG-NHS ester, which reacts with primary amines (lysine residues and the N-terminus) on the protein surface to form a stable amide bond.[7][8]
Experimental Overview
The overall workflow for protein conjugation with a propargyl-PEG linker and subsequent functionalization via click chemistry is a multi-step process. It begins with the reaction of the protein with the propargyl-PEG-NHS ester, followed by purification of the resulting conjugate. The purified propargyl-PEGylated protein is then characterized to determine the degree of modification. Finally, the terminal alkyne can be reacted with an azide-containing molecule of interest through click chemistry.
Materials and Reagents
| Material/Reagent | Supplier | Purpose |
| Protein of Interest | - | To be conjugated |
| Propargyl-PEG-NHS Ester | Various | Propargylation reagent |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Standard | Reaction and storage buffer |
| Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) | Standard | Solvent for PEG linker |
| Zeba™ Spin Desalting Columns | Thermo Fisher Scientific | Buffer exchange and purification |
| Amicon® Ultra Centrifugal Filters | MilliporeSigma | Concentration and buffer exchange |
| Tris-HCl | Standard | Quenching buffer |
| Copper(II) Sulfate (CuSO₄) | Standard | Click chemistry catalyst |
| Sodium Ascorbate | Standard | Reducing agent for click chemistry |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Standard | Copper-stabilizing ligand |
| Azide-functionalized molecule | Various | Click chemistry reaction partner |
Experimental Protocols
Protocol 1: Protein Preparation
-
Dissolve the protein of interest in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2-8.0.[9] Buffers containing primary amines like Tris or glycine must be avoided as they will compete with the protein for reaction with the NHS ester.[8]
-
If the protein is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis.[10]
-
Adjust the protein concentration to 1-10 mg/mL. For optimal results, a concentration of at least 2 mg/mL is recommended.[11]
Protocol 2: Propargylation of the Protein
This protocol describes the conjugation of a protein with a propargyl-PEG-NHS ester.
-
Equilibrate the vial of propargyl-PEG-NHS ester to room temperature before opening to prevent moisture condensation.[8]
-
Immediately before use, prepare a 10 mM stock solution of the propargyl-PEG-NHS ester in anhydrous DMSO or DMF.[8] Do not prepare stock solutions for long-term storage as the NHS ester moiety readily hydrolyzes.[8]
-
Add a 10- to 20-fold molar excess of the propargyl-PEG-NHS ester solution to the protein solution.[8] The volume of the organic solvent should not exceed 10% of the total reaction volume.[10]
-
Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours with gentle stirring.[8]
-
(Optional) The reaction can be quenched by adding an amine-containing buffer such as Tris to a final concentration of 20-50 mM.
Protocol 3: Purification of the Propargyl-PEGylated Protein
Purification is essential to remove unreacted PEG linker and any potential byproducts.
-
Size Exclusion Chromatography (SEC) / Desalting: This is the most common method for removing excess, low molecular weight PEG reagents.[12]
-
Equilibrate a desalting column with the desired storage buffer (e.g., PBS).
-
Apply the reaction mixture to the column and collect the fractions containing the purified protein conjugate.
-
-
Dialysis: For larger volumes, dialysis against an appropriate buffer can be used to remove unreacted PEG linker.
-
Anion Exchange Chromatography: This technique can be used to separate the PEGylated protein from the unreacted protein, as the PEG chains can shield the protein's surface charges.[13]
Protocol 4: Characterization of the Propargyl-PEGylated Protein
Characterization is crucial to confirm successful conjugation and to determine the degree of PEGylation.
-
SDS-PAGE: A simple method to visualize the increase in molecular weight of the protein after PEGylation. The PEGylated protein will migrate slower than the unmodified protein.
-
MALDI-TOF Mass Spectrometry: Provides a more precise measurement of the molecular weight of the conjugated protein.[14][15] The mass spectrum will show a series of peaks corresponding to the protein with one, two, or more PEG chains attached, allowing for the determination of the degree of PEGylation.[14][16][17][18]
-
¹H NMR Spectroscopy: Can be used to confirm the presence of the propargyl group and to quantify the degree of PEGylation by comparing the integration of PEG-specific peaks to protein-specific peaks.[19][20][21][22]
Protocol 5: Click Chemistry Reaction
This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach an azide-functionalized molecule to the propargyl-PEGylated protein.
-
Prepare the following stock solutions:
-
Propargyl-PEGylated protein (from Protocol 3) in PBS.
-
Azide-functionalized molecule in a compatible solvent.
-
50 mM Copper(II) sulfate (CuSO₄) in water.
-
50 mM Sodium Ascorbate in water (prepare fresh).
-
10 mM THPTA ligand in water.
-
-
In a microcentrifuge tube, combine the propargyl-PEGylated protein, the azide-functionalized molecule (in a 5- to 10-fold molar excess over the protein), and the THPTA ligand.
-
Add the copper(II) sulfate to the reaction mixture, followed by the freshly prepared sodium ascorbate. The final concentrations should be in the range of 0.1-1 mM for the copper catalyst.
-
Incubate the reaction at room temperature for 1-4 hours.
-
Purify the final conjugate using size exclusion chromatography or dialysis to remove the catalyst and excess reagents.
Quantitative Data Summary
The efficiency of protein conjugation with a propargyl-PEG linker can vary depending on the protein, the linker, and the reaction conditions. The following table provides representative data from the literature for similar bioconjugation reactions.
| Parameter | Typical Value | Method of Determination |
| Propargylation | ||
| Degree of PEGylation | 1-5 PEGs/protein | MALDI-TOF MS |
| Conjugation Efficiency | >80% | SDS-PAGE, HPLC |
| Protein Recovery | >70% | UV-Vis Spectroscopy |
| Click Chemistry | ||
| Reaction Yield | >90% | HPLC, Mass Spectrometry |
Signaling Pathways and Logical Relationships
The propargyl-PEG linker itself does not directly participate in signaling pathways. However, the molecule attached via click chemistry can be designed to interact with specific pathways. For example, a conjugated growth factor could be used to stimulate a cell signaling cascade.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Conjugation Efficiency | Inactive NHS ester | Use fresh or properly stored propargyl-PEG-NHS ester. |
| Presence of primary amines in buffer | Perform buffer exchange into an amine-free buffer like PBS. | |
| Incorrect pH | Ensure the reaction pH is between 7.2 and 8.0. | |
| Protein Precipitation | High concentration of organic solvent | Keep the volume of DMSO or DMF below 10% of the total reaction volume. |
| Protein instability | Perform the reaction on ice or for a shorter duration. | |
| No Click Reaction | Inactive catalyst | Use freshly prepared sodium ascorbate. |
| Presence of chelating agents (e.g., EDTA) | Remove chelating agents from the protein solution by buffer exchange. |
Conclusion
The use of propargyl-PEG linkers provides a robust and versatile method for the site-specific modification of proteins. The protocols outlined in these application notes offer a comprehensive guide for researchers in drug development and other scientific fields to generate well-defined and functional protein conjugates for a wide range of applications. Careful optimization of reaction conditions and thorough characterization of the conjugates are essential for successful outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 3. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. PEGylated Protein Drugs | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 8. broadpharm.com [broadpharm.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. scribd.com [scribd.com]
- 11. 胺反应探针标记方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 12. 1Progress, applications, challenges and prospects of protein purification technology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Large-scale purification of functional human P-glycoprotein (ABCB1) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MALDI-TOF-MS Intact Protein Analysis for Biopharmaceutical Integrity - Creative Proteomics [creative-proteomics.com]
- 15. Protein identification by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Applications of MALDI-MS/MS-Based Proteomics in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) is a heterotrifunctional, branched polyethylene glycol (PEG) linker designed for advanced bioconjugation applications, particularly in the development of antibody-drug conjugates (ADCs).[1][2] Its unique architecture offers a versatile platform for creating complex and well-defined ADCs. The linker features a central nitrogen atom branching into three arms: one arm terminates in a propargyl group, available for highly specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," while the other two arms terminate in primary alcohol (hydroxyl) groups.[1][3]
The PEG backbone enhances the aqueous solubility and biocompatibility of the linker and the resulting ADC, potentially improving its pharmacokinetic properties.[][5][6] The branched nature of this linker allows for the attachment of multiple payload molecules per linker, which can be advantageous for increasing the drug-to-antibody ratio (DAR) in a controlled manner.[7][8] This application note provides detailed protocols for the use of N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) in the synthesis and characterization of a model ADC.
Physicochemical Properties
A summary of the key physicochemical properties of N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) is presented in the table below.
| Property | Value | Reference |
| CAS Number | 2100306-62-3 | [1][9] |
| Molecular Formula | C15H29NO6 | [1][9] |
| Molecular Weight | 319.4 g/mol | [1][9] |
| Purity | >95% | [1][9] |
| IUPAC Name | 2-[2-[2-(2-hydroxyethoxy)ethyl-[2-(2-prop-2-ynoxyethoxy)ethyl]amino]ethoxy]ethanol | [1] |
| Functional Groups | 1 x Terminal Alkyne, 2 x Primary Alcohol | [1][3] |
Molecular Structure and Functional Groups
The diagram below illustrates the structure of N-(Propargyl-PEG2)-N-bis(PEG1-alcohol), highlighting its key functional groups available for conjugation.
Caption: Structure of the trifunctional linker.
Experimental Protocols
This section outlines a two-stage protocol for the synthesis of an antibody-drug conjugate. This hypothetical example involves:
-
Payload Activation and Conjugation: Activating a cytotoxic drug (e.g., a derivative of Monomethyl Auristatin E, MMAE, with a carboxylic acid handle) and conjugating it to the two primary alcohol groups of the linker.
-
Antibody Conjugation: "Clicking" the drug-linker construct onto an azide-modified monoclonal antibody (e.g., Trastuzumab).
Stage 1: Synthesis of Propargyl-Linker-Dipayload Construct
This stage involves the esterification of the two primary alcohol groups on the linker with an activated payload.
Materials:
-
N-(Propargyl-PEG2)-N-bis(PEG1-alcohol)
-
Payload-COOH (e.g., MMAE with a carboxylic acid handle)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or an alternative carbodiimide coupling agent like EDC with NHS.
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Reverse-phase HPLC for purification
-
Mass Spectrometer (e.g., ESI-MS) for characterization
Protocol:
-
Dissolve N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) (1 equivalent) in anhydrous DCM.
-
Add Payload-COOH (2.2 equivalents) and DMAP (0.2 equivalents) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add a solution of DCC (2.2 equivalents) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product (Propargyl-Linker-Dipayload) by reverse-phase HPLC.
-
Characterize the purified product by mass spectrometry to confirm the molecular weight of the desired construct.
Stage 2: ADC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This stage conjugates the Propargyl-Linker-Dipayload construct to an azide-modified antibody.
Materials:
-
Azide-modified monoclonal antibody (mAb-N3) in a suitable buffer (e.g., PBS, pH 7.4).
-
Propargyl-Linker-Dipayload construct (from Stage 1) dissolved in a compatible organic solvent (e.g., DMSO).
-
Copper(II) sulfate (CuSO4) solution.
-
Sodium ascorbate solution (freshly prepared).
-
Copper-stabilizing ligand, e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).
-
Size-Exclusion Chromatography (SEC) columns for purification (e.g., Sephadex G-25).
-
Phosphate-buffered saline (PBS).
Protocol:
-
Prepare the azide-modified antibody to a concentration of 5-10 mg/mL in PBS.
-
Prepare stock solutions: 50 mM Sodium Ascorbate in water, 20 mM CuSO4 in water, and 100 mM THPTA in water.
-
In a reaction tube, add the azide-modified antibody.
-
Add the Propargyl-Linker-Dipayload construct to the antibody solution. A typical molar excess is 5-10 equivalents of the linker-payload construct per antibody. The final concentration of organic solvent (e.g., DMSO) should be kept below 10% (v/v) to maintain antibody stability.
-
Prepare the catalyst premix: combine the CuSO4 and THPTA solutions in a 1:5 molar ratio. Let it stand for 2-3 minutes.
-
Add the catalyst premix to the antibody-linker solution to a final copper concentration of approximately 0.25 mM.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.[10]
-
Incubate the reaction mixture at room temperature for 1-2 hours, with gentle mixing. Protect the reaction from light.[11]
-
Quench the reaction by adding EDTA to a final concentration of 10 mM to chelate the copper catalyst.
-
Purify the resulting ADC from excess reagents using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) with PBS as the mobile phase.
-
Concentrate the purified ADC to the desired concentration using an appropriate centrifugal filter device.
Experimental Workflow Diagram
Caption: Workflow for two-stage ADC synthesis.
Characterization of the Final ADC
The purified ADC should be thoroughly characterized to determine its purity, drug-to-antibody ratio (DAR), and the extent of aggregation.
Protocol: DAR Determination by Hydrophobic Interaction Chromatography (HIC-HPLC)
HIC separates ADC species based on hydrophobicity. Since each conjugated drug molecule increases the overall hydrophobicity of the antibody, species with different numbers of drugs (DAR 0, 2, 4, 6, etc.) can be resolved.[12][13]
Method:
-
Column: A HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7).
-
Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7).
-
Gradient: A linear gradient from 100% A to 100% B over 30 minutes.
-
Detection: UV at 280 nm.
-
Analysis: The average DAR is calculated from the relative peak areas of the different drug-loaded species.
Protocol: Analysis of Aggregation by Size-Exclusion Chromatography (SEC-HPLC)
SEC separates molecules based on their hydrodynamic radius, allowing for the quantification of high molecular weight species (aggregates) and fragments.[14]
Method:
-
Column: An SEC column (e.g., TSKgel G3000SWxl).
-
Mobile Phase: Isocratic elution with a buffer such as 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Analysis: The percentage of monomer, aggregate, and fragment is determined by integrating the respective peak areas.
Representative Data
The following tables present hypothetical but realistic data that could be obtained from the characterization of the synthesized ADC.
Table 1: DAR Distribution Determined by HIC-HPLC
| ADC Species | Retention Time (min) | Peak Area (%) |
| DAR 0 (Unconjugated mAb) | 12.5 | 5.2 |
| DAR 2 | 15.8 | 18.5 |
| DAR 4 | 18.2 | 55.3 |
| DAR 6 | 20.1 | 16.1 |
| DAR 8+ | 21.5 | 4.9 |
| Average DAR | - | 4.1 |
Table 2: Purity and Aggregation Analysis by SEC-HPLC
| Species | Retention Time (min) | Peak Area (%) | Specification |
| Aggregate | 8.9 | 2.1 | < 5% |
| Monomer | 11.2 | 97.5 | > 95% |
| Fragment | 13.4 | 0.4 | < 1% |
Final ADC Structure Diagram
The diagram below provides a schematic representation of the final antibody-drug conjugate, illustrating the branched linker connecting two payload molecules to the antibody via a triazole linkage.
Caption: Structure of the final ADC.
References
- 1. Branched PEG NHS ester - ADC Linkers | AxisPharm [axispharm.com]
- 2. N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) | 2100306-62-3 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 5. chempep.com [chempep.com]
- 6. purepeg.com [purepeg.com]
- 7. Branched PEG, Branched Linker, Multi arm PEG | BroadPharm [broadpharm.com]
- 8. Branched PEG, Branched Linker, Multi-arm PEG, ADC Linkers | AxisPharm [axispharm.com]
- 9. precisepeg.com [precisepeg.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 12. cellmosaic.com [cellmosaic.com]
- 13. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Functionalizing Hydroxyl Groups on a Polyethylene Glycol (PEG) Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) linkers are invaluable tools in drug development, bioconjugation, and materials science due to their biocompatibility, hydrophilicity, and ability to improve the pharmacokinetic properties of conjugated molecules.[1][2] The terminal hydroxyl (-OH) groups of PEG chains serve as primary sites for chemical modification, allowing for the introduction of a wide array of functional groups. This functionalization is a critical step in preparing PEG linkers for conjugation to proteins, peptides, small molecules, or surfaces.[3][4] These application notes provide detailed protocols for the most common methods of functionalizing PEG hydroxyl groups, along with quantitative data to aid in the selection of the most appropriate method for a given application.
The overall workflow for functionalizing the hydroxyl groups of a PEG linker typically involves an activation step, followed by a nucleophilic substitution to introduce the desired functionality. The most common activation methods involve the conversion of the hydroxyl group into a good leaving group, such as a tosylate or mesylate.[5]
Caption: General workflow for the functionalization of PEG linker hydroxyl groups.
Methods for Functionalizing PEG Hydroxyl Groups
Several chemical strategies can be employed to convert the terminal hydroxyl groups of PEG into other functionalities. The choice of method depends on the desired functional group, the required reaction efficiency, and the stability of other moieties in the molecule.
Activation of Hydroxyl Groups: Tosylation and Mesylation
The conversion of the hydroxyl group into a tosylate (-OTs) or mesylate (-OMs) is a common first step. These groups are excellent leaving groups, facilitating subsequent nucleophilic substitution reactions.[5][6]
Caption: Activation of PEG hydroxyl groups to tosylates or mesylates.
Conversion to Azides, Amines, Thiols, and Thioacetates
Once activated, the PEG-tosylate or PEG-mesylate can be readily converted to a variety of functional groups through nucleophilic substitution.[5]
-
Azide Functionalization: Reaction with sodium azide (NaN₃) yields a PEG-azide, which is a versatile precursor for "click chemistry" reactions or for reduction to an amine.[7]
-
Amine Functionalization: Amines can be introduced by reacting the activated PEG with ammonia or by reducing a PEG-azide.[2][8] Direct amination can sometimes lead to side products, making the azide reduction a cleaner route.[9]
-
Thiol and Thioacetate Functionalization: Thiol groups can be introduced by reaction with sodium hydrosulfide (NaSH).[5] Alternatively, a thioacetate group can be introduced by reaction with potassium thioacetate, which can then be hydrolyzed to the free thiol.[5]
Caption: Conversion of activated PEG to various functional groups.
Quantitative Data Summary
The efficiency of these functionalization reactions is crucial for producing high-quality PEG linkers. The following table summarizes typical reaction yields for the conversion of PEG hydroxyl groups to other functionalities.
| Conversion Step | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference(s) |
| Tosylation | Tosyl Chloride, Triethylamine | Dichloromethane (DCM) | Room Temperature | 24 h | >95 | [2] |
| Mesylation | Mesyl Chloride, Triethylamine | Dichloromethane (DCM) | -10 to Room Temp | 12 h | 99 | [6] |
| Azidation | Sodium Azide | Ethanol or DMF | 60 - Reflux | 12 - 16 h | 80 - 97 | [6][7] |
| Amination (from Azide) | Zinc, Ammonium Chloride | THF/Water | Reflux | 72 h | 82 - 99 | [8] |
| Thiolation | Sodium Hydrosulfide | Water | Room Temp to 60 | 8 h | >95 | [5] |
| Thioacetylation | Potassium Thioacetate | DMF | Room Temperature | Overnight | >95 | [5] |
Experimental Protocols
Protocol 1: Tosylation of PEG-OH
This protocol describes the activation of a terminal hydroxyl group of PEG by converting it to a tosylate.
Materials:
-
Polyethylene glycol (PEG-OH)
-
Tosyl chloride (TsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve PEG-OH (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Add triethylamine (2-3 equivalents) to the solution and stir for 10 minutes.
-
Slowly add a solution of tosyl chloride (1.5-2 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the product by adding the concentrated solution dropwise to cold diethyl ether.
-
Collect the precipitated PEG-tosylate by filtration and dry under vacuum.
Protocol 2: Mesylation of PEG-OH
This protocol details the conversion of a PEG hydroxyl group to a mesylate.
Materials:
-
Polyethylene glycol (PEG-OH)
-
Mesyl chloride (MsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Brine solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Rotary evaporator
Procedure:
-
Dissolve dry PEG-OH (1 equivalent) in anhydrous DCM in a flask under an argon atmosphere.[6]
-
Add triethylamine (1.3 equivalents).[6]
-
Cool the mixture to -10°C in an ice-salt bath.[6]
-
Add mesyl chloride (2.1 equivalents) dropwise.[6]
-
Allow the reaction to warm to room temperature and stir for 12 hours.[6]
-
Dilute the reaction mixture with water and extract with DCM.[6]
-
Wash the organic phase with brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to obtain the PEG-mesylate.[6]
Protocol 3: Conversion of PEG-Tosylate to PEG-Azide
This protocol describes the nucleophilic substitution of the tosylate group with an azide group.
Materials:
-
PEG-tosylate
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF) or Ethanol
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Heating mantle or oil bath
Procedure:
-
Dissolve PEG-tosylate (1 equivalent) in DMF or ethanol in a round-bottom flask.[7]
-
Heat the reaction mixture to 60-80°C and stir overnight (approximately 16 hours).[7][8]
-
After cooling to room temperature, remove the solvent under reduced pressure.[7]
-
If using DMF, dissolve the residue in water and extract the product with DCM or diethyl ether.[7] If using ethanol, filter the reaction mixture and concentrate the filtrate.
-
Wash the organic layer with water to remove any remaining DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the PEG-azide.
Protocol 4: Synthesis of PEG-Amine from PEG-Azide
This protocol details the reduction of a PEG-azide to a PEG-amine using zinc and ammonium chloride.
Materials:
-
PEG-azide
-
Zinc dust (Zn)
-
Ammonium chloride (NH₄Cl)
-
Tetrahydrofuran (THF)
-
Deionized water
-
1 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Reflux condenser
Procedure:
-
Dissolve the PEG-azide (1 equivalent) in a mixture of THF and deionized water.[8]
-
Add ammonium chloride (4 equivalents per azide group) and zinc dust (2 equivalents per azide group) to the solution.[8]
-
Heat the mixture to reflux and stir for 72 hours.[8]
-
Monitor the reaction by TLC or NMR to confirm the disappearance of the azide group.
-
After cooling to room temperature, add 1 M NaOH solution to the mixture.[8]
-
Extract the product with DCM.[8]
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the PEG-amine.[8]
Characterization of Functionalized PEG Linkers
The success of the functionalization reactions must be confirmed by appropriate analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a powerful tool for confirming the conversion of functional groups.[1][10] The chemical shifts of the protons on the carbon adjacent to the functional group are indicative of the success of the reaction.
-
PEG-OH: The methylene protons adjacent to the hydroxyl group typically appear around 3.6 ppm.
-
PEG-OTs: The methylene protons shift downfield to approximately 4.16 ppm upon tosylation.[7]
-
PEG-OMs: A downfield shift of the adjacent methylene protons to around 4.35 ppm is observed.[6]
-
PEG-N₃: The methylene protons adjacent to the azide group resonate at about 3.3-3.4 ppm.[7]
-
PEG-NH₂: After reduction of the azide, the methylene protons shift upfield to around 2.88 ppm.[8]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to identify the presence of specific functional groups.[11]
-
PEG-OH: A broad peak around 3400 cm⁻¹ corresponding to the O-H stretching vibration.
-
PEG-N₃: A sharp, characteristic peak around 2100 cm⁻¹ for the azide (N=N=N) stretching vibration.
-
PEG-OTs/OMs: Appearance of peaks related to the sulfonate group.
-
PEG-NH₂: Appearance of N-H stretching vibrations in the region of 3300-3500 cm⁻¹.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly size-exclusion chromatography (SEC) and reverse-phase HPLC (RP-HPLC), is used to assess the purity of the functionalized PEG linker and to separate it from unreacted starting materials and byproducts.[][]
Conclusion
The functionalization of hydroxyl groups on PEG linkers is a fundamental step in the development of PEGylated therapeutics and other advanced materials. The methods described in these application notes, including activation via tosylation or mesylation followed by nucleophilic substitution, provide robust and high-yielding routes to a variety of important functional groups. Careful execution of these protocols and thorough characterization of the products will ensure the successful synthesis of well-defined, functionalized PEG linkers for a wide range of research and development applications.
References
- 1. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlantis-press.com [atlantis-press.com]
- 3. confluore.com [confluore.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US7601798B2 - Methods of preparing polymers having terminal amine groups using protected amine salts - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions. This trifunctional linker, featuring a terminal alkyne and two primary alcohol functionalities, is a versatile tool for bioconjugation, hydrogel formation, and the development of complex biomolecular architectures.
Introduction
N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) is a hydrophilic, branched linker designed for "click" chemistry. The propargyl group serves as a reactive handle for the highly efficient and specific CuAAC reaction with azide-functionalized molecules. The two terminal hydroxyl groups offer additional sites for conjugation or modification, enabling the creation of multifunctional constructs. The polyethylene glycol (PEG) backbone enhances aqueous solubility and biocompatibility of the resulting conjugates.
Key Applications
-
Bioconjugation: Covalently attach peptides, proteins, antibodies, or small molecules to create targeted therapeutics or diagnostic agents.[1]
-
Hydrogel Formation: Crosslink with multi-azide functionalized polymers to form biocompatible hydrogels for tissue engineering and drug delivery.
-
Surface Modification: Functionalize surfaces to improve biocompatibility and reduce non-specific protein adsorption.
-
PROTAC Development: The bifunctional nature of the molecule, post-click reaction, allows for the linkage of a target-binding ligand and an E3 ligase ligand.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₅H₂₉NO₆ |
| Molecular Weight | 319.4 g/mol |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in water and most organic solvents |
| Functional Groups | 1 x Terminal Alkyne, 2 x Primary Alcohol |
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
The CuAAC reaction is a highly efficient and regioselective cycloaddition between a terminal alkyne and an azide, yielding a stable 1,4-disubstituted 1,2,3-triazole linkage.[2][3] The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[4][5][6] The use of a copper-stabilizing ligand, such as tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is highly recommended to enhance reaction efficiency and protect sensitive biomolecules from oxidative damage.[6][7][8]
General Reaction Scheme
Caption: General scheme of the CuAAC reaction.
Experimental Protocols
Protocol 1: General Bioconjugation in Aqueous Buffer
This protocol is suitable for the conjugation of N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) to an azide-functionalized biomolecule in an aqueous environment.
Materials:
-
N-(Propargyl-PEG2)-N-bis(PEG1-alcohol)
-
Azide-functionalized molecule (e.g., protein, peptide)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate (NaAsc) stock solution (freshly prepared, e.g., 100 mM in water)
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS) pH 7.4, HEPES buffer). Note: Avoid Tris buffers as they can chelate copper.[8]
-
Degassing equipment (optional, but recommended)
Procedure:
-
Prepare Reactants:
-
Dissolve the azide-functionalized molecule in the reaction buffer to the desired concentration (e.g., 1-10 mg/mL).
-
Dissolve N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) in the reaction buffer to achieve a final 1.5 to 5-fold molar excess over the azide-functionalized molecule.
-
-
Prepare Catalyst Premix:
-
In a separate microcentrifuge tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions. A 1:5 molar ratio of Cu:THPTA is common.[9] For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA.
-
-
Reaction Assembly:
-
To the solution of the azide-functionalized molecule, add the desired volume of the N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) solution.
-
Add the catalyst premix to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[9]
-
-
Incubation:
-
Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactants and their concentrations. Monitor the reaction progress by a suitable analytical method (e.g., SDS-PAGE, HPLC, mass spectrometry).
-
-
Purification:
-
Once the reaction is complete, the conjugated product can be purified from excess reagents and catalyst using standard techniques such as size exclusion chromatography, dialysis, or affinity chromatography.
-
Protocol 2: Reaction in a Mixed Aqueous/Organic Solvent System
This protocol is useful when the azide-functionalized molecule has limited aqueous solubility.
Materials:
-
Same as Protocol 1, with the addition of a water-miscible organic solvent (e.g., DMSO, DMF, t-butanol).
Procedure:
-
Prepare Reactants:
-
Dissolve the azide-functionalized molecule in a minimal amount of the organic solvent.
-
Add the reaction buffer to the desired final concentration of the organic solvent (e.g., 10-50% v/v).
-
Dissolve N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) in the same mixed solvent system.
-
-
Follow steps 2-5 from Protocol 1. The presence of the organic co-solvent may influence the reaction rate, so optimization of the reaction time may be necessary.
Data Presentation: Typical Reaction Conditions
The following table summarizes typical reaction conditions for CuAAC with PEGylated alkynes, which can be used as a starting point for optimizing the reaction with N-(Propargyl-PEG2)-N-bis(PEG1-alcohol).
| Parameter | Typical Range | Notes |
| Alkyne:Azide Molar Ratio | 1.5:1 to 10:1 | A slight excess of the smaller molecule is often used to drive the reaction to completion. |
| CuSO₄ Concentration | 50 µM to 1 mM | Higher concentrations can lead to faster reactions but may also increase the risk of biomolecule damage. |
| Ligand:CuSO₄ Molar Ratio | 2:1 to 5:1 | A ligand to copper ratio of 5:1 is commonly used to protect biomolecules.[9] |
| Sodium Ascorbate Concentration | 1 mM to 10 mM | A 5 to 10-fold molar excess over CuSO₄ is typical. |
| Solvent | Aqueous buffer (pH 6.5-8.0), or aqueous/organic mixtures | Phosphate and HEPES buffers are recommended.[8] |
| Temperature | Room Temperature to 40°C | Higher temperatures can increase the reaction rate but may be detrimental to sensitive biomolecules. |
| Reaction Time | 1 to 24 hours | Dependent on reactant concentrations and temperature. |
| Typical Yields | >80% | High to quantitative yields are often achieved. |
Experimental Workflow and Logic Diagrams
CuAAC Bioconjugation Workflow
Caption: Experimental workflow for bioconjugation.
Logical Relationship of Reaction Components
Caption: Component relationships in the CuAAC reaction.
References
- 1. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jenabioscience.com [jenabioscience.com]
- 9. jenabioscience.com [jenabioscience.com]
Application Notes and Protocols: A Step-by-Step Guide to PEGylating Peptides and Proteins
Introduction
PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, most commonly a therapeutic protein or peptide.[1] This modification is a widely used strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals.[2][3] The benefits of PEGylation are numerous and include an extended circulatory half-life due to increased hydrodynamic size which reduces renal clearance, enhanced protection from proteolytic degradation, improved solubility (especially for hydrophobic molecules), and reduced immunogenicity and antigenicity.[1][4][5][6] By masking the protein surface, the PEG polymer can prevent the approach of antibodies and antigen-processing cells.[7] Consequently, PEGylation can lead to a reduced dosing frequency, which improves patient compliance and quality of life.[6]
This guide provides a detailed overview of the common chemical strategies for PEGylating peptides and proteins, step-by-step experimental protocols, and methods for purification and characterization of the final conjugate.
General Experimental Workflow
The process of PEGylating a protein or peptide follows a logical sequence of steps, from initial reaction to final characterization. Each step requires careful optimization to achieve the desired product with high yield and purity. The general workflow involves preparing the protein, running the conjugation reaction, stopping the reaction, purifying the PEGylated product from unreacted components, and finally, characterizing the purified product to confirm its identity and quality.
Caption: General workflow for protein and peptide PEGylation.
Chemistry of PEGylation: Common Strategies
The choice of PEGylation chemistry depends on the available functional groups on the protein or peptide surface. The most common targets are the primary amines of lysine residues and the N-terminus, or the sulfhydryl group of cysteine residues.[8][9]
Amine-Specific PEGylation (Lysine and N-Terminus)
This is the most common PEGylation strategy due to the abundance of lysine residues on the surface of most proteins.[4] N-hydroxysuccinimide (NHS) esters of PEG are highly reactive towards primary amino groups at neutral to slightly alkaline pH (7.0-8.0), forming a stable amide bond.[9][10][11]
Caption: Reaction scheme for amine-specific PEGylation using an NHS-ester.
Another common method for N-terminal specific PEGylation is reductive amination using PEG-aldehyde, which reacts with the N-terminal α-amino group under mild reducing conditions.[9][10]
Thiol-Specific PEGylation (Cysteine)
For more site-specific conjugation, cysteine residues can be targeted.[12] PEG-maleimide is a popular reagent that reacts specifically with the free sulfhydryl group of a cysteine residue at pH 6.5-7.5 to form a stable thioether bond.[6][12] This method is particularly useful if the protein has a single, accessible free cysteine or if one can be introduced via genetic engineering.[6][12]
Caption: Reaction scheme for thiol-specific PEGylation using a maleimide reagent.
| Strategy | Target Residue(s) | Common PEG Reagent | pH Range | Resulting Linkage |
| Amine PEGylation | Lysine, N-terminus | PEG-NHS Ester | 7.0 - 8.0 | Amide |
| Amine PEGylation | N-terminus (specific) | PEG-Aldehyde | ~7.0 | Secondary Amine |
| Thiol PEGylation | Cysteine | PEG-Maleimide | 6.5 - 7.5 | Thioether |
| Thiol PEGylation | Cysteine | PEG-Vinyl Sulfone | 7.5 - 8.5 | Thioether |
| Carboxyl PEGylation | Aspartic Acid, Glutamic Acid | PEG-Amine (with carbodiimide) | 4.5 - 6.0 | Amide |
Experimental Protocols
Protocol 1: Amine-Specific PEGylation with Y-NHS-40K
This protocol describes a general procedure for PEGylating a protein using a Y-shaped N-hydroxysuccinimide ester-activated PEG with a molecular weight of 40 kDa (Y-NHS-40K).[11]
Materials:
-
Protein of interest
-
Y-NHS-40K PEG reagent (store desiccated at -20°C)[11]
-
Amine-free buffer (e.g., 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.5)
-
Quenching buffer (e.g., 1 M Tris-HCl or Glycine, pH 8.0)
-
Dry, water-miscible solvent (e.g., DMF or DMSO)
-
Reaction vessels and standard laboratory equipment
Procedure:
-
Protein Preparation:
-
Dissolve or exchange the protein into an amine-free buffer (e.g., phosphate buffer) at a concentration of at least 2 mg/mL.[11] Ensure any buffers containing primary amines (like Tris) are completely removed.
-
Bring the protein solution to the desired reaction temperature (e.g., 4°C or room temperature).
-
-
PEG Reagent Preparation:
-
Allow the bottle of Y-NHS-40K to warm to room temperature before opening to prevent moisture condensation.[11]
-
Calculate the amount of Y-NHS-40K needed. A starting point is a 5- to 10-fold molar excess of PEG to protein.[11] The optimal ratio must be determined experimentally.[8]
-
Immediately before use, dissolve the calculated amount of Y-NHS-40K in a small volume of dry DMF or DMSO.
-
-
PEGylation Reaction:
-
Slowly add the dissolved PEG reagent to the protein solution while gently stirring or swirling.[11]
-
Incubate the reaction mixture. Reaction times can vary; a typical starting point is 1 hour at room temperature or 3 hours at 4°C.[11] The optimal time depends on the protein's stability and reactivity.[8]
-
-
Reaction Quenching:
-
To stop the reaction, add the quenching buffer to a final concentration of 10-20 mM. The primary amines in the quenching buffer will react with any remaining active PEG-NHS.
-
Incubate for 15-30 minutes.
-
-
Purification:
-
Proceed immediately to purification of the PEGylated protein (see Protocol 3).
-
Protocol 2: Thiol-Specific PEGylation with PEG-Maleimide
This protocol outlines the site-specific PEGylation of a protein containing a free cysteine residue using a PEG-maleimide reagent.
Materials:
-
Cysteine-containing protein
-
PEG-Maleimide reagent
-
Reaction Buffer (e.g., Phosphate buffer, pH 6.5-7.0, containing EDTA to prevent disulfide bond formation)
-
Quenching solution (e.g., L-cysteine or β-mercaptoethanol)
-
Degassing equipment (optional, for oxygen-sensitive proteins)
Procedure:
-
Protein Preparation:
-
Dissolve or exchange the protein into the reaction buffer. If the cysteine residue is part of a disulfide bond, it must first be reduced using a reducing agent (e.g., DTT or TCEP) followed by removal of the reducing agent.
-
If the protein is sensitive to oxidation, degas the buffer and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent intermolecular disulfide formation.[13]
-
-
PEG Reagent Preparation:
-
Prepare a stock solution of PEG-Maleimide in the reaction buffer or a compatible solvent immediately before use, as the maleimide group can hydrolyze over time.
-
-
PEGylation Reaction:
-
Add the PEG-Maleimide solution to the protein solution. A molar ratio of 1.1 to 5 moles of PEG per mole of protein is a common starting range.
-
Incubate the reaction at room temperature or 4°C for 1-4 hours. Monitor the reaction progress using HPLC or SDS-PAGE.
-
-
Reaction Quenching:
-
Add a quenching solution containing a small molecule thiol (e.g., L-cysteine) in molar excess to the PEG-Maleimide to react with any unreacted maleimide groups.
-
Incubate for 30 minutes.
-
-
Purification:
-
Proceed to purification to separate the PEGylated protein from unreacted protein, excess PEG, and quenched PEG (see Protocol 3).
-
Optimization of PEGylation Reactions
Achieving a high yield of the desired PEGylated product (e.g., mono-PEGylated vs. multi-PEGylated) requires careful optimization of several reaction parameters.[14]
| Parameter | Effect on Reaction | Considerations for Optimization |
| PEG:Protein Molar Ratio | A primary determinant of the degree of PEGylation. Higher ratios increase the likelihood of multi-PEGylated species.[8][13] | Start with a 2:1 to 10:1 molar ratio and analyze the product distribution. The optimal ratio is often a compromise between maximizing the desired species and minimizing byproducts.[14] |
| pH | Affects the reactivity of target amino acid residues. Lysine ε-amino groups (pKa ~10.5) are more reactive at higher pH, while the N-terminal α-amino group (pKa ~7.8) can be targeted at a lower pH. Thiol groups are more reactive at neutral to slightly alkaline pH.[9][13] | For lysine targeting, pH 7.5-8.5 is common. For N-terminal specificity, a lower pH (~7.0) can be used. For cysteine targeting, pH 6.5-7.5 is optimal to balance reactivity and maleimide stability.[13] |
| Protein Concentration | Higher concentrations can increase the reaction rate but may also promote protein aggregation.[8][13] | Protein concentrations of 1-20 mg/mL are typically used. The optimal concentration depends on the protein's solubility and stability. |
| Temperature | Higher temperatures increase the reaction rate but may lead to protein degradation or instability.[8][13] | Reactions are commonly run at 4°C to preserve protein integrity or at room temperature (20-25°C) for faster kinetics.[11] |
| Reaction Time | The extent of PEGylation increases with time.[13] | Monitor the reaction over a time course (e.g., 30 min to 4 hours) to find the point where the formation of the desired product is maximized without significant byproduct formation. |
Protocol 3: Purification of PEGylated Proteins
PEGylation reactions result in a heterogeneous mixture containing the desired product, unreacted protein, excess PEG reagent, and potentially multi-PEGylated or isomeric species.[] Chromatography is the primary method for purification.
1. Size Exclusion Chromatography (SEC)
-
Principle: Separates molecules based on their hydrodynamic size. PEGylation significantly increases the size of a protein, making SEC an effective method to separate PEGylated conjugates from the smaller, unreacted protein and low molecular weight byproducts.[][16]
-
Methodology:
-
Equilibrate an appropriate SEC column (chosen based on the size of the PEG-conjugate) with a suitable buffer.
-
Load the quenched reaction mixture onto the column.
-
Elute with the equilibration buffer at a constant flow rate.
-
Collect fractions and monitor the eluate using UV absorbance (typically at 280 nm). The PEGylated protein will elute earlier than the unreacted protein.
-
Analyze fractions by SDS-PAGE or HPLC to identify and pool those containing the pure product.
-
2. Ion Exchange Chromatography (IEX)
-
Principle: Separates molecules based on their net surface charge. The covalent attachment of neutral PEG chains shields the charged residues on the protein surface, altering its interaction with the IEX resin.[][17] This allows for the separation of species with different degrees of PEGylation (e.g., mono- vs. di-PEGylated).
-
Methodology:
-
Choose an appropriate IEX resin (cation or anion exchange) based on the protein's isoelectric point (pI) and the desired buffer pH.
-
Equilibrate the column with a low-ionic-strength binding buffer.
-
Load the reaction mixture (ensure its conductivity is low enough for binding).
-
Wash the column to remove unbound material (like excess PEG reagent).
-
Elute the bound species using a linear or step gradient of increasing ionic strength (e.g., by increasing NaCl concentration). Typically, more highly PEGylated species elute earlier as their charge is more effectively shielded.[16]
-
Collect and analyze fractions to identify the desired product.
-
| Purification Method | Separation Principle | Primary Use Case | Advantages | Limitations |
| Size Exclusion (SEC) | Hydrodynamic Size | Removing unreacted protein and excess PEG.[] | Robust, predictable, good for initial cleanup. | Poor resolution between species with small size differences (e.g., multi-PEGylated forms).[16] |
| Ion Exchange (IEX) | Net Surface Charge | Separating mono-, di-, and multi-PEGylated species.[17] | High resolution for species with different charge properties. | Separation efficiency decreases as the degree of PEGylation increases due to charge shielding.[16] |
| Hydrophobic Interaction (HIC) | Surface Hydrophobicity | Orthogonal separation method, often used as a polishing step.[] | Can separate isoforms or aggregates. | Can have lower capacity; requires high salt concentrations for binding.[] |
| Reverse Phase (RP-HPLC) | Hydrophobicity | Analytical characterization; separation of positional isomers.[] | High resolution for analytical scale. | Often requires organic solvents, which can denature proteins; difficult to scale up. |
Protocol 4: Characterization of PEGylated Proteins
After purification, the final product must be thoroughly characterized to confirm identity, purity, and the extent of PEGylation.
1. SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
-
Principle: Separates proteins based on molecular weight. PEGylated proteins migrate much slower than their unmodified counterparts, appearing as a broad, diffuse band at a higher apparent molecular weight.
-
Methodology:
-
Prepare samples of the unreacted protein (control), the crude reaction mixture, and the purified fractions.
-
Run the samples on a suitable polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Stain the gel with a protein stain (e.g., Coomassie Blue). For more sensitive detection of PEG, a barium iodide stain can be used.
-
Compare the bands: the PEGylated protein will show a significant increase in apparent molecular weight compared to the unmodified protein.
-
2. HPLC Analysis (SEC and RP-HPLC)
-
SEC-HPLC: Used to determine purity and the presence of aggregates. The purified product should appear as a single, symmetrical peak.
-
RP-HPLC: Can be used to assess purity and, in some cases, separate positional isomers (proteins PEGylated at different sites).[]
3. Mass Spectrometry (MS)
-
Principle: Provides an accurate mass measurement of the molecule. MS is a powerful tool to confirm the covalent attachment of PEG and determine the degree of PEGylation (i.e., the number of PEG chains attached).[3]
-
Methods: MALDI-TOF or ESI-MS can be used. Due to the polydispersity of PEG, the resulting spectrum for a PEGylated protein will show a distribution of masses corresponding to the different numbers of ethylene glycol units.
4. Activity Assay
-
It is crucial to perform a relevant biological or enzymatic assay to confirm that the PEGylated protein retains its desired functional activity. PEGylation can sometimes lead to a decrease in in vitro activity due to steric hindrance at the active or binding site.[8]
References
- 1. worldscientific.com [worldscientific.com]
- 2. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 4. biopharmaspec.com [biopharmaspec.com]
- 5. cpcscientific.com [cpcscientific.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Custom Peptide-PEGylation Conjugation Service - Creative Biolabs [creative-biolabs.com]
- 11. Protocol for Protein PEGylation [jenkemusa.com]
- 12. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biopharminternational.com [biopharminternational.com]
- 14. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 16. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of Trifunctional Linkers in Targeted Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Trifunctional linkers are emerging as powerful tools in the field of targeted drug delivery, enabling the development of sophisticated bioconjugates with enhanced therapeutic potential. These versatile molecules possess three distinct reactive groups, allowing for the simultaneous or sequential attachment of a targeting moiety, a therapeutic payload, and an additional functional component. This tripartite architecture opens up new avenues for creating next-generation drug delivery systems, such as antibody-drug conjugates (ADCs), with improved efficacy, safety, and therapeutic indices.[][2]
One of the most promising applications of trifunctional linkers is in the construction of dual-payload ADCs.[3][4][5] By incorporating two different drug molecules with distinct mechanisms of action onto a single antibody, these dual-drug ADCs can potentially overcome tumor heterogeneity and drug resistance, leading to more durable clinical responses.[5][6] The trifunctional linker is central to this strategy, providing a stable and efficient platform for the precise attachment of both payloads.
Application Note 1: Dual-Payload Antibody-Drug Conjugates for Enhanced Antitumor Efficacy
The heterogeneity of tumors presents a significant challenge in cancer therapy. A single therapeutic agent may not be effective against all cancer cells within a tumor, leading to incomplete responses and the development of resistance. Dual-payload ADCs, constructed using trifunctional linkers, offer a promising strategy to address this challenge by delivering a combination of therapeutic agents to the tumor site.[5][6]
A novel trifunctional linker can be designed with orthogonal reactive handles, such as a maleimide group for conjugation to the antibody, and propargyl and ketone groups for the attachment of two different payloads.[6][7] For instance, a microtubule inhibitor like monomethyl auristatin F (MMAF) and a topoisomerase I inhibitor such as SN-38 can be conjugated to a bispecific antibody targeting two different tumor antigens (e.g., EGFR and cMET).[6] This approach allows for the targeted delivery of two potent cytotoxic agents with complementary mechanisms of action, potentially leading to synergistic antitumor effects.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of a dual-payload ADC (412a-MMAF+SN38) compared to single-payload ADCs.
Table 1: In Vitro Cytotoxicity (IC50, nM) of Dual- and Single-Payload ADCs [6]
| Cell Line | 412a-MMAF+SN38 | 412a-MMAF | 412a-SN38 |
| H1975 | 0.03 | 0.12 | 0.25 |
| A549 | 0.08 | 0.21 | 0.48 |
| BxPC3 | 0.05 | 0.15 | 0.33 |
Table 2: In Vivo Efficacy of Dual- and Single-Payload ADCs in a H1975 Xenograft Model [6]
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle | - | 0 |
| 412a-MMAF+SN38 | 1 | 95 |
| 412a-MMAF | 1 | 65 |
| 412a-SN38 | 1 | 50 |
| 412a-MMAF + 412a-SN38 (co-administered) | 1 + 1 | 80 |
Experimental Protocols
Protocol 1: Synthesis of a Dual-Payload Trifunctional Linker and Conjugation to an Antibody
This protocol describes the general steps for synthesizing a trifunctional linker with maleimide, propargyl, and ketone functionalities, followed by the attachment of MMAF and SN-38 payloads, and subsequent conjugation to a bispecific antibody.[6][7]
Materials:
-
Fmoc-Lys(Boc)-OH
-
Propargylamine
-
4-acetylbenzoic acid
-
PEG linkers (e.g., PEG4, PEG8)
-
MMAF
-
SN-38
-
Maleimide functionalization reagent
-
Bispecific antibody (e.g., anti-EGFR x cMET)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Solvents (DMF, DMSO, etc.)
-
Reagents for peptide synthesis and click chemistry
Procedure:
-
Trifunctional Linker Synthesis: a. Synthesize the trifunctional linker scaffold starting from Fmoc-Lys(Boc)-OH, incorporating the propargyl and ketone functionalities through standard peptide coupling and chemical modification steps. b. Functionalize the N-terminus with a maleimide group.
-
Payload Attachment: a. Conjugate PEGylated MMAF to the ketone group of the trifunctional linker via oxime ligation. b. Conjugate PEGylated SN-38 to the propargyl group of the trifunctional linker via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
-
Antibody Reduction: a. Reduce the interchain disulfide bonds of the bispecific antibody using TCEP to generate free thiol groups.
-
Conjugation: a. React the maleimide group of the dual-payload linker with the free thiol groups on the reduced antibody.
-
Purification and Characterization: a. Purify the resulting dual-payload ADC using techniques such as size-exclusion chromatography (SEC) and hydrophobic interaction chromatography (HIC).[6] b. Characterize the ADC to determine the drug-to-antibody ratio (DAR) using mass spectrometry and assess its purity and aggregation state.
Protocol 2: In Vitro Cytotoxicity Assay
This protocol details the methodology for assessing the cytotoxic activity of the dual-payload ADC against cancer cell lines.[2][8][9]
Materials:
-
Cancer cell lines (e.g., H1975, A549, BxPC3)
-
Cell culture medium and supplements
-
Dual-payload ADC and single-payload control ADCs
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: a. Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: a. Prepare serial dilutions of the dual-payload ADC and single-payload control ADCs. b. Treat the cells with the ADCs at various concentrations and incubate for a specified period (e.g., 72-96 hours).
-
MTT Assay: a. Add MTT solution to each well and incubate to allow for the formation of formazan crystals. b. Solubilize the formazan crystals with DMSO.
-
Data Analysis: a. Measure the absorbance at 570 nm using a plate reader. b. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Protocol 3: In Vivo Xenograft Efficacy Study
This protocol outlines the procedure for evaluating the antitumor efficacy of the dual-payload ADC in a mouse xenograft model.[10][11][12]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line (e.g., H1975)
-
Matrigel
-
Dual-payload ADC and control ADCs
-
Vehicle control (e.g., saline)
-
Calipers
Procedure:
-
Tumor Implantation: a. Subcutaneously implant cancer cells mixed with Matrigel into the flank of the mice.
-
Tumor Growth and Randomization: a. Monitor tumor growth until they reach a predetermined size (e.g., 100-200 mm³). b. Randomize the mice into treatment groups.
-
ADC Administration: a. Administer the dual-payload ADC, single-payload ADCs, or vehicle control to the respective groups via intravenous injection at the specified doses.
-
Monitoring: a. Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint and Data Analysis: a. Continue the study until tumors in the control group reach a specified size or for a predetermined duration. b. Calculate tumor growth inhibition and compare the efficacy between the different treatment groups.
Visualizations
Signaling Pathways
Caption: Mechanisms of action for MMAE and SN-38 payloads.
Experimental Workflow
Caption: Workflow for dual-payload ADC development and evaluation.
Logical Relationship of Dual-Payload ADC Action
Caption: Rationale for the enhanced efficacy of dual-payload ADCs.
References
- 2. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 3. ysciei.com [ysciei.com]
- 4. Homogeneous antibody-drug conjugates with dual payloads: potential, methods and considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual-Payload ADCs: A Revolutionary Leap in Targeted Cancer Therapy | Biopharma PEG [biochempeg.com]
- 6. A Dual-Payload Bispecific ADC Improved Potency and Efficacy over Single-Payload Bispecific ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. njbio.com [njbio.com]
- 10. In vivo xenograft ADC efficacy: MDA-MB-231 STn+ [bio-protocol.org]
- 11. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 12. ADC Evaluation Service in Solid Tumor Models - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for Creating Fluorescent Probes Using N-(Propargyl-PEG2)-N-bis(PEG1-alcohol)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the trifunctional linker, N-(Propargyl-PEG2)-N-bis(PEG1-alcohol), for the synthesis of novel fluorescent probes. This versatile linker offers a unique scaffold for the dual functionalization of biomolecules and the subsequent attachment of a reporter fluorophore via click chemistry, enabling advanced applications in bioimaging, diagnostics, and drug delivery.
The polyethylene glycol (PEG) backbone of this linker enhances the solubility and biocompatibility of the final conjugate, while reducing non-specific binding and immunogenicity.[1][2][3] The two primary alcohol groups can be activated for covalent attachment to a biomolecule of interest (e.g., a protein or antibody), while the terminal propargyl group provides a bioorthogonal handle for the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[4][][6]
Key Features and Benefits:
-
Trifunctional Scaffold: Allows for the attachment of two biomolecules or targeting ligands and one fluorescent reporter group.
-
Enhanced Solubility and Biocompatibility: The inherent properties of the PEG linker improve the handling and in vivo performance of the resulting bioconjugate.[1][2][3]
-
Reduced Non-specific Binding: PEGylation is known to minimize unwanted interactions with cellular components.[1][2]
-
Bioorthogonal Ligation: The propargyl group enables highly specific and efficient fluorescent labeling via click chemistry, even in complex biological samples.[4][7][8]
-
Versatility: This linker is suitable for a wide range of applications, including the development of targeted imaging agents, activatable probes, and drug delivery systems.
Data Presentation: Representative Photophysical Properties of PEGylated Fluorescent Probes
The following table summarizes typical photophysical properties of fluorescent probes constructed using PEG linkers. The exact values for a probe synthesized with N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) will depend on the specific fluorophore, the conjugated biomolecule, and the local microenvironment. PEGylation can influence the quantum yield of a fluorophore.[1][9][10]
| Fluorophore Class | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Fluorescein | ~494 | ~518 | ~75,000 | 0.7 - 0.9 |
| Rhodamine | ~550 | ~575 | ~95,000 | 0.3 - 0.5 |
| Cyanine3 (Cy3) | ~550 | ~570 | ~150,000 | 0.1 - 0.3 |
| Cyanine5 (Cy5) | ~649 | ~670 | ~250,000 | 0.2 - 0.4 |
| ATTO 488 | ~501 | ~523 | ~90,000 | 0.8 |
Note: These values are illustrative and should be experimentally determined for each specific probe.[11][12]
Experimental Protocols
This section provides detailed methodologies for the synthesis of a fluorescently labeled biomolecule using N-(Propargyl-PEG2)-N-bis(PEG1-alcohol). The protocol is divided into three main stages:
-
Activation of the Hydroxyl Groups and Conjugation to a Biomolecule: This involves converting the two primary alcohols of the linker into a reactive species for conjugation to amine residues on a target biomolecule (e.g., a protein).
-
Fluorescent Labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The propargyl group of the linker is reacted with an azide-modified fluorescent dye.
-
Purification and Characterization of the Final Conjugate: This crucial step ensures the removal of unreacted components and the characterization of the final product.
Protocol 1: Synthesis of a Protein-Linker Conjugate
This protocol describes the activation of the diol on the linker to form a bis-p-nitrophenyl carbonate, which can then react with primary amines (e.g., lysine residues) on a protein.
Materials:
-
N-(Propargyl-PEG2)-N-bis(PEG1-alcohol)
-
Di(p-nitrophenyl) carbonate (p-NPC)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Protein of interest (e.g., antibody, enzyme) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Dialysis tubing or centrifugal filtration devices
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Rotary evaporator
Procedure:
-
Activation of N-(Propargyl-PEG2)-N-bis(PEG1-alcohol):
-
Dissolve N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) (1 equivalent) in anhydrous DCM in a round bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add di(p-nitrophenyl) carbonate (2.2 equivalents) and anhydrous pyridine (2.5 equivalents).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, evaporate the solvent using a rotary evaporator.
-
Purify the resulting activated linker, N-(Propargyl-PEG2)-N-bis(PEG1-p-nitrophenyl carbonate), by flash column chromatography.
-
-
Conjugation to the Protein:
-
Dissolve the purified, activated linker in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF).
-
Prepare a solution of the protein of interest in PBS (pH 7.4-8.0) at a concentration of 1-10 mg/mL.
-
Slowly add the activated linker solution to the protein solution with gentle stirring. A typical molar ratio of linker to protein is 10:1 to 20:1, but this should be optimized for the specific protein.
-
Allow the reaction to proceed at 4°C for 4-12 hours with gentle agitation.
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM.
-
-
Purification of the Protein-Linker Conjugate:
-
Remove the unreacted linker and quenching agent by dialysis against PBS or by using centrifugal filtration devices with an appropriate molecular weight cutoff.
-
Confirm the successful conjugation by methods such as SDS-PAGE (which may show a shift in molecular weight) or mass spectrometry.
-
Protocol 2: Fluorescent Labeling of the Protein-Linker Conjugate via CuAAC
This protocol details the "click" reaction between the propargyl-functionalized protein and an azide-containing fluorescent dye.
Materials:
-
Protein-linker conjugate from Protocol 1
-
Azide-modified fluorescent dye (e.g., Azide-Cy5, Azide-FITC)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Phosphate-buffered saline (PBS), pH 7.4, degassed
-
Centrifugal filtration devices
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of the azide-modified fluorescent dye in DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Click Reaction:
-
In a microcentrifuge tube, add the protein-linker conjugate (final concentration ~1-5 mg/mL in degassed PBS).
-
Add the azide-modified fluorescent dye to a final concentration that is in 5-10 fold molar excess to the protein.
-
In a separate tube, pre-mix the CuSO₄ and THPTA solutions. Add this mixture to the reaction tube to a final concentration of 0.5-1 mM CuSO₄ and 2.5-5 mM THPTA. The ligand protects the biomolecule from oxidative damage.[6][7]
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5-10 mM.
-
Gently mix and allow the reaction to proceed for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Fluorescently Labeled Protein:
Protocol 3: Characterization of the Fluorescent Probe
1. Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified fluorescent protein conjugate at 280 nm (for the protein) and at the excitation maximum of the fluorophore.
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.
-
Calculate the dye concentration using its known molar extinction coefficient.
-
The DOL is the molar ratio of the dye to the protein.
2. Fluorescence Spectroscopy:
-
Record the excitation and emission spectra of the final conjugate to confirm the presence of the fluorophore and to identify any spectral shifts.
-
Determine the fluorescence quantum yield relative to a known standard (e.g., fluorescein or rhodamine 6G).[11]
3. Purity Analysis:
-
Analyze the purity of the final product by SDS-PAGE. The fluorescently labeled protein can be visualized by Coomassie staining and by fluorescence imaging of the gel.
-
Size-exclusion chromatography (SEC) coupled with a fluorescence detector can be used to assess for the presence of aggregates and to confirm the homogeneity of the labeled protein.[13][14][15][17]
Visualizations
Caption: Workflow for synthesizing a fluorescent probe.
Caption: Targeted probe detection pathway.
Caption: Functional components of the linker.
References
- 1. The PEG-Fluorochrome Shielding Approach for Targeted Probe Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent dye with PEG linker [schem.jp]
- 3. Fluorescent PEG | AxisPharm [axispharm.com]
- 4. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jenabioscience.com [jenabioscience.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Enhanced EGFP Fluorescence Emission in Presence of PEG Aqueous Solutions and PIB1000-PEG6000-PIB1000 Copolymer Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 15. researchgate.net [researchgate.net]
- 16. Protein purification – Protein Expression and Purification Core Facility [embl.org]
- 17. Fluorescence-detection size-exclusion chromatography utilizing nanobody technology for expression screening of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Click Chemistry Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup for solid-phase click chemistry reactions, with a focus on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Detailed protocols, quantitative data, and workflow visualizations are presented to facilitate the application of this powerful ligation technique in research and drug development.
Introduction to Solid-Phase Click Chemistry
Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions.[1][2] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of click chemistry, involves the reaction between an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring.[1][3]
Performing click chemistry on a solid support offers significant advantages, particularly in the synthesis of peptides, oligonucleotides, and small molecule libraries.[4][5] The solid-phase approach simplifies purification, as excess reagents and byproducts can be easily washed away from the resin-bound product.[6] This methodology is highly compatible with standard solid-phase peptide synthesis (SPPS) techniques.[6][7]
Key Applications in Drug Discovery
Solid-phase click chemistry is a valuable tool in drug discovery and development for:
-
Lead Generation: Rapidly creating diverse libraries of compounds for high-throughput screening.
-
Lead Optimization: Efficiently modifying lead compounds to improve their pharmacological properties.
-
Peptide and Peptidomimetic Synthesis: Synthesizing cyclic peptides, stapled peptides, and peptide conjugates with enhanced stability and bioactivity.[5][6]
-
Bioconjugation: Attaching molecules to biomolecules, such as proteins and nucleic acids, for various applications including diagnostics and targeted drug delivery.[8]
Quantitative Data on Solid-Phase CuAAC Reactions
The following tables summarize typical reaction conditions and outcomes for solid-phase CuAAC reactions, providing a basis for comparison and optimization.
Table 1: On-Resin Peptide Cyclization via CuAAC
| Peptide Sequence (with alkyne/azide residues) | Copper Source (equiv) | Ligand (equiv) | Reducing Agent (equiv) | Base (equiv) | Solvent | Time (h) | Yield (%) | Purity (%) |
| Cyclo(Gly-Pra-Gly-Aza-Gly) | CuI (2) | N/A | N/A | DIPEA (50) | DMF | Overnight | 79 | High |
| Generic Peptide | CuBr (1) | N/A | Ascorbic Acid (1) | 2,6-Lutidine (10), DIEA (10) | DMSO | 16-18 | High | N/A |
Pra = Propargylglycine, Aza = Azidohomoalanine, DIPEA = N,N-Diisopropylethylamine, DMF = N,N-Dimethylformamide, DMSO = Dimethyl sulfoxide
Table 2: On-Resin Peptide Conjugation and Modification via CuAAC
| Resin-Bound Substrate | Alkyne/Azide Partner | Copper Source (equiv) | Ligand (equiv) | Reducing Agent (equiv) | Solvent | Time (h) | Yield (%) | Purity (%) |
| Azido-functionalized resin | Phenylacetylene | CuSO₄ (0.1) | TBTA (0.1) | Sodium Ascorbate (0.5) | DMF/H₂O | 12 | >95 | >95 |
| Alkyne-peptide on resin | Azido sugar | CuSO₄ | N/A | Sodium Ascorbate | DMF/H₂O | N/A | >95 | >95 |
| Resin-bound azide | Various terminal alkynes | Cu(I)-SiO₂ catalyst | N/A | N/A | H₂O/Ethanol | N/A | 85-95 | High |
TBTA = Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine
Experimental Protocols
Protocol 1: General Procedure for On-Resin CuAAC Cyclization of a Peptide
This protocol is based on the method described by Meldal and coworkers for the head-to-tail cyclization of peptides on a solid support.[6]
Materials:
-
Peptide-resin containing both a terminal alkyne and an azide functionality
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM) for washing
-
Nitrogen source
Procedure:
-
Swell the peptide-resin in DMF in a reaction vessel.
-
Drain the DMF and add a solution of CuI (2 equivalents relative to the resin loading) in DMF.
-
Add DIPEA (50 equivalents) to the reaction mixture.
-
Seal the vessel and agitate the mixture at room temperature overnight under a nitrogen atmosphere.
-
After the reaction is complete, drain the reaction mixture and wash the resin thoroughly with DMF and DCM.
-
Dry the resin under vacuum.
-
The cyclic peptide can then be cleaved from the resin using standard cleavage cocktails (e.g., TFA-based).
Protocol 2: On-Resin Click Conjugation to a Peptide
This protocol provides a general method for conjugating a molecule containing an alkyne or azide to a corresponding azide- or alkyne-functionalized peptide on a solid support.
Materials:
-
Azide- or alkyne-functionalized peptide-resin
-
Alkyne- or azide-containing molecule for conjugation (e.g., fluorescent dye, PEG, small molecule)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand (optional, but recommended for efficiency and to protect the peptide from oxidation)
-
Solvent (e.g., DMF/water or DMSO/water mixture)
-
DCM for washing
Procedure:
-
Swell the functionalized peptide-resin in the chosen solvent system.
-
Prepare a stock solution of the alkyne- or azide-containing molecule to be conjugated.
-
In a separate vial, prepare the catalyst solution by mixing CuSO₄ and TBTA (if used) in the reaction solvent.
-
Add the molecule for conjugation to the swollen resin, followed by the catalyst solution.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Agitate the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress using a qualitative test (e.g., a small-scale cleavage and LC-MS analysis).
-
Once the reaction is complete, wash the resin extensively with the reaction solvent, water, and DCM.
-
Dry the resin and proceed with cleavage and purification.
Visualizing the Workflow and Experimental Setup
The following diagrams, generated using Graphviz, illustrate the key workflows and logical relationships in a solid-phase click chemistry experiment.
Caption: Experimental workflow for solid-phase click chemistry.
Caption: Logical relationship of components in the experimental setup.
References
- 1. researchgate.net [researchgate.net]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. jpt.com [jpt.com]
- 4. Click chemistry based solid phase supported synthesis of dopaminergic phenylacetylenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing CuAAC Reactions with PEG Linkers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yields in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving polyethylene glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a low yield in my CuAAC reaction with a PEG linker?
A1: Several factors can contribute to low yields in CuAAC reactions involving PEG linkers. These include:
-
Catalyst Inactivation: The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state, especially when exposed to oxygen.[1][2]
-
Side Reactions: The most common side reaction is the Glaser-Hay coupling, which is an oxidative homocoupling of the alkyne starting material.[2][3][4][5]
-
Steric Hindrance: The PEG chain can sterically hinder the azide and alkyne functional groups, making them less accessible for the reaction.[6]
-
Copper Sequestration: Other functional groups in your molecule, such as thiols or histidines, can chelate the copper catalyst, rendering it inactive for the cycloaddition.[1][7]
-
Poor Solubility: The PEGylated reactant may have poor solubility in the chosen solvent system, leading to a heterogeneous reaction mixture and reduced reaction rates.
Q2: What is the role of a ligand in the CuAAC reaction, and which one should I choose?
A2: Ligands play a crucial role in stabilizing the Cu(I) catalyst, preventing its oxidation, and increasing the reaction rate.[8][9] For reactions with PEG linkers and biomolecules, ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) are commonly used.[10] THPTA is water-soluble and generally a good choice for bioconjugation reactions in aqueous buffers.
Q3: Can the length of the PEG linker affect the reaction yield?
A3: Yes, the length of the PEG linker can influence the reaction. While longer PEG chains can improve the solubility of the molecule, they can also increase steric hindrance around the reactive termini, potentially lowering the reaction rate. The optimal PEG linker length often needs to be determined empirically for each specific application.
Q4: How can I minimize the Glaser-Hay coupling side reaction?
A4: The Glaser-Hay coupling is an oxidative process that competes with the desired CuAAC reaction. To minimize it, you should:
-
Degas your solvents: Removing dissolved oxygen from the reaction mixture is critical. This can be done by bubbling an inert gas like argon or nitrogen through the solvent.
-
Use a reducing agent: Sodium ascorbate is commonly used to reduce any formed Cu(II) back to the active Cu(I) state.[1]
-
Maintain a low temperature: Running the reaction at a lower temperature can help suppress the homocoupling side reaction.[2][3]
Q5: What are the best methods for purifying my PEGylated product after the reaction?
A5: Purification of PEGylated products can be challenging due to the heterogeneity of the reaction mixture.[11] Common purification techniques include:
-
Size Exclusion Chromatography (SEC): This method separates molecules based on their size and is effective at removing unreacted small molecules and byproducts.[12]
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on their charge and can be used to separate the desired product from unreacted starting materials if they have different charge properties.[12]
-
Dialysis/Ultrafiltration: These techniques are useful for removing small molecule impurities like excess catalyst and ligands.[12]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues leading to low yields in CuAAC reactions with PEG linkers.
Problem: Low or No Product Formation
Below is a decision tree to help you troubleshoot your reaction.
Data Presentation: Optimizing Reaction Parameters
While optimal conditions are substrate-dependent, the following tables provide a summary of how different parameters can influence the yield of CuAAC reactions with PEG linkers, based on literature findings.
Table 1: Effect of Ligand on CuAAC Reaction Yield
| Ligand | Typical Concentration (relative to Cu) | Solvent System | Expected Yield Improvement | Reference |
| None | - | Various | Baseline | [13] |
| THPTA | 2-5 equivalents | Aqueous buffers | Significant | [10] |
| TBTA | 1-2 equivalents | Organic/Aqueous mixtures | Significant | [8] |
| PMDTA | 1-2 equivalents | THF | Good | [13] |
Table 2: Effect of Copper Concentration on CuAAC Reaction Yield
| Copper (CuSO₄) Concentration (mol%) | Ligand | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 0.5 | Complex 1 | H₂O:tBuOH:ACN | 12 | 14 | [14] |
| 1 | Complex 1 | H₂O:tBuOH:ACN | 12 | 43 | [14] |
| 2 | Complex 1 | H₂O:tBuOH:ACN | 12 | 91 | [14] |
| 10 (relative to alkyne) | PMDTA | DMF | 48 | 84 | [15] |
Experimental Protocols
General Protocol for a Small-Scale CuAAC Reaction with a PEG-Alkyne
This protocol is a starting point and may require optimization for your specific substrates.
Materials:
-
PEG-alkyne
-
Azide-containing molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
THPTA (tris(3-hydroxypropyltriazolylmethyl)amine)
-
Degassed phosphate-buffered saline (PBS) or other suitable buffer
-
Degassed DMSO (if needed for solubility)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mg/mL solution of your PEG-alkyne in degassed PBS.
-
Prepare a 10 mM stock solution of your azide-containing molecule in degassed DMSO or PBS.
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 200 mM stock solution of THPTA in water.
-
Prepare a 1 M stock solution of sodium ascorbate in water. Note: This solution should be made fresh just before use.
-
-
Reaction Setup (for a 1 mL final volume):
-
In a microcentrifuge tube, add the following in order:
-
500 µL of the 10 mg/mL PEG-alkyne solution.
-
100 µL of the 10 mM azide stock solution (adjust volume for desired molar ratio).
-
A premixed solution of 10 µL of 100 mM CuSO₄ and 20 µL of 200 mM THPTA (final concentrations of 1 mM Cu and 4 mM THPTA).
-
-
Vortex the mixture gently.
-
-
Initiate the Reaction:
-
Add 20 µL of the freshly prepared 1 M sodium ascorbate solution (final concentration of 20 mM).
-
Gently mix the reaction by inverting the tube several times.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be placed on a rotator for gentle mixing. Protect the reaction from light if using photosensitive compounds.
-
-
Monitoring the Reaction:
-
The reaction progress can be monitored by techniques such as LC-MS or HPLC.
-
-
Quenching and Purification:
-
Once the reaction is complete, it can be quenched by adding a chelating agent like EDTA.
-
Proceed with purification using an appropriate method such as SEC or dialysis to remove the catalyst and unreacted reagents.
-
Workflow for CuAAC Reaction and Purification
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Glaser coupling - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. jenabioscience.com [jenabioscience.com]
- 8. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glenresearch.com [glenresearch.com]
- 10. axispharm.com [axispharm.com]
- 11. path.web.ua.pt [path.web.ua.pt]
- 12. Purification of pegylated proteins. | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Development of Novel Immobilized Copper–Ligand Complex for Click Chemistry of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Solubility Issues of PEGylated Proteins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during the PEGylation of proteins.
Frequently Asked Questions (FAQs)
Q1: What are the most common solubility issues observed with PEGylated proteins?
A1: The most prevalent solubility issues are the formation of soluble or insoluble aggregates and precipitation of the PEGylated protein during the conjugation reaction, purification, or storage.[1][2][3] These issues can arise from changes in the protein's surface properties and intermolecular interactions following the covalent attachment of polyethylene glycol (PEG) chains.[1][4]
Q2: How does PEGylation, a process intended to increase solubility, sometimes lead to aggregation?
A2: While PEGylation generally enhances the hydrophilicity and hydrodynamic volume of proteins, it can also lead to aggregation under certain conditions.[1][5] This can be due to several factors:
-
Heterogeneity of the PEGylated product: The reaction can produce a mixture of proteins with varying numbers of attached PEG chains and at different locations, some of which may be more prone to aggregation.[4][6]
-
Steric Hindrance: The attached PEG chains can sometimes shield charged groups on the protein surface, leading to altered electrostatic interactions and potentially promoting self-association.[]
-
Conformational Changes: Although often minimal, PEGylation can sometimes induce slight conformational changes in the protein that expose hydrophobic patches, leading to aggregation.[8]
-
Process Conditions: Suboptimal reaction conditions such as pH, temperature, and buffer composition can stress the protein, making it more susceptible to aggregation.[2][9]
Q3: What is the impact of PEG chain length on the solubility of the conjugated protein?
A3: The length of the PEG chain can significantly influence the solubility and aggregation propensity of the resulting conjugate. Generally, longer PEG chains provide a greater steric shield, which can be more effective at preventing protein-protein interactions and subsequent aggregation.[1][8] However, very long PEG chains can also increase the viscosity of the solution, which might pose challenges during processing and formulation.[10][11] The optimal PEG size is protein-dependent and needs to be determined empirically.[8][12]
Q4: How do buffer conditions affect the solubility of PEGylated proteins?
A4: Buffer conditions, including pH, ionic strength, and the type of buffering agent, are critical for maintaining the solubility and stability of PEGylated proteins.[2][9]
-
pH: The pH of the solution should be optimized to maintain the native structure of the protein and ensure that the surface charges favor solubility. Working at a pH away from the protein's isoelectric point is generally advisable to prevent precipitation.
-
Ionic Strength: The salt concentration can influence electrostatic interactions. While low to moderate salt concentrations can help to solubilize proteins ("salting in"), high concentrations can lead to precipitation ("salting out").[13]
-
Buffer Type: The choice of buffer can also be important. It is recommended to screen different buffer systems to find one that best stabilizes the specific PEGylated protein.[9]
Q5: What are some common formulation strategies to improve the long-term stability and solubility of PEGylated proteins?
A5: Developing a stable formulation is crucial for the therapeutic efficacy and shelf-life of PEGylated proteins. Common strategies include:
-
Excipient Screening: The addition of stabilizing excipients such as sugars (e.g., sucrose, trehalose), polyols (e.g., mannitol, sorbitol), and amino acids (e.g., glycine, arginine) can help to prevent aggregation and maintain solubility.[14]
-
Surfactant Addition: Non-ionic surfactants like polysorbate 20 or 80 can be included in the formulation to prevent surface-induced aggregation and stabilize the protein.
-
Cryoprotectants and Lyoprotectants: For lyophilized (freeze-dried) formulations, these agents are essential to protect the protein from stresses during freezing and drying, ensuring it can be readily reconstituted without solubility issues.
-
Optimization of Protein Concentration: The optimal protein concentration for storage needs to be determined, as high concentrations can sometimes promote aggregation.[2]
Troubleshooting Guides
Guide 1: Protein Aggregation or Precipitation During PEGylation Reaction
Symptom: Visible precipitation or a cloudy appearance develops in the reaction mixture during the PEGylation process.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Step |
| Suboptimal Buffer Conditions | - Ensure the reaction pH is optimal for both the protein's stability and the PEGylating reagent's reactivity.[15] - Screen different buffer types and ionic strengths to find conditions that maintain protein solubility.[9] |
| Inappropriate Temperature | - Perform the reaction at a lower temperature (e.g., 4°C) to reduce the rate of aggregation, although this may require a longer reaction time.[2] |
| High Protein Concentration | - Reduce the initial concentration of the protein in the reaction mixture. |
| Stirring/Agitation Stress | - Use gentle mixing methods. Avoid vigorous stirring or vortexing that can induce mechanical stress and denaturation. |
| PEG Reagent Addition | - Add the activated PEG reagent to the protein solution slowly and in a controlled manner to avoid localized high concentrations that can cause precipitation. |
Guide 2: Low Yield or Loss of Product During Purification
Symptom: Significant loss of the PEGylated protein is observed during purification steps (e.g., chromatography, filtration).
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Step |
| Aggregation and Precipitation on Column | - Optimize the mobile phase composition for the chromatography column (e.g., adjust pH, ionic strength, add stabilizing excipients).[] - For size-exclusion chromatography (SEC), ensure the buffer is compatible with the protein. For ion-exchange chromatography (IEX), the shielding of charges by PEG may alter binding, requiring methods development.[] |
| Nonspecific Adsorption | - Add a non-ionic surfactant to the buffers to minimize adsorption to surfaces. - For hydrophobic interaction chromatography (HIC), the hydrophobicity of the PEGylated protein may be different from the native protein, requiring adjustment of the salt gradient.[] |
| Membrane Fouling during Ultrafiltration/Diafiltration | - Optimize the buffer conditions to minimize aggregation. - Use a membrane with a suitable molecular weight cut-off (MWCO) and material that minimizes protein binding. |
Guide 3: Instability or Aggregation During Storage
Symptom: The purified PEGylated protein solution becomes cloudy or shows an increase in aggregates over time during storage.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Step |
| Suboptimal Formulation | - Perform a formulation screening study to identify the optimal buffer, pH, and excipients (e.g., sugars, amino acids, surfactants) for long-term stability. |
| Inappropriate Storage Temperature | - Determine the optimal storage temperature for the formulated product. Avoid repeated freeze-thaw cycles. |
| Light Exposure | - Store the product in a light-protected container, as light can sometimes induce protein degradation and aggregation. |
| Interaction with Container | - Evaluate different container materials to ensure there are no adverse interactions with the PEGylated protein. |
Data Presentation
Table 1: Effect of PEG Molecular Weight on the Aggregation of Granulocyte-Colony Stimulating Factor (GCSF)
| Conjugate | Aggregation Behavior at Physiological pH and Temperature |
| Unmodified GCSF | Rapidly precipitates |
| 5 kDa PEG-GCSF | Forms soluble aggregates, avoids precipitation |
| 20 kDa PEG-GCSF | Forms soluble aggregates, avoids precipitation, with a slower rate of aggregation compared to 5 kDa PEG-GCSF |
This table summarizes qualitative findings on the impact of PEG size on GCSF aggregation, showing that PEGylation can prevent precipitation by forming soluble aggregates.[1]
Experimental Protocols
Protocol 1: Characterization of PEGylated Protein Aggregates by Size-Exclusion Chromatography (SEC)
Objective: To separate and quantify monomers, dimers, and higher-order aggregates of a PEGylated protein.
Methodology:
-
System Preparation:
-
HPLC System: An HPLC system equipped with a UV detector is required.
-
Column: A size-exclusion column suitable for the molecular weight range of the PEGylated protein and its potential aggregates.
-
Mobile Phase: Prepare a filtered and degassed mobile phase, typically a buffered saline solution (e.g., phosphate-buffered saline, pH 7.4). The mobile phase should be optimized to prevent non-specific interactions with the column matrix.[14]
-
System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dilute the PEGylated protein sample to an appropriate concentration (e.g., 1 mg/mL) using the mobile phase.
-
Filter the sample through a low-protein-binding 0.22 µm syringe filter to remove any particulate matter.[16]
-
-
Analysis:
-
Inject a defined volume of the prepared sample (e.g., 20-100 µL) onto the equilibrated column.
-
Monitor the elution profile at a suitable wavelength, typically 280 nm for proteins.
-
Identify and integrate the peaks corresponding to the monomer, dimer, and higher-order aggregates based on their elution times (larger molecules elute earlier).
-
Calculate the percentage of each species relative to the total peak area to determine the extent of aggregation.
-
Protocol 2: Analysis of Hydrodynamic Radius and Polydispersity by Dynamic Light Scattering (DLS)
Objective: To determine the size distribution and polydispersity of a PEGylated protein solution as an indicator of aggregation.
Methodology:
-
Instrument Setup:
-
Sample Preparation:
-
Prepare the PEGylated protein sample in a buffer that has been filtered through a 0.2 µm filter.
-
The sample concentration should be within the optimal range for the instrument (typically 0.1-1.0 mg/mL).
-
Filter the final sample through a low-protein-binding syringe filter (e.g., 0.02 µm or 0.1 µm) directly into a clean, dust-free cuvette to remove any large particles that could interfere with the measurement.[19]
-
-
Data Acquisition:
-
Place the cuvette in the instrument's sample holder and allow it to equilibrate to the set temperature.
-
Perform multiple measurements (e.g., 10-20 runs) to ensure data reproducibility.[19]
-
-
Data Analysis:
-
Analyze the correlation function to obtain the hydrodynamic radius (Rh) and the polydispersity index (PDI).
-
A monomodal peak with a low PDI (<0.2) generally indicates a homogenous, non-aggregated sample. The presence of larger species or a high PDI suggests aggregation.[17]
-
Protocol 3: Separation of PEGylated Isoforms by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To separate and analyze the heterogeneity of a PEGylated protein mixture, including positional isomers.[][20]
Methodology:
-
System Preparation:
-
HPLC System: An HPLC system with a UV detector and a column heater.
-
Column: A reversed-phase column, often with a C4 or C18 stationary phase, suitable for protein separations.[20][21]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
System Equilibration: Equilibrate the column with the initial mobile phase composition at a defined flow rate (e.g., 1 mL/min) and temperature (e.g., 45-60°C).[20][21]
-
-
Sample Preparation:
-
Dilute the PEGylated protein sample in Mobile Phase A.
-
-
Analysis:
-
Inject the sample onto the column.
-
Elute the bound proteins using a linear gradient of increasing Mobile Phase B (e.g., 20% to 80% B over 30 minutes).
-
Monitor the elution at 220 or 280 nm.
-
Different PEGylated species and positional isomers will elute at different retention times based on their hydrophobicity.
-
Visualizations
Caption: Troubleshooting workflow for PEGylated protein solubility issues.
Caption: The PEGylation process and its potential outcomes.
References
- 1. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creativepegworks.com [creativepegworks.com]
- 5. Adverse Impacts of PEGylated Protein Therapeutics: A Targeted Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential Limitations of PEGylated Therapeutic Proteins | Biopharma PEG [biochempeg.com]
- 8. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biochemistry - How to prevent protein precipitation? - Biology Stack Exchange [biology.stackexchange.com]
- 10. Considerations in formulation development of a PEGylated protein [morressier.com]
- 11. Discussion about Several Potential Drawbacks of PEGylated Therapeutic Proteins [jstage.jst.go.jp]
- 12. researchgate.net [researchgate.net]
- 13. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sample Preparation for Size Exclusion Chromatography [sigmaaldrich.com]
- 17. Protein analysis by dynamic light scattering: methods and techniques for students - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 19. research.cbc.osu.edu [research.cbc.osu.edu]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. blob.phenomenex.com [blob.phenomenex.com]
Technical Support Center: Purification of N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) conjugates.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) conjugates, with a focus on Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), the most common purification method for such molecules.
| Problem | Potential Cause | Recommended Solution |
| Poor or No Separation of Product from Starting Materials | Inappropriate column chemistry. | For polar molecules like PEG, a standard C18 column is a good starting point. If retention is poor, consider a C4 or a polar-embedded phase column to better retain and separate polar analytes.[1] |
| Incorrect mobile phase composition. | The polarity of the mobile phase is critical. For RP-HPLC, a gradient of a polar solvent (e.g., water with 0.1% TFA) and a less polar organic solvent (e.g., acetonitrile or methanol) is typically used.[2] Adjust the gradient slope; a shallower gradient can improve the resolution of closely eluting peaks.[3] | |
| Mobile phase pH is not optimal. | The pH of the mobile phase can affect the ionization state of your conjugate and impurities, thus altering their retention. Ensure the pH is stable and appropriate for your molecule. Using a buffer (e.g., phosphate or acetate) can help maintain a constant pH.[4] | |
| Broad or Tailing Peaks | Column overload. | Reduce the amount of sample injected onto the column. |
| Presence of secondary interactions with the stationary phase. | Residual silanol groups on silica-based columns can interact with polar functional groups, causing peak tailing. Use a well-end-capped column or add a competing agent like triethylamine (TEA) to the mobile phase in small concentrations (e.g., 0.1%). | |
| Inappropriate flow rate. | Optimize the flow rate. A lower flow rate can sometimes improve peak shape and resolution, though it will increase the run time. | |
| Inconsistent Retention Times | Inadequate column equilibration. | Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. This is especially important in gradient elution.[4] |
| Fluctuations in mobile phase composition. | Premixing the mobile phases can help ensure consistency. If using an online mixer, ensure it is functioning correctly. Even a 1% change in organic solvent can shift retention times by 5-15%.[4] | |
| Temperature variations. | Use a column oven to maintain a constant temperature, as temperature can affect viscosity and retention.[2] | |
| Low Product Recovery | Adsorption of the conjugate to the column. | The polar nature of the PEG conjugate can sometimes lead to irreversible binding. Try a different column chemistry or modify the mobile phase (e.g., change the organic solvent or pH). |
| Degradation of the conjugate on the column. | The acidic conditions (e.g., from TFA) might cause degradation of sensitive functional groups. Consider using a different mobile phase additive like formic acid or ammonium acetate. | |
| Ghost Peaks in the Chromatogram | Contaminants in the mobile phase or from the sample. | Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Ensure the sample is fully dissolved and filtered before injection. |
| Carryover from previous injections. | Implement a robust needle wash protocol in your autosampler method. Run blank injections between samples to check for carryover. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) conjugates?
A1: Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is generally the most effective and widely used method for purifying small molecule PEG conjugates like N-(Propargyl-PEG2)-N-bis(PEG1-alcohol).[5] It offers high resolution to separate the desired product from unreacted starting materials and other impurities based on differences in polarity.
Q2: What are the common impurities I should expect in my crude reaction mixture?
A2: Common impurities include unreacted N-(Propargyl-PEG2)-N-bis(PEG1-alcohol), unreacted molecule that was intended for conjugation, and potential side products from the reaction, such as hydrolyzed reagents or molecules with multiple conjugations if that is not the desired outcome.
Q3: How do I choose the right column for RP-HPLC purification?
A3: A good starting point is a C18 column, which is a versatile stationary phase for separating a wide range of polarities. If your conjugate is highly polar and elutes too quickly, consider a C4 column which is less hydrophobic, or a column with a polar-embedded stationary phase designed for better retention of polar molecules.[1]
Q4: What detection method should I use for my PEG conjugate?
A4: If your conjugate has a UV-active chromophore, a UV detector is straightforward. However, PEG itself does not have a strong UV chromophore.[6] Therefore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often more suitable as they are universal detectors for non-volatile analytes.[6][7] Mass Spectrometry (MS) can also be coupled with HPLC (LC-MS) for both detection and identification of your product and impurities.[8]
Q5: How can I quantify the purity and yield of my purified conjugate?
A5: Purity is typically assessed by calculating the peak area percentage of the desired product in the chromatogram from an analytical HPLC run. Yield is determined by comparing the amount of purified product obtained to the theoretical maximum amount based on the starting materials. For accurate quantification, a standard curve with a known concentration of the purified conjugate may be necessary.
Q6: Can I use Normal Phase Chromatography (NPC) for purification?
A6: While less common for this type of molecule, Normal Phase Chromatography can be an alternative. In NPC, a polar stationary phase (like silica) is used with a non-polar mobile phase. This could be advantageous if your conjugate and impurities have very similar polarities that are difficult to resolve by RP-HPLC.
Experimental Protocols
Representative RP-HPLC Purification Protocol
This protocol is a general guideline. Optimization of the gradient, flow rate, and other parameters will be necessary for your specific conjugate.
-
Sample Preparation:
-
Dissolve the crude reaction mixture in a solvent compatible with the initial mobile phase conditions (e.g., a small amount of the initial mobile phase or a solvent like DMSO).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC System and Column:
-
System: Preparative HPLC system with a gradient pump and a suitable detector (UV, ELSD, or MS).
-
Column: A C18 preparative column (e.g., 19 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
Detector: UV detection at an appropriate wavelength if the conjugate has a chromophore, or ELSD/CAD.
-
-
Chromatographic Conditions:
-
Flow Rate: 10-20 mL/min (will vary based on column dimensions).
-
Column Temperature: Ambient or controlled at 25-40°C.
-
Injection Volume: Varies based on sample concentration and column capacity.
-
Gradient Program (Example):
Time (min) % Mobile Phase B 0 5 5 5 35 95 40 95 41 5 | 50 | 5 |
-
-
Fraction Collection and Analysis:
-
Collect fractions based on the elution profile of the target peak.
-
Analyze the collected fractions using analytical HPLC to confirm purity.
-
Pool the pure fractions and remove the solvent using a rotary evaporator or lyophilizer.
-
Data Presentation
It is crucial to systematically collect and present data for each purification run to ensure reproducibility and for troubleshooting purposes.
Table 1: Example Purification Run Summary
| Parameter | Value |
| Run ID | YYYYMMDD-01 |
| Crude Sample Amount | 100 mg |
| Purification Method | RP-HPLC |
| Column | C18, 19 x 250 mm, 5 µm |
| Mobile Phase | A: 0.1% TFA in Water, B: 0.1% TFA in ACN |
| Gradient | 5-95% B over 30 min |
| Flow Rate | 15 mL/min |
| Detection | UV at 280 nm |
| Product Elution Time | 22.5 min |
| Purified Product Amount | 65 mg |
| Purity (by analytical HPLC) | >98% |
| Yield | 65% |
Visualizations
Caption: Experimental workflow for the purification of N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) conjugates.
Caption: Logical relationship for troubleshooting common HPLC purification issues.
References
- 1. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. mastelf.com [mastelf.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ingenieria-analitica.com [ingenieria-analitica.com]
- 7. agilent.com [agilent.com]
- 8. Identification and quantification of polyethylene glycol types in polyethylene glycol methyl ether and polyethylene glycol vinyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing reaction conditions for site-specific PEGylation
Welcome to the technical support center for site-specific PEGylation. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their PEGylation reactions and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
General Reaction Optimization
Q1: What are the key parameters to consider when optimizing a site-specific PEGylation reaction?
A1: Several critical parameters must be considered to achieve efficient and site-specific PEGylation. These include the molar ratio of the PEG reagent to the protein, reaction pH, temperature, reaction time, and protein concentration.[1] For thiol-specific PEGylation, the exclusion of oxygen can also be an important factor to prevent intermolecular disulfide bond formation.[1]
Q2: How does the molar ratio of PEG reagent to protein affect the reaction?
A2: The molar ratio of the PEGylation reagent to the protein directly influences the extent of modification.[2] An excess of the PEG reagent can lead to multiple PEG chains being attached to a single protein molecule (polydispersity), while an insufficient amount will result in a low yield of the desired PEGylated product. Optimization of this ratio is crucial for achieving the desired level of modification.[2]
Q3: What is the typical range for reaction temperature and time?
A3: PEGylation reactions are generally carried out under mild conditions to preserve the protein's structure and function.[1] Temperatures typically range from 4°C to room temperature (approximately 25°C). Reaction times can vary from minutes to several hours, depending on the reactivity of the specific PEG reagent and the target functional group on the protein.[1][3][4] For example, one study on PEGylating BSA nanoparticles found optimal conditions to be an incubation time of 10 minutes at 27°C.[3][4]
Q4: How does pH influence the site-specificity of the PEGylation reaction?
A4: The reaction pH is a critical factor for controlling the site-specificity of PEGylation, particularly for amine-specific modifications. By manipulating the pH, it is possible to target specific amino groups based on their pKa values. For instance, the α-amino group at the N-terminus of a protein generally has a lower pKa than the ε-amino group of lysine residues.[1] Performing the reaction at a lower pH (e.g., pH 7 or below) can favor N-terminal PEGylation.[1] For thiol-specific PEGylation using maleimide reagents, a pH range of 6.5-7.5 is optimal for the specific reaction with sulfhydryl groups.[5]
Site-Specific PEGylation Chemistries
Q5: What are the common strategies for achieving site-specific PEGylation?
A5: Site-specific PEGylation can be achieved through several strategies, primarily by targeting specific amino acid residues. The most common approaches involve:
-
N-terminal PEGylation: Targeting the α-amino group at the N-terminus of the protein by controlling the reaction pH.[1]
-
Cysteine-directed PEGylation: This is a widely used method where a free cysteine residue is targeted.[6] Since naturally occurring free cysteines are rare, site-directed mutagenesis is often employed to introduce a cysteine at a specific location for PEGylation.[1][6] Reagents like PEG-maleimide are highly specific for the sulfhydryl group of cysteine.[6][7]
-
Enzymatic PEGylation: Enzymes such as transglutaminase can be used to catalyze the site-specific attachment of PEG to a glutamine residue.[8]
Q6: What are the differences between amine-specific and thiol-specific PEGylation reagents?
A6: Amine-specific reagents, such as PEG-NHS esters, react with primary amines found on lysine residues and the N-terminus.[1][5] Due to the presence of multiple lysine residues on the surface of most proteins, this can lead to a heterogeneous mixture of products.[1] Thiol-specific reagents, like PEG-maleimide, react with the sulfhydryl group of cysteine residues.[8] This approach offers higher specificity, especially when a single free cysteine is available for modification.[6]
Troubleshooting Common Problems
Q7: My PEGylation reaction has a low yield. What are the possible causes and how can I troubleshoot this?
A7: A low yield of PEGylated product can stem from several factors:
-
Suboptimal Reaction Conditions: Review and optimize the key reaction parameters, including the PEG-to-protein molar ratio, pH, temperature, and reaction time.[1]
-
Inactive PEG Reagent: The PEGylation reagent may have lost its activity due to improper storage or handling. It is important to assess the reactivity of the PEG linker before starting the reaction.[1]
-
Protein Instability: The reaction conditions may be denaturing the protein, leading to aggregation or loss of function. Consider adjusting the buffer composition, protein concentration, or reaction temperature.[1]
-
For Thiol-Specific Reactions: The presence of oxygen can lead to the formation of disulfide-linked dimers and aggregates, reducing the availability of free thiols for PEGylation.[1] Degassing the buffer and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help mitigate this.
Q8: I am observing a high degree of polydispersity in my PEGylated product. How can I improve the homogeneity?
A8: Polydispersity, or the presence of multiple PEGylated species, is a common challenge, especially with amine-specific PEGylation. To improve homogeneity:
-
Optimize the PEG-to-Protein Ratio: Carefully titrate the molar ratio of the PEG reagent to the protein to favor the formation of mono-PEGylated product.
-
Control the Reaction pH: For amine-specific reactions, adjusting the pH can help target a specific amino group, such as the N-terminus, thereby reducing the number of positional isomers.[1]
-
Consider Site-Directed Mutagenesis: Introducing a unique reaction site, such as a single cysteine residue, allows for highly specific modification with thiol-reactive PEG reagents.[1][6]
-
Purification: Employing high-resolution purification techniques like ion-exchange chromatography (IEX) can help separate different PEGylated species.[1][]
Q9: How can I confirm that the PEGylation reaction was successful and determine the extent of modification?
A9: Several analytical techniques can be used to characterize the PEGylated product:
-
SDS-PAGE: A simple and rapid method to visualize the increase in molecular weight of the protein after PEGylation.
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius, which increases upon PEGylation.[][10] It is effective for separating the PEGylated protein from the unreacted protein and free PEG.[][11]
-
Ion-Exchange Chromatography (IEX): IEX separates molecules based on charge. PEGylation can shield the surface charges of the protein, altering its elution profile.[][11] This technique is particularly useful for separating positional isomers.[1][]
-
Mass Spectrometry (MS): MS provides precise molecular weight information, confirming the covalent attachment of PEG and determining the degree of PEGylation.[12]
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for Different PEGylation Chemistries
| Parameter | Amine-Specific (e.g., NHS ester) | Thiol-Specific (e.g., Maleimide) | Reductive Amination (e.g., Aldehyde) |
| pH | 7.0 - 9.0[2][5] | 6.5 - 7.5[5] | Mildly acidic[8] |
| Temperature | 4 - 25 °C[13] | 4 - 25 °C | 4 - 25 °C |
| Molar Ratio (PEG:Protein) | 1:1 to 10:1 (highly dependent on protein and desired degree of PEGylation) | 1:1 to 5:1 | 1:1 to 10:1 |
| Reaction Time | 30 minutes - 2 hours | 1 - 4 hours | 2 - 24 hours |
Table 2: Example of Optimized PEGylation Conditions for BSA Nanoparticles
| Parameter | Optimal Value |
| PEG Concentration | 32.5 g/L[3][4] |
| Incubation Time | 10 minutes[3][4] |
| Incubation Temperature | 27 °C[3][4] |
| pH | 7.0[3][4] |
Experimental Protocols
Protocol 1: General Procedure for Site-Specific PEGylation (Thiol-Specific)
-
Protein Preparation:
-
Ensure the protein is in a suitable buffer at the desired concentration. The buffer should be free of any primary amines or thiols if not part of the target protein.
-
If necessary, perform a buffer exchange into a reaction buffer (e.g., phosphate buffer, pH 7.0).
-
For proteins with disulfide bonds that need to be reduced to generate a free thiol, incubate with a reducing agent like DTT or TCEP, followed by removal of the reducing agent.
-
-
PEG Reagent Preparation:
-
Dissolve the thiol-reactive PEG reagent (e.g., PEG-maleimide) in the reaction buffer immediately before use, as some reagents can hydrolyze.
-
-
PEGylation Reaction:
-
Add the dissolved PEG reagent to the protein solution at the desired molar ratio.
-
Gently mix and incubate the reaction mixture at the optimized temperature (e.g., room temperature) for the determined reaction time (e.g., 2 hours).
-
-
Quenching the Reaction:
-
To stop the reaction, add a small molecule containing a free thiol, such as cysteine or β-mercaptoethanol, to react with the excess PEG-maleimide.
-
-
Purification:
-
Proceed with the purification of the PEGylated protein to remove unreacted protein, excess PEG reagent, and quenching agent. Ion-exchange chromatography or size-exclusion chromatography are commonly used methods.[][14]
-
Protocol 2: Purification of PEGylated Protein using Ion-Exchange Chromatography (IEX)
-
Column Equilibration:
-
Equilibrate the IEX column with a low-salt binding buffer (e.g., 20 mM Tris-HCl, pH 8.0).
-
-
Sample Loading:
-
After the PEGylation reaction, dilute the reaction mixture with the binding buffer to reduce the salt concentration and load it onto the equilibrated column.
-
-
Washing:
-
Wash the column with several column volumes of the binding buffer to remove any unbound material, such as unreacted PEG reagent.
-
-
Elution:
-
Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl in the binding buffer).
-
Collect fractions throughout the elution gradient.
-
-
Analysis:
-
Analyze the collected fractions using SDS-PAGE and/or UV absorbance to identify the fractions containing the desired mono-PEGylated protein. PEGylated proteins will typically elute at a different salt concentration than the unmodified protein due to the shielding of surface charges by the PEG chains.[]
-
Visualizations
Caption: General experimental workflow for site-specific protein PEGylation.
Caption: Troubleshooting guide for low PEGylation reaction yield.
Caption: Interrelationship of key parameters affecting PEGylation efficiency.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Optimization of PEGylation conditions for BSA nanoparticles using response surface methodology [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 6. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. lcms.cz [lcms.cz]
- 11. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PEGylation - Wikipedia [en.wikipedia.org]
- 14. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Heterogeneous PEGylated Proteins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of heterogeneous PEGylated proteins.
Troubleshooting Guide
This section addresses specific experimental issues, their probable causes, and recommended solutions.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad, unresolved peaks in Size Exclusion Chromatography (SEC) | Polydispersity of the PEG moiety. Presence of multiple PEGylated species (mono-, di-, multi-PEGylated). Protein aggregation.[1] Non-ideal interactions with the SEC column matrix. | - Utilize high-resolution SEC columns. - Couple SEC with Multi-Angle Light Scattering (SEC-MALS) to determine the molar mass distribution across the peak.[2][3][4] - Perform a concentration series to assess for aggregation. - Screen different mobile phase compositions (e.g., adjust ionic strength, pH) to minimize secondary interactions. |
| Poor separation of PEGylated isomers in Ion Exchange Chromatography (IEX) | PEG chains shielding the protein's surface charges.[] Insufficient resolution of the IEX resin. Inappropriate gradient slope. | - Optimize the pH of the mobile phase to maximize charge differences between isomers. - Use a shallower salt gradient to improve separation. - Employ high-performance IEX columns with smaller bead sizes. - Consider using Hydrophobic Interaction Chromatography (HIC) as an orthogonal method, as it separates based on hydrophobicity, which can differ between isomers.[6][7] |
| Complex and difficult-to-interpret Mass Spectrometry (MS) data | High degree of heterogeneity in PEGylation (number and sites of attachment).[8][9] Polydispersity of the PEG reagent itself.[10] Formation of multiple charge states in Electrospray Ionization (ESI). | - For ESI-MS, use charge-reducing agents like triethylamine (TEA) post-column to simplify the charge state envelope.[9][10] - Employ high-resolution mass spectrometers like Orbitrap or TOF instruments for better mass accuracy.[9][11] - Utilize Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS for determining the average molecular weight and degree of PEGylation.[12] - Perform peptide mapping after enzymatic digestion to identify PEGylation sites.[8][12] |
| Inaccurate quantification of the degree of PEGylation | Incomplete separation of PEGylated species from unreacted protein and free PEG.[13] Non-specific staining or detection methods. Biases in chromatographic or electrophoretic methods.[14] | - Use SEC-MALS-UV-RI triple detection to accurately determine the molar mass of the protein and PEG components of the conjugate.[3][4][15] - For quantification of low molecular weight PEG reagents and byproducts, which lack a chromophore, use a charged aerosol detector (CAD).[13][16] - Employ proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy for a quantitative determination of the average number of PEG chains per protein.[14] |
| Formation of aggregates during or after PEGylation | PEGylation can sometimes induce conformational changes leading to aggregation.[1] Sub-optimal reaction or storage conditions (pH, temperature, concentration). | - Optimize PEGylation reaction conditions (e.g., molar ratio of PEG to protein, reaction time).[17] - Characterize aggregates using SEC-MALS to determine their size and abundance.[3] - Conduct forced degradation studies to understand aggregation pathways under various stress conditions.[18][19][20][21][22] - N-terminal attachment of a 20 kDa PEG moiety to GCSF has been shown to slow the rate of aggregation.[1] |
Frequently Asked Questions (FAQs)
A collection of answers to common questions regarding the analysis of PEGylated proteins.
Q1: What are the primary sources of heterogeneity in PEGylated proteins?
A1: Heterogeneity in PEGylated proteins arises from several factors:
-
The PEG reagent itself: Most PEG reagents are polydisperse, meaning they consist of a population of molecules with a distribution of molecular weights.[10]
-
The number of attached PEG molecules: The reaction can result in a mixture of unreacted protein, mono-PEGylated, di-PEGylated, and multi-PEGylated species.[]
-
The site of PEG attachment: If multiple reactive sites are available on the protein (e.g., lysine residues), PEGylation can occur at different positions, leading to positional isomers.[][17]
Q2: Which chromatographic technique is best for separating PEGylated proteins?
A2: The choice of technique depends on the specific separation goal:
-
Size Exclusion Chromatography (SEC): Ideal for separating species based on their hydrodynamic radius, effectively separating unreacted protein, different degrees of PEGylation, and aggregates.[]
-
Ion Exchange Chromatography (IEX): Can separate positional isomers if the PEGylation site affects the protein's overall surface charge.[][17]
-
Hydrophobic Interaction Chromatography (HIC): An orthogonal technique to IEX that separates based on hydrophobicity. It can be effective for separating isomers that have different hydrophobic properties but similar isoelectric points.[6][7][23]
Q3: How can I determine the exact sites of PEGylation on my protein?
A3: Identifying PEGylation sites typically involves a bottom-up proteomics approach. The PEGylated protein is enzymatically digested (e.g., with trypsin), and the resulting peptide mixture is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8] The mass shift corresponding to the PEG moiety on a specific peptide reveals the site of attachment.
Q4: Does PEGylation affect the immunogenicity of a protein?
A4: Generally, PEGylation is employed to reduce the immunogenicity of therapeutic proteins by masking epitopes from the immune system.[24][25][26] However, the impact can be inconsistent and must be evaluated on a case-by-case basis.[27][28] In some instances, an immune response against the PEG moiety itself can occur.[24][26]
Q5: Can Nuclear Magnetic Resonance (NMR) spectroscopy be used to characterize PEGylated proteins?
A5: Yes, NMR spectroscopy can provide valuable structural information. Solid-state NMR can be used to assess the structural integrity of proteins after PEGylation.[29] ¹H NMR is a quantitative method to determine the average degree of PEGylation.[14] High-resolution NMR methods can also assess the higher-order structure of some PEGylated proteins.[30]
Experimental Workflows & Protocols
General Workflow for Characterization of a Heterogeneous PEGylated Protein Sample
Caption: A general experimental workflow for the purification and characterization of heterogeneous PEGylated proteins.
Detailed Protocol: SEC-MALS Analysis for Molar Mass Determination
-
System Setup:
-
Sample Preparation:
-
Prepare the PEGylated protein sample in the mobile phase. The concentration should be optimized to be within the detection limits of all three detectors.
-
Filter the sample through a low-protein-binding syringe filter (e.g., 0.1 µm) before injection.
-
-
Data Acquisition:
-
Inject the prepared sample onto the equilibrated SEC column.
-
Collect data from the UV, MALS, and dRI detectors simultaneously using appropriate software (e.g., ASTRA).[3]
-
-
Data Analysis (Protein Conjugate Analysis Method):
-
Determine the specific refractive index increment (dn/dc) and the UV extinction coefficient for both the protein and the PEG moiety. These values are crucial for accurate analysis.[15]
-
The software uses the signals from the three detectors to solve a system of equations at each elution volume to determine:
-
The molar mass of the entire conjugate.
-
The molar mass of the protein portion.
-
The molar mass of the PEG portion.
-
-
From these values, the degree of PEGylation and the presence of aggregates or unreacted species can be determined.[3][31]
-
Troubleshooting Logic for Complex Mass Spectra
Caption: A decision tree for troubleshooting complex mass spectra of PEGylated proteins.
References
- 1. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wyatt.com [wyatt.com]
- 3. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 4. wyatt.com [wyatt.com]
- 6. PEGylated Protein Homogeneity Analysis Service - Creative Proteomics [creative-proteomics.com]
- 7. PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sciex.com [sciex.com]
- 10. ingenieria-analitica.com [ingenieria-analitica.com]
- 11. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 12. PEGylation Sites and PEGylation Heterogeneity Identification Service - Creative Proteomics [creative-proteomics.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. americanlaboratory.com [americanlaboratory.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. biopharmaspec.com [biopharmaspec.com]
- 19. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 20. biopharminternational.com [biopharminternational.com]
- 21. Protein Forced Degradation Studies [intertek.com]
- 22. pharmtech.com [pharmtech.com]
- 23. researchgate.net [researchgate.net]
- 24. creativepegworks.com [creativepegworks.com]
- 25. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. tandfonline.com [tandfonline.com]
- 27. The impact of PEGylation on protein immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. cris.technion.ac.il [cris.technion.ac.il]
- 29. Solid-State NMR of PEGylated Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. assessment-of-the-structure-of-pegylated-recombinant-protein-therapeutics-by-the-nmr-fingerprint-assay - Ask this paper | Bohrium [bohrium.com]
- 31. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
Technical Support Center: Preventing Protein Aggregation During PEGylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation during the PEGylation process.
Frequently Asked questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
Protein aggregation during PEGylation can be triggered by a combination of factors related to the protein itself, the PEG reagent, and the reaction conditions. Key contributors include:
-
High Protein Concentration: Increased protein concentrations can promote intermolecular interactions, leading to aggregation.[1][2]
-
Suboptimal pH: The pH of the reaction buffer can influence the surface charge of the protein. When the pH is close to the protein's isoelectric point (pI), the net charge is minimal, which can reduce electrostatic repulsion between protein molecules and lead to aggregation.[3][4][5][6]
-
Inappropriate Temperature: Elevated temperatures can induce protein unfolding, exposing hydrophobic regions that can interact and cause aggregation.
-
Choice of PEG Reagent and Linker Chemistry: The reactivity of the PEG derivative and the nature of the linker can impact protein stability. For instance, some chemistries may alter the local charge or conformation of the protein, potentially leading to aggregation.
-
Presence of Unpaired Cysteine Residues: Free thiol groups on cysteine residues can form intermolecular disulfide bonds, resulting in aggregation.[7]
-
Stirring and Mechanical Stress: Vigorous stirring or agitation can introduce mechanical stress, leading to protein denaturation and aggregation.
Q2: How does PEGylation itself help in preventing protein aggregation?
PEGylation is a widely used strategy to enhance the stability and solubility of proteins, thereby reducing aggregation.[7][8] The mechanisms behind this protective effect include:
-
Increased Hydrophilicity: Polyethylene glycol (PEG) is a highly hydrophilic polymer. Its conjugation to a protein increases the overall hydrophilicity of the molecule, which can help to keep it soluble and prevent aggregation.[1]
-
Steric Hindrance: The PEG chains create a steric shield around the protein surface. This "molecular shield" physically hinders protein-protein interactions that are a prerequisite for aggregation.[9]
-
Masking of Hydrophobic Patches: PEGylation can mask hydrophobic regions on the protein surface that might otherwise be exposed and lead to aggregation.
Q3: What is the optimal pH for a PEGylation reaction to minimize aggregation?
The optimal pH for a PEGylation reaction is protein-dependent and is a critical parameter to control for minimizing aggregation. Generally, the pH should be selected to ensure the target amino acid residues are reactive while maintaining the protein's conformational stability.
-
Amine-reactive PEGylation (e.g., targeting lysine residues): These reactions are typically performed at a pH between 7 and 9.[3] It is crucial to avoid the protein's isoelectric point (pI), as solubility is at its minimum at this pH, increasing the risk of aggregation.[4][5][6]
-
Thiol-reactive PEGylation (e.g., targeting cysteine residues): This reaction is most efficient at a neutral or slightly basic pH (around 7.0-7.5) to ensure the thiol group is sufficiently nucleophilic.[8][10]
Q4: How does the size of the PEG molecule affect protein aggregation?
The molecular weight of the PEG chain can influence the degree of protection against aggregation.
-
Larger PEGs (e.g., 20 kDa or 40 kDa): Generally, larger PEG molecules provide a more substantial steric barrier, which can be more effective in preventing protein-protein interactions and subsequent aggregation.[9][11] Studies have shown that conjugation with a 20 kDa PEG can render protein aggregates soluble and slow the rate of aggregation.[9]
-
Smaller PEGs (e.g., 5 kDa): Even smaller PEG chains can significantly improve a protein's stability against aggregation compared to the non-PEGylated form.[9]
The choice of PEG size is often a balance between achieving optimal stability and retaining the biological activity of the protein, as very large PEG chains can sometimes interfere with binding sites.[11]
Troubleshooting Guide
Issue: Visible precipitation or cloudiness in the reaction mixture.
This is a clear indication of significant protein aggregation.
Troubleshooting Workflow
Caption: Troubleshooting workflow for visible protein precipitation.
Issue: Low yield of PEGylated protein with a significant amount of high molecular weight species detected by SEC.
This suggests the formation of soluble aggregates.
Troubleshooting Steps:
-
Optimize Reaction Stoichiometry:
-
PEG:Protein Molar Ratio: A high molar excess of the PEG reagent can sometimes lead to over-PEGylation and aggregation. It is recommended to start with a lower molar ratio (e.g., 5:1 or 10:1) and titrate up to find the optimal balance between PEGylation efficiency and aggregation.[8]
-
-
Modify Reaction Conditions:
-
Temperature: Perform the PEGylation reaction at a lower temperature (e.g., 4°C) to reduce the rate of aggregation.
-
Reaction Time: A shorter reaction time may be sufficient for PEGylation and can minimize the time for aggregation to occur. Monitor the reaction progress over time to determine the optimal duration.
-
-
Buffer Optimization:
-
Excipients: The addition of stabilizing excipients to the reaction buffer can help prevent aggregation. Common examples include:
-
Arginine (e.g., 50 mM)
-
Sucrose or Trehalose (e.g., 5% w/v)
-
Glycerol (e.g., 5-10% v/v)
-
-
-
Consider a Different PEGylation Chemistry:
-
If you are using a non-specific amine-reactive PEG, consider switching to a site-specific PEGylation strategy, such as thiol-reactive PEGylation, if your protein has a free cysteine or can be engineered to have one. Site-specific PEGylation can sometimes lead to a more homogeneous product with less aggregation.[7]
-
Data Presentation
Table 1: Effect of pH on the Yield of mono-PEGylated Interferon-α2b and Aggregate Formation
| Reaction pH | Unmodified Protein (%) | mono-PEGylated Protein (%) | di-PEGylated and Aggregates (%) |
| 6.5 | 45 | 40 | 15 |
| 7.0 | 30 | 55 | 15 |
| 8.0 | 15 | 60 | 25 |
Data adapted from a study on PEGylation of Interferon-α2b with a 2:1 molar ratio of PEG to protein.[3]
Table 2: Impact of Protein Concentration on PEGylation Efficiency and Aggregation
| Protein Concentration | PEG:Protein Molar Ratio | Reaction Time | Outcome |
| 1 mg/mL | 16:1 | 96 hours | Successful PEGylation |
| 10 mg/mL | 4:1 | Overnight | More efficient PEGylation |
Data adapted from a study on the PEGylation of recombinant human deoxyribonuclease I (rhDNase).[11]
Table 3: Influence of PEG Molecular Weight on the Thermal Aggregation of Alpha-1 Antitrypsin (AAT)
| Protein | Onset of Aggregation (°C) | Hydrodynamic Diameter at 95°C (nm) |
| Unmodified AAT | ~55 | ~18 |
| AAT-PEG (5 kDa) | ~60 | ~10 |
| AAT-PEG (20 kDa) | ~60 | ~10 |
| AAT-PEG (40 kDa) | ~60 | ~10 |
Data adapted from a study on the thermal stability of PEGylated AAT.[12]
Experimental Protocols
Protocol 1: General Procedure for Amine-Reactive PEGylation
This protocol describes a general method for PEGylating a protein through its primary amine groups (e.g., lysine residues or the N-terminus) using an NHS-ester activated PEG.
Workflow for Amine-Reactive PEGylation
Caption: General workflow for amine-reactive PEGylation.
Materials:
-
Protein of interest
-
Amine-reactive PEG (e.g., mPEG-NHS)
-
Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4; Sodium Phosphate Buffer, pH 7.0-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0)
-
Anhydrous DMSO or DMF (if PEG reagent is not readily soluble in aqueous buffer)
-
Purification system (e.g., SEC or IEX chromatography columns and system)
Procedure:
-
Protein Preparation:
-
Dissolve or dialyze the protein into the chosen amine-free reaction buffer at a concentration of 1-10 mg/mL.
-
-
PEG Reagent Preparation:
-
Immediately before use, dissolve the amine-reactive PEG in the reaction buffer or a suitable organic solvent like DMSO to a high concentration (e.g., 100 mg/mL).
-
-
PEGylation Reaction:
-
Calculate the required volume of the PEG stock solution to achieve the desired molar excess (e.g., a 10-fold molar excess of PEG over protein).
-
Slowly add the PEG stock solution to the protein solution while gently stirring.
-
-
Incubation:
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. The optimal time and temperature should be determined empirically for each protein.
-
-
Quenching:
-
Stop the reaction by adding a quenching buffer to a final concentration of 10-50 mM. This will react with any excess PEG-NHS.
-
-
Purification:
-
Remove unreacted PEG and byproducts, and separate the different PEGylated species (e.g., mono-, di-, multi-PEGylated) from the unmodified protein using a suitable chromatography method like Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).
-
-
Analysis:
Protocol 2: General Procedure for Thiol-Reactive PEGylation
This protocol outlines a general method for site-specific PEGylation of a protein through a free cysteine residue using a maleimide-activated PEG.
Materials:
-
Protein with an accessible free cysteine residue
-
Thiol-reactive PEG (e.g., mPEG-Maleimide)
-
Thiol-free, degassed buffer (e.g., PBS, pH 7.0-7.5)
-
(Optional) Reducing agent (e.g., TCEP - Tris(2-carboxyethyl)phosphine)
-
Purification system (e.g., SEC chromatography)
Procedure:
-
Protein Preparation:
-
Dissolve or dialyze the protein into a degassed, thiol-free buffer (e.g., PBS, pH 7.0-7.5) at a concentration of 1-10 mg/mL.
-
If the cysteine residue is in a disulfide bond, it may need to be reduced first. Add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. Note: Other reducing agents like DTT or β-mercaptoethanol must be removed before adding the PEG-maleimide.
-
-
PEG Reagent Preparation:
-
PEGylation Reaction:
-
Incubation:
-
Purification:
-
Analysis:
-
Characterize the purified product using SDS-PAGE, SEC-HPLC, and mass spectrometry to confirm successful PEGylation and assess the level of aggregation.
-
References
- 1. bmmj.org [bmmj.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Review of the current state of protein aggregation inhibition from a materials chemistry perspective: special focus on polymeric materials - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00760A [pubs.rsc.org]
- 5. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. waters.com [waters.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. confluore.com [confluore.com]
Technical Support Center: Stability of Conjugates with N-(Propargyl-PEG2)-N-bis(PEG1-alcohol)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with conjugates synthesized using the N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) linker.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for bioconjugates prepared with the N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) linker?
A1: The primary stability concerns can be categorized into two main areas:
-
Physical Instability: This primarily involves aggregation of the conjugate. The conjugation of the linker and payload can alter the protein's surface properties, potentially exposing hydrophobic patches and leading to the formation of soluble or insoluble aggregates.[1][2][3] The branched nature of the PEG linker is designed to enhance solubility and minimize this, but it can still be a concern, especially at high concentrations.[4][]
-
Chemical Instability: This relates to the degradation of the conjugate through the cleavage of covalent bonds. Potential chemical instability issues include:
-
Hydrolysis: The ether bonds within the PEG chains are generally stable but can be susceptible to hydrolysis under harsh acidic conditions.
-
Oxidation: The polyether backbone of PEG can be prone to oxidation, which can lead to chain cleavage.[6][7]
-
Propargyl Group Instability: While generally stable, the terminal alkyne (propargyl group) can undergo hydration or other reactions under certain conditions, although it is considered relatively stable in aqueous solutions.[8][9]
-
Linker-Biomolecule Bond Instability: The stability of the bond formed between the linker and the biomolecule (e.g., an antibody) is crucial and depends on the conjugation chemistry used.
-
Payload Release: If the conjugate is an Antibody-Drug Conjugate (ADC), premature release of the cytotoxic payload is a critical stability concern.[][11][]
-
Q2: How does the branched structure of the N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) linker affect the stability of the conjugate?
A2: The branched structure of this PEG linker can offer several advantages for stability. The multiple PEG arms can create a hydrophilic shield around the conjugate, which can improve solubility and reduce the tendency for aggregation.[4][] Additionally, branched PEGs may offer enhanced conformational stability to the protein compared to linear PEGs of similar molecular weight.[13] However, the increased complexity of branched linkers can also introduce unique challenges in characterization and may influence the accessibility of the payload or other functional groups.[14]
Q3: What are the recommended storage conditions for conjugates made with this linker?
A3: Optimal storage conditions should be determined empirically for each specific conjugate. However, general recommendations are:
-
Temperature: Store at low temperatures, typically 2-8°C. Avoid repeated freeze-thaw cycles, as this can induce aggregation.[15][16]
-
pH: Maintain the pH of the storage buffer within a range that ensures the stability of the biomolecule, typically between pH 6.0 and 8.0.
-
Light: Protect from light, especially if the payload or biomolecule is photosensitive.
-
Formulation: The use of stabilizing excipients in the formulation buffer can be critical.
Troubleshooting Guides
Issue 1: Increased Aggregation Detected During Storage or Stress Studies
Symptoms:
-
An increase in the high molecular weight (HMW) peak when analyzed by Size Exclusion Chromatography (SEC).
-
Visible precipitation or increased turbidity of the conjugate solution.
-
Changes in Dynamic Light Scattering (DLS) measurements indicating larger particle sizes.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Buffer Conditions | - pH: Ensure the buffer pH is not near the isoelectric point (pI) of the conjugate, as this can minimize solubility. Consider a pH screen to find the optimal pH for stability.[17] - Ionic Strength: Modify the salt concentration of the buffer. Both low and high salt concentrations can sometimes promote aggregation. |
| High Protein Concentration | - If possible, lower the concentration of the conjugate for storage. - For high-concentration formulations, screen for stabilizing excipients such as sugars (e.g., sucrose, trehalose), amino acids (e.g., arginine, glycine), or non-ionic surfactants (e.g., polysorbate 20/80). |
| Freeze-Thaw Stress | - Aliquot the conjugate into single-use volumes to avoid multiple freeze-thaw cycles. - If freezing is necessary, consider cryoprotectants in the formulation. |
| Conjugation-Induced Instability | - The conjugation process itself may have partially denatured the protein. Re-evaluate the conjugation conditions (e.g., temperature, pH, reaction time). - Characterize the thermal stability of the conjugate using Differential Scanning Calorimetry (DSC) to see if the melting temperature (Tm) has significantly decreased compared to the unconjugated biomolecule.[18] |
Issue 2: Loss of Conjugated Payload or Fragmentation of the Conjugate
Symptoms:
-
Appearance of new peaks in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Hydrophobic Interaction Chromatography (HIC) analysis.
-
A decrease in the Drug-to-Antibody Ratio (DAR) for ADCs over time.
-
Identification of low molecular weight (LMW) fragments in SEC or SDS-PAGE analysis.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Instability of the Linker-Payload Bond | - If a cleavable linker is used, ensure that the cleavage mechanism is not being triggered during storage (e.g., pH sensitivity). - For non-cleavable linkers, the instability might be inherent to the chemistry. Consider alternative, more stable linker chemistries. |
| Oxidative Degradation of the PEG Linker | - Minimize exposure to oxygen by storing under an inert gas (e.g., argon or nitrogen). - Include antioxidants in the formulation, such as methionine or ascorbic acid. - Ensure all buffers and vials are free of trace metal ions, which can catalyze oxidation. |
| Hydrolysis of the Biomolecule or Linker | - Perform stability studies at different pH values to identify the pH of maximum stability. - For biomolecules susceptible to hydrolysis at specific sites (e.g., deamidation of asparagine), this may be an inherent property that needs to be monitored. |
| Instability of the Propargyl Group | - While generally stable, extreme pH or the presence of certain metal catalysts could potentially lead to degradation. Ensure the purification process removes all traces of catalysts used in the conjugation reaction (e.g., copper for CuAAC "click" chemistry). |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify the likely degradation pathways of the conjugate and to ensure that the analytical methods used are stability-indicating.[15][16][19][20]
Methodology:
-
Sample Preparation: Prepare aliquots of the conjugate in the formulation buffer at a representative concentration.
-
Stress Conditions: Expose the aliquots to a range of stress conditions. Include a control sample stored at the recommended storage condition (e.g., 4°C, protected from light).
-
Thermal Stress: Incubate samples at elevated temperatures (e.g., 25°C, 40°C, and 50°C) for various durations (e.g., 1, 2, and 4 weeks).
-
Low and High pH: Adjust the pH of the conjugate solution to acidic (e.g., pH 3.0) and basic (e.g., pH 9.0) conditions and incubate at 4°C and 25°C.
-
Oxidative Stress: Add a low concentration of an oxidizing agent (e.g., 0.01% hydrogen peroxide) and incubate at room temperature.
-
Photostability: Expose the sample to a controlled light source according to ICH Q1B guidelines.
-
Mechanical Stress: Subject the sample to agitation (e.g., shaking on an orbital shaker) or multiple freeze-thaw cycles.
-
-
Analysis: At each time point, analyze the stressed samples and the control using a suite of analytical techniques.
Protocol 2: Long-Term Stability Study
Objective: To determine the shelf-life of the conjugate under its intended storage conditions.
Methodology:
-
Study Design: Store a sufficient quantity of at least three batches of the conjugate at the proposed long-term storage condition (e.g., 5°C ± 3°C). It is also recommended to include samples at accelerated (e.g., 25°C ± 2°C with 60% ± 5% relative humidity) and intermediate storage conditions.
-
Testing Frequency: Test the samples at predetermined intervals. For long-term studies, this is typically 0, 3, 6, 9, 12, 18, 24, and 36 months. For accelerated studies, time points are often 0, 1, 2, 3, and 6 months.
-
Analysis: At each time point, perform a full analysis of the samples.
Analytical Methods for Stability Testing
| Parameter | Recommended Analytical Technique(s) |
| Aggregation & Fragmentation | Size Exclusion Chromatography (SEC-HPLC)[21], Dynamic Light Scattering (DLS), Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS) |
| Purity and Degradation Products | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[22], Hydrophobic Interaction Chromatography (HIC) |
| Charge Variants | Ion-Exchange Chromatography (IEX-HPLC), Imaged Capillary Isoelectric Focusing (iCIEF) |
| Conformational Stability | Differential Scanning Calorimetry (DSC)[18], Circular Dichroism (CD) Spectroscopy |
| Payload/Linker Integrity | RP-HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS)[22] |
Visualizations
References
- 1. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. purepeg.com [purepeg.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Acetylenic Linkers in Lead Compounds: A Study of the Stability of the Propargyl-Linked Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rawsource.com [rawsource.com]
- 11. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Conjugation Strategy Strongly Impacts the Conformational Stability of a PEG-Protein Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmtech.com [pharmtech.com]
- 16. biopharminternational.com [biopharminternational.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Critical Role of Forced Degradation in Method Development, Manufacturability & CMC Strategy [biologics.catalent.com]
- 21. researchgate.net [researchgate.net]
- 22. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Copper Catalyst Removal in Bioconjugation
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of copper catalysts from bioconjugation reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry."
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove the copper catalyst after a bioconjugation reaction?
It is essential to remove the copper catalyst for several reasons. Copper ions can be toxic to cells and organisms, which is a significant concern for bioconjugates intended for in vivo applications. Additionally, residual copper can lead to the aggregation and denaturation of proteins and other biomolecules, compromising the stability and function of the final product. Furthermore, copper ions can generate reactive oxygen species (ROS), which can damage the bioconjugate.
Q2: What are the most common methods for removing copper catalysts?
The most common methods for copper catalyst removal include the use of chelating agents, precipitation, and chromatography techniques. Chelating agents, such as EDTA or chelating resins, bind to the copper ions, facilitating their removal. Precipitation methods typically involve the use of agents that selectively precipitate the copper catalyst. Chromatography techniques, like size exclusion chromatography (SEC) or immobilized metal affinity chromatography (IMAC), separate the bioconjugate from the smaller copper catalyst.
Q3: How do I choose the best copper removal method for my specific bioconjugate?
The choice of method depends on several factors, including the nature of your biomolecule, the scale of your reaction, and the required purity of your final product. For sensitive biomolecules, milder methods like the use of chelating resins or SEC are often preferred. For larger scale reactions, precipitation or filtration methods might be more practical. A decision-making workflow is illustrated below.
Troubleshooting Guides
Problem 1: Incomplete copper removal after using a chelating resin.
-
Possible Cause: Insufficient amount of resin, inadequate incubation time, or resin saturation.
-
Solution:
-
Increase the amount of chelating resin used. A general guideline is to use a 10-20 fold excess of the resin's binding capacity relative to the amount of copper in the reaction.
-
Extend the incubation time of the reaction mixture with the resin. Gentle agitation can also improve the binding efficiency.
-
If the copper concentration is very high, consider a two-step removal process. First, use a bulk removal method like precipitation, followed by a polishing step with a chelating resin.
-
Problem 2: Bioconjugate precipitation during copper removal.
-
Possible Cause: Changes in buffer conditions (pH, ionic strength) or the presence of the chelating agent leading to protein aggregation.
-
Solution:
-
Ensure that the buffer used during the copper removal step is compatible with your bioconjugate's stability.
-
If using EDTA, be mindful that it can strip essential metal ions from metalloproteins. Consider using a milder chelating agent or a different removal method.
-
Perform the removal process at a lower temperature (e.g., 4°C) to minimize protein denaturation and aggregation.
-
Problem 3: Low recovery of the bioconjugate after size exclusion chromatography (SEC).
-
Possible Cause: Non-specific binding of the bioconjugate to the SEC column material or aggregation of the bioconjugate leading to its retention in the column.
-
Solution:
-
Choose an SEC column with a resin that is known to have low non-specific binding for your class of biomolecule.
-
Optimize the mobile phase composition. The addition of a small amount of a non-ionic detergent or adjusting the salt concentration can sometimes reduce non-specific interactions.
-
Ensure your bioconjugate is fully solubilized and not aggregated before loading it onto the column. This can be checked by techniques like dynamic light scattering (DLS).
-
Experimental Protocols
Protocol 1: Copper Removal using a Chelating Resin
This protocol describes the use of a commercially available copper-chelating resin to remove the catalyst from a bioconjugation reaction.
Methodology:
-
Resin Preparation: Equilibrate the required amount of chelating resin by washing it with the reaction buffer.
-
Incubation: Add the equilibrated resin to the bioconjugation reaction mixture.
-
Binding: Incubate the mixture with gentle agitation for 1-2 hours at room temperature to allow the resin to bind the copper ions.
-
Separation: Separate the resin from the mixture by centrifugation or by using a spin column.
-
Collection: Collect the supernatant or filtrate, which contains the purified bioconjugate.
Protocol 2: Copper Removal by Precipitation
This protocol outlines a method for precipitating the copper catalyst.
Methodology:
-
Precipitating Agent: Add a precipitating agent, such as sodium ascorbate followed by a ligand that forms an insoluble complex with Cu(I), to the reaction mixture.
-
Incubation: Allow the mixture to stand, often at a reduced temperature, to facilitate complete precipitation.
-
Centrifugation: Pellet the precipitated copper complex by centrifugation.
-
Supernatant Collection: Carefully collect the supernatant containing the bioconjugate.
Data Presentation
Table 1: Comparison of Copper Removal Methods
| Method | Efficiency of Copper Removal | Bioconjugate Recovery | Advantages | Disadvantages |
| Chelating Resin | >95% | High (>90%) | High specificity, mild conditions | Can be costly, may require optimization |
| EDTA | 90-95% | Variable | Inexpensive, readily available | Can strip essential metal ions, may affect protein stability |
| Precipitation | 85-95% | Moderate to High | Scalable, cost-effective | May co-precipitate the bioconjugate, requires careful optimization |
| Size Exclusion Chromatography (SEC) | >99% | High (>95%) | Excellent purity, also removes other small molecules | Can be time-consuming, potential for sample dilution |
Technical Support Center: Overcoming Steric Hindrance with Branched PEG Linkers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with branched PEG linkers to overcome steric hindrance in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are branched PEG linkers and how do they help overcome steric hindrance?
Branched Polyethylene Glycol (PEG) linkers are multi-arm PEG reagents, typically with three or four arms extending from a central core.[1] This branched structure provides a three-dimensional architecture that offers several advantages over traditional linear PEG linkers in bioconjugation.
The primary way branched PEG linkers overcome steric hindrance is by creating more physical space between the conjugated molecules. This is particularly crucial when attaching bulky payloads, such as cytotoxic drugs in Antibody-Drug Conjugates (ADCs), to large biomolecules like antibodies.[2] The extended arms of the branched PEG push the payload further away from the antibody surface, which can:
-
Improve accessibility for enzymatic cleavage: In many ADC designs, the linker is designed to be cleaved by enzymes within the target cell to release the drug. If the cleavage site is too close to the bulky antibody, steric hindrance can prevent the enzyme from accessing it efficiently. A longer, branched linker can mitigate this issue.[3]
-
Enhance binding to target receptors: The bulky antibody can sterically hinder the interaction of the conjugated molecule with its target. Branched linkers can provide the necessary separation to ensure proper binding.
-
Increase Drug-to-Antibody Ratio (DAR): Branched linkers allow for the attachment of multiple payload molecules per conjugation site on the antibody, thereby increasing the DAR without compromising the antibody's function.[1][4]
Q2: When should I choose a branched PEG linker over a linear one?
The choice between a branched and a linear PEG linker depends on the specific application and the molecules involved.
-
Choose a branched PEG linker when:
-
You are working with large, bulky molecules where steric hindrance is a known or potential issue.
-
You need to attach multiple payloads at a single site to increase the drug-to-antibody ratio (DAR).[1][4]
-
You require enhanced shielding of the conjugated molecule to improve its pharmacokinetic profile and reduce immunogenicity.[5]
-
Your payload is hydrophobic, as the branched structure can improve the overall solubility of the conjugate.[4]
-
-
Choose a linear PEG linker when:
-
You are working with smaller molecules and steric hindrance is less of a concern.
-
A lower DAR is sufficient for your application.
-
You require a more flexible spacer.
-
Q3: How does the length of the branched PEG linker affect the properties of my bioconjugate?
The length of the PEG arms in a branched linker is a critical parameter that can significantly impact the efficacy and properties of the final conjugate, particularly in the context of ADCs.
A study on trastuzumab-based ADCs demonstrated that a "long" branched linker (containing an additional PEG₄ fragment) resulted in a significantly more potent ADC compared to a "short" branched linker. The "short" linker ADC was an order of magnitude less potent, which was attributed to steric hindrance affecting the rate of linker cleavage by lysosomal enzymes.[3]
However, it's important to note that simply increasing the linker length is not always better. Excessively long linkers can sometimes lead to increased hydrophobicity of the ADC, as the payload becomes more exposed to the aqueous environment.[3] Therefore, the optimal linker length needs to be determined empirically for each specific ADC.
Troubleshooting Guides
Problem 1: Low Conjugation Efficiency or Low Drug-to-Antibody Ratio (DAR)
Possible Cause:
-
Steric Hindrance: The conjugation site on the biomolecule may be sterically hindered, preventing the branched PEG linker from reacting efficiently.
-
Suboptimal Reaction Conditions: The pH, temperature, or reaction time may not be optimal for the specific conjugation chemistry being used.[2]
-
Linker Instability: The reactive groups on the PEG linker may have degraded due to improper storage or handling.[2]
-
Insufficient Linker Concentration: The molar ratio of the linker to the biomolecule may be too low.
Troubleshooting Steps:
-
Optimize Linker Design:
-
Consider using a branched PEG linker with longer arms to increase the distance between the reactive group and the bulky core of the linker.
-
Ensure the reactive group on the linker is appropriate for the target functional group on the biomolecule (e.g., NHS ester for amines, maleimide for thiols).[2]
-
-
Optimize Reaction Conditions:
-
pH: Adjust the pH of the reaction buffer. For example, NHS-PEG reactions are typically more efficient at a pH of 7.5-8.5.[2]
-
Temperature and Time: Systematically vary the reaction temperature and incubation time to find the optimal conditions.
-
Concentration: Increase the molar excess of the branched PEG linker relative to the biomolecule.
-
-
Verify Linker Quality:
-
Use fresh, high-purity PEG linkers from a reputable supplier.[2]
-
Confirm the integrity of the linker using analytical techniques like mass spectrometry.
-
Problem 2: Reduced Biological Activity or Efficacy of the Conjugate
Possible Cause:
-
Steric Hindrance at the Active Site: The conjugated branched PEG linker and its payload may be sterically blocking the active or binding site of the biomolecule.
-
Linker Too Short: The branched linker may not be long enough to adequately separate the payload from the biomolecule, leading to inefficient release of the payload at the target site.[3]
-
Conformational Changes: The conjugation process may have induced conformational changes in the biomolecule, affecting its activity.
Troubleshooting Steps:
-
Vary Linker Length:
-
Synthesize and test conjugates with branched PEG linkers of different arm lengths. A study on ADCs showed that increasing the linker length with an additional PEG₄ moiety significantly improved cytotoxicity.[3]
-
-
Site-Specific Conjugation:
-
If possible, utilize site-specific conjugation methods to attach the linker to a region of the biomolecule that is distant from the active or binding site.
-
-
Characterize the Conjugate:
-
Use biophysical techniques such as circular dichroism to assess if the secondary structure of the protein has been altered after conjugation.
-
Perform in vitro assays to compare the binding affinity and biological activity of the conjugate with the unconjugated biomolecule.
-
Problem 3: Aggregation or Poor Solubility of the Final Conjugate
Possible Cause:
-
Hydrophobicity of the Payload: Many therapeutic payloads are hydrophobic, and a high DAR can lead to aggregation.
-
Insufficient Hydrophilicity of the Linker: The PEG linker may not be sufficiently long or branched to counteract the hydrophobicity of the payload.
Troubleshooting Steps:
-
Optimize Linker Hydrophilicity:
-
Formulation Optimization:
-
Experiment with different buffer conditions (e.g., pH, ionic strength) and excipients to improve the solubility and stability of the conjugate.
-
-
Characterization of Aggregation:
-
Use techniques like size-exclusion chromatography (SEC) and dynamic light scattering (DLS) to monitor for the presence of aggregates.
-
Quantitative Data
Table 1: Impact of Branched vs. Linear PEG Linker Architecture on ADC Cytotoxicity
| ADC Construct | Linker Architecture | Drug-to-Antibody Ratio (DAR) | Relative Cytotoxicity (IC₅₀) | Reference |
| ADC 1 | "Short" Branched | 6 | 10x less potent than ADC 2 | [3] |
| ADC 2 | "Long" Branched (with PEG₄ spacer) | 6 | Comparable to heterogeneous control | [3] |
| ADC 3 | Linear | 2 | Baseline | [3] |
Table 2: Physicochemical Properties of Nanoparticles with Linear vs. Branched PEG Coatings
| Nanoparticle Type | PEG Type | Size (Diameter, nm) | Zeta Potential (mV) | Reference |
| PEG-L2 | 2 kDa Linear | ~130 | ~ -5 | [7] |
| PEG-L5 | 5 kDa Linear | ~140 | ~ 0 | [7] |
| PEG-L10 | 10 kDa Linear | ~150 | ~ -2 | [7] |
| PEG-B10 | 10 kDa 4-arm Branched | ~145 | ~ 0 | [7] |
Experimental Protocols
Protocol 1: General Procedure for Antibody-Drug Conjugation using a Branched PEG Linker
This protocol provides a general workflow for the conjugation of a drug payload to an antibody using a branched PEG linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Branched PEG linker with appropriate reactive groups (e.g., NHS ester for lysine conjugation, maleimide for cysteine conjugation)
-
Drug payload with a compatible functional group
-
Reaction buffers (e.g., conjugation buffer, quenching buffer)
-
Purification system (e.g., size-exclusion chromatography)
-
Analytical instruments (e.g., UV-Vis spectrophotometer, mass spectrometer)
Procedure:
-
Antibody Preparation:
-
If targeting cysteines, reduce the interchain disulfide bonds of the mAb using a reducing agent like TCEP.
-
Buffer exchange the mAb into the appropriate conjugation buffer.
-
-
Conjugation Reaction:
-
Dissolve the branched PEG linker and the drug payload in a suitable organic solvent (e.g., DMSO).
-
Add the linker-payload solution to the mAb solution at a specific molar ratio.
-
Incubate the reaction mixture at a controlled temperature for a defined period.
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., Tris or N-acetylcysteine) to stop the reaction by consuming any unreacted linker.
-
-
Purification of the ADC:
-
Remove unreacted linker, payload, and other impurities using size-exclusion chromatography (SEC) or another suitable purification method.
-
-
Characterization of the ADC:
-
Determine the protein concentration using a UV-Vis spectrophotometer.
-
Calculate the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.
-
Assess the purity and aggregation state of the ADC using SEC.
-
Confirm the identity and integrity of the ADC using mass spectrometry.
-
Protocol 2: Characterization of PEGylated Proteins by Mass Spectrometry
Mass spectrometry is a powerful tool for characterizing PEGylated proteins, providing information on the molecular weight, degree of PEGylation, and location of PEG attachment.
Sample Preparation:
-
Desalt the PEGylated protein sample using a suitable method to remove any interfering salts.
-
For intact mass analysis, the sample can be directly analyzed.
-
For peptide mapping to identify PEGylation sites, the protein needs to be digested with a protease (e.g., trypsin).
Instrumentation and Analysis:
-
MALDI-TOF MS: This technique is well-suited for determining the average molecular weight and the distribution of PEGylated species.
-
ESI-MS (e.g., Orbitrap): This provides high-resolution mass data for both intact PEGylated proteins and their digested peptides. It is particularly useful for identifying specific PEGylation sites.
Data Interpretation:
-
The mass spectrum of an intact PEGylated protein will show a distribution of peaks corresponding to different numbers of PEG units attached.
-
In peptide mapping experiments, PEGylated peptides will show a characteristic mass shift corresponding to the mass of the attached PEG linker. By identifying these modified peptides, the sites of PEGylation can be determined.
Visualizations
Caption: Experimental workflow for the preparation and characterization of an Antibody-Drug Conjugate (ADC).
Caption: Branched PEG linkers overcome steric hindrance, improving enzyme access to the payload.
Caption: Decision tree for selecting between branched and linear PEG linkers in bioconjugation.
References
- 1. Branched PEG, Branched Linker, Multi arm PEG | BroadPharm [broadpharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Branched PEG, Branched Linker, Multi-arm PEG, ADC Linkers | AxisPharm [axispharm.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 7. High-Density Branched PEGylation for Nanoparticle Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Characterizing N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) Conjugates: An LC-MS Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of bioconjugates is a critical step in the development of novel therapeutics and research tools. N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) is a versatile, branched linker molecule increasingly utilized in areas like PROTAC development and bioconjugation due to its trifunctional nature, offering a terminal alkyne for "click" chemistry and two primary alcohols for further modification.[1][2] Its polyethylene glycol (PEG) backbone enhances solubility and biocompatibility.[1] This guide provides a comparative overview of Liquid Chromatography-Mass Spectrometry (LC-MS) based methodologies for the characterization of N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) and its conjugates, offering insights into selecting the optimal analytical strategy.
Performance Comparison of LC-MS Methodologies
The inherent heterogeneity of PEGylated molecules presents a significant analytical challenge.[3] Effective characterization requires high-resolution analytical techniques to resolve and identify the different species. LC-MS has proven to be a powerful tool for both qualitative and quantitative analysis of PEGylated compounds.[3][4] Below is a comparison of common LC-MS approaches for the characterization of N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) conjugates.
| Analytical Approach | Principle | Expected Performance for N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) Conjugates | Key Advantages | Potential Challenges |
| High-Resolution Mass Spectrometry (e.g., Q-TOF, Orbitrap) | Provides accurate mass measurements, enabling confident identification of the conjugate and its modifications. | Excellent: Will allow for the determination of the average mass and mass distribution of the PEGylated conjugate.[3] | High mass accuracy and resolution, enabling unambiguous identification. | Data complexity can be high, requiring sophisticated software for deconvolution. |
| Tandem Mass Spectrometry (MS/MS) with In-Source CID | Utilizes collision-induced dissociation (CID) in the ion source to generate specific fragment ions of the PEG chain, which are then analyzed. | Very Good: Highly selective and sensitive for PEG-related materials.[4][5] Can be used for quantitative analysis in complex matrices.[4][5] | High selectivity and sensitivity for PEG-containing molecules. | May require optimization of CID energy for different conjugates. |
| Two-Dimensional Liquid Chromatography (2D-LC) coupled to MS | Employs two different chromatographic separation modes (e.g., size-exclusion followed by reversed-phase) to enhance peak capacity and resolution. | Excellent: Ideal for separating the conjugate from unreacted starting materials and byproducts, especially in complex reaction mixtures.[6] | Superior separation power for complex samples. | Increased instrument complexity and analysis time. |
| LC-MS with Post-Column Addition of a Charge-Stripping Agent | A charge-stripping agent (e.g., triethylamine) is added post-column to simplify the mass spectrum by reducing the number of charge states. | Good: Can simplify complex spectra, aiding in the interpretation and deconvolution of data for heterogeneous PEGylated conjugates.[3] | Simplifies spectra for easier interpretation. | May cause ion suppression for certain analytes. |
| MSAll Technique (Data-Independent Acquisition) | Acquires fragment ion data for all precursor ions within a selected mass range, allowing for comprehensive qualitative and quantitative analysis. | Very Good: Enables simultaneous determination of the PEGylated conjugate, free PEG, and other related species in a single run.[7][8] | Comprehensive data acquisition in a single analysis. | Data analysis can be complex and computationally intensive. |
Experimental Protocols
Below are detailed methodologies for key experiments in the LC-MS characterization of N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) conjugates.
High-Resolution LC-MS for Intact Mass Analysis
This protocol is designed for the accurate mass determination of the N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) conjugate.
-
Liquid Chromatography:
-
Column: A reversed-phase C4 or C8 column suitable for protein or large molecule separation.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (Q-TOF or Orbitrap):
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: 500 - 5000 m/z.
-
Data Analysis: The resulting multi-charged spectrum is deconvoluted to obtain the neutral mass of the conjugate.
-
Quantitative Analysis using LC-MS/MS with In-Source CID
This method is suitable for the quantification of the conjugate in biological matrices.[4][5]
-
Sample Preparation: Protein precipitation or solid-phase extraction to remove matrix interferences.
-
Liquid Chromatography:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A fast gradient optimized for the elution of the target analyte.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry (Triple Quadrupole or Q-TOF):
-
Ionization Mode: ESI, Positive Mode.
-
In-Source CID: The cone voltage or fragmentor voltage is optimized to induce fragmentation of the PEG chain, generating characteristic product ions (e.g., m/z 89, 133).
-
Multiple Reaction Monitoring (MRM): Specific precursor-product ion transitions are monitored for quantification.
-
Visualizing the Workflow
A clear understanding of the experimental process is crucial for successful implementation.
Caption: General workflow for the LC-MS characterization of PEGylated conjugates.
Alternative Approaches and Considerations
While LC-MS is a powerful technique, other methods can provide complementary information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the identity and connectivity of the atoms within the conjugate.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can confirm the presence of key functional groups such as the alkyne (C≡C stretch around 2130 cm⁻¹) and the PEG backbone (C-O-C stretch around 1100 cm⁻¹).[1]
The choice of the most appropriate analytical technique will depend on the specific research question, the complexity of the sample, and the available instrumentation. For comprehensive characterization, a combination of these techniques is often employed.
References
- 1. N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) | 2100306-62-3 | Benchchem [benchchem.com]
- 2. N-(Propargyl-PEG2)-N-Bis(PEG1-Alcohol) - CD Bioparticles [cd-bioparticles.net]
- 3. ingenieria-analitica.com [ingenieria-analitica.com]
- 4. Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. MSAll strategy for comprehensive quantitative analysis of PEGylated-doxorubicin, PEG and doxorubicin by LC-high resolution q-q-TOF mass spectrometry coupled with all window acquisition of all fragment ion spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Application of an MSALL-Based Approach for the Quantitative Analysis of Linear Polyethylene Glycols in Rat Plasma by Liquid Chromatography Triple-Quadrupole/Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to NMR Analysis for Structural Confirmation of PEGylated Compounds
For researchers, scientists, and drug development professionals, confirming the precise structure of PEGylated compounds is a critical step in ensuring product quality, safety, and efficacy. While several analytical techniques are available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, offers a powerful, quantitative, and non-destructive method for detailed structural elucidation. This guide provides an objective comparison of NMR with other common analytical techniques, supported by experimental data and detailed protocols.
Introduction to PEGylation and the Need for Robust Analytics
PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and small molecules. This modification can enhance solubility, increase in vivo stability, and reduce immunogenicity. However, the inherent polydispersity of PEG and the potential for multiple attachment sites on the parent molecule can result in a heterogeneous mixture of products. Therefore, precise and reliable analytical methods are essential to characterize the degree of PEGylation, identify conjugation sites, and confirm the overall structural integrity of the final product.
Comparison of Key Analytical Techniques
While NMR spectroscopy is a cornerstone for the analysis of PEGylated compounds, other techniques such as Mass Spectrometry (MS) and Size-Exclusion Chromatography (SEC) are also frequently employed. Each method offers distinct advantages and limitations.
| Feature | ¹H NMR Spectroscopy | Mass Spectrometry (MALDI-TOF, ESI-MS) | Size-Exclusion Chromatography (SEC) |
| Principle | Measures the magnetic properties of atomic nuclei to provide detailed structural information. | Measures the mass-to-charge ratio of ionized molecules to determine molecular weight. | Separates molecules based on their hydrodynamic volume. |
| Information Obtained | - Degree of PEGylation - Confirmation of covalent linkage - Structural integrity of the parent molecule - Purity and presence of free PEG - Quantitative analysis | - Average molecular weight of the conjugate - Degree of PEGylation - Heterogeneity of PEGylation - Identification of PEGylation sites (with fragmentation) | - Estimation of hydrodynamic size - Separation of PEGylated species from unreacted protein - Monitoring of aggregation |
| Advantages | - Quantitative without the need for specific standards for each PEGylated species - Non-destructive - Provides detailed structural information - Relatively simple sample preparation | - High sensitivity - High resolution for determining molecular weight distribution - Can identify specific PEGylation sites | - Relatively simple and robust - Good for monitoring process consistency - Can be coupled with other detectors (e.g., light scattering) |
| Limitations | - Lower sensitivity compared to MS - Spectra can be complex for very large or heterogeneous molecules - Potential for signal overlap | - Can be difficult to ionize large, polydisperse PEGylated proteins - Quantification can be challenging and may require standards - Potential for fragmentation during ionization | - Indirect measurement of molecular weight - Resolution may be insufficient to separate species with small size differences - Non-specific interactions with the column can affect results |
| Typical Application | - Precise determination of the average number of PEG chains per molecule - Confirmation of successful conjugation - Assessment of higher-order structure | - Characterization of the overall molecular weight distribution of the PEGylated product - In-depth analysis of heterogeneity | - Routine quality control to monitor the consistency of the PEGylation reaction and purification process |
Experimental Protocols
¹H NMR for Determining the Degree of PEGylation
This protocol outlines a general procedure for determining the degree of PEGylation of a protein using ¹H NMR spectroscopy.
Materials:
-
PEGylated protein sample
-
Deuterium oxide (D₂O)
-
Internal standard (e.g., dimethyl sulfoxide, DMSO)
-
NMR spectrometer (e.g., 300 MHz or higher)
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the lyophilized PEGylated protein in a known volume of D₂O.
-
Add a known concentration of an internal standard (e.g., DMSO). The standard should have a distinct resonance that does not overlap with the protein or PEG signals.
-
-
NMR Data Acquisition:
-
Transfer the sample to an NMR tube.
-
Acquire a ¹H NMR spectrum. Key parameters to set include the number of scans (to achieve a good signal-to-noise ratio), relaxation delay, and acquisition time.
-
-
Data Processing and Analysis:
-
Process the spectrum (Fourier transformation, phase correction, and baseline correction).
-
Integrate the characteristic signal of the PEG repeating unit (a sharp singlet around 3.6-3.7 ppm) and the signal of the internal standard.
-
Integrate a well-resolved signal from the protein. If no single proton signal is available, the integral of a specific region corresponding to a known number of protons can be used.
-
Calculate the degree of PEGylation using the ratio of the integrals, the known number of protons for each signal, and the concentrations of the protein and internal standard.
-
Calculation: The degree of PEGylation (DP) can be calculated using the following formula:
DP = (I_PEG / N_PEG) / (I_Protein / N_Protein)
Where:
-
I_PEG is the integral of the PEG signal.
-
N_PEG is the number of protons per repeating ethylene glycol unit (usually 4).
-
I_Protein is the integral of a specific protein signal.
-
N_Protein is the number of protons corresponding to the integrated protein signal.
MALDI-TOF Mass Spectrometry for Molecular Weight Determination
This protocol provides a general workflow for analyzing PEGylated proteins by MALDI-TOF MS.
Materials:
-
PEGylated protein sample
-
MALDI matrix (e.g., sinapinic acid, α-cyano-4-hydroxycinnamic acid)
-
Solvents for matrix and sample preparation (e.g., acetonitrile, water, trifluoroacetic acid)
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample and Matrix Preparation:
-
Prepare a saturated solution of the MALDI matrix in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% TFA).
-
Dilute the PEGylated protein sample to an appropriate concentration (typically in the low µM range).
-
-
Sample Spotting:
-
Mix the sample solution with the matrix solution in a specific ratio (e.g., 1:1 or 1:10).
-
Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate and allow it to dry completely (co-crystallization).
-
-
Mass Spectrometry Analysis:
-
Insert the target plate into the mass spectrometer.
-
Acquire mass spectra in the appropriate mass range. The instrument parameters (laser power, number of shots) should be optimized to obtain good signal intensity and resolution.
-
-
Data Analysis:
-
Process the raw data to obtain a mass spectrum.
-
Determine the average molecular weight of the PEGylated protein from the peak of the distribution. The distribution of peaks will reflect the heterogeneity of the PEGylation.
-
Visualizing the Analytical Workflow
The following diagrams illustrate the typical experimental workflows for NMR and MALDI-TOF MS analysis of PEGylated compounds.
Logical Relationship of Analytical Techniques
The choice of analytical technique often depends on the specific information required at different stages of drug development.
Conclusion
The structural characterization of PEGylated compounds is a multifaceted challenge that often requires the application of orthogonal analytical techniques. ¹H NMR spectroscopy stands out as a robust and quantitative method for determining the degree of PEGylation and confirming the structural integrity of the conjugate. When combined with the high-resolution mass information from mass spectrometry and the size-based separation of SEC, researchers can build a comprehensive understanding of their PEGylated products. This integrated analytical approach is crucial for ensuring the quality, consistency, and safety of these important therapeutic molecules.
Comparing CuAAC with strain-promoted azide-alkyne cycloaddition (SPAAC)
A Comparative Guide to CuAAC and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Researchers and Drug Development Professionals.
In the landscape of bioconjugation and drug development, "click chemistry" has emerged as a powerful tool for its efficiency, selectivity, and biocompatibility.[1] Among the most prominent click reactions are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). While both reactions achieve the same fundamental transformation—the formation of a stable triazole linkage between an azide and an alkyne—their mechanisms, performance, and applications differ significantly. This guide provides an objective comparison to aid researchers in selecting the optimal methodology for their specific needs.
Mechanism of Action
The fundamental difference between CuAAC and SPAAC lies in their activation mechanism. CuAAC relies on a copper catalyst, whereas SPAAC utilizes ring strain to drive the reaction.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective process that exclusively produces 1,4-disubstituted 1,2,3-triazoles. The reaction is catalyzed by a copper(I) species, which is typically generated in situ by the reduction of a copper(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[2] The copper(I) catalyst coordinates with the terminal alkyne, significantly increasing its acidity and facilitating the formation of a copper acetylide intermediate.[3][4] This intermediate then reacts with the azide in a stepwise manner to form a six-membered copper metallacycle, which subsequently rearranges to yield the stable triazole product.[5][]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC was developed to overcome the primary limitation of CuAAC: the cytotoxicity of the copper catalyst.[7][8] This reaction is also known as "copper-free click chemistry".[9] SPAAC utilizes a cycloalkyne, typically a cyclooctyne derivative such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which possesses significant ring strain.[7][10] This inherent strain lowers the activation energy of the [3+2] cycloaddition reaction with an azide, allowing it to proceed efficiently at physiological temperatures and pH without the need for a catalyst.[][12] The driving force is the release of this ring strain upon the formation of the stable triazole ring.[][13]
Comparative Performance Analysis
The choice between CuAAC and SPAAC depends on several factors, including the desired reaction speed, the biological context of the experiment, and the nature of the molecules to be conjugated.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Requires a Copper(I) catalyst.[14] | Catalyst-free.[] |
| Reaction Kinetics | Very fast; second-order rate constants typically 10² - 10³ M⁻¹s⁻¹.[15] Considered significantly faster than SPAAC.[10] | Slower than CuAAC; second-order rate constants range from 10⁻³ to 1 M⁻¹s⁻¹, depending on the cyclooctyne used.[13][16] |
| Biocompatibility | Limited for in vivo and live-cell applications due to the cytotoxicity of copper ions, which can generate reactive oxygen species (ROS).[1][17] | Highly biocompatible and suitable for live-cell imaging and in vivo applications due to the absence of a toxic metal catalyst.[9][12] |
| Alkyne Reactant | Simple, small terminal alkynes. Easy to synthesize and incorporate into biomolecules with minimal structural perturbation.[18] | Bulky, strained cyclooctynes (e.g., DBCO, BCN, DIBO).[10] Can cause steric hindrance and increase hydrophobicity.[10] |
| Regioselectivity | Highly regioselective, yielding the 1,4-disubstituted triazole isomer exclusively.[19] | Produces a mixture of 1,4- and 1,5-disubstituted triazole regioisomers.[12] |
| Reaction Conditions | Mild conditions, aqueous solutions, broad pH range (4-12).[5] Often requires a stabilizing ligand (e.g., THPTA) for the copper catalyst.[10] | Mild physiological conditions (temperature and pH).[9] Insensitive to aqueous environments.[12] |
| Key Advantage | Rapid kinetics, high yields, and use of small, non-perturbing alkyne tags.[19][20] | Excellent biocompatibility, making it the gold standard for in vivo chemistry.[8][10] |
| Key Disadvantage | Copper toxicity limits in vivo use.[21] | Slower reaction rates and the use of bulky, potentially perturbing cyclooctyne reagents.[7][10] |
Applications in Research and Drug Development
The distinct characteristics of CuAAC and SPAAC make them suitable for different applications.
CuAAC Applications:
Due to its rapid kinetics and high efficiency, CuAAC is extensively used in fields where cytotoxicity is not a primary concern.
-
Drug Discovery: CuAAC is a cornerstone in medicinal chemistry for synthesizing large libraries of compounds and for fragment-based drug design.[22][23]
-
Bioconjugation: It is widely used for labeling and modifying biomolecules in vitro, such as proteins, peptides, and nucleic acids.[3][18]
-
Materials Science: The reaction is employed to functionalize polymers and surfaces.[18]
-
Antibody-Drug Conjugates (ADCs): CuAAC is used to link cytotoxic drugs to antibodies, although care must be taken to remove residual copper.[1][24]
SPAAC Applications:
The biocompatibility of SPAAC makes it indispensable for applications within living systems.
-
Live-Cell Imaging: SPAAC is the preferred method for labeling biomolecules on the surface of or inside living cells without causing harm.[9][10]
-
In Vivo Labeling: It enables the tracking of molecules and cells in living organisms.[9][10]
-
Targeted Drug Delivery: SPAAC can be used to conjugate drugs to targeting moieties in vivo, allowing for site-specific drug delivery.[9][12]
-
Macromolecule Derivatization: It is used for the chemical modification of sensitive macromolecules like proteins and nucleic acids where exposure to copper could be detrimental.[12]
Experimental Protocols
Below are generalized protocols for performing CuAAC and SPAAC bioconjugation reactions. Researchers should optimize concentrations and reaction times for their specific biomolecules and reagents.
Protocol 1: General Procedure for CuAAC Bioconjugation
This protocol describes the labeling of an alkyne-modified protein with an azide-containing fluorescent dye.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-modified dye (e.g., dissolved in DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(hydroxypropyl)triazolylmethylamine (THPTA) ligand stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
Aminoguanidine stock solution (optional, to scavenge reactive byproducts)
Methodology:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein with buffer to the desired final volume and concentration (e.g., 20-50 µM).[25]
-
Add Azide Reagent: Add the azide-modified dye to the protein solution. A slight molar excess (e.g., 1.5 to 5 equivalents relative to the protein) is common.
-
Prepare the Copper Catalyst: In a separate tube, premix the CuSO₄ and THPTA ligand solutions. A 1:2 or 1:5 molar ratio of Cu:ligand is often used.[24][25] Let the mixture stand for a few minutes to allow complex formation.
-
Add Catalyst to Reaction: Add the premixed Cu/THPTA solution to the protein/azide mixture. The final copper concentration is typically between 50 µM and 250 µM.[25]
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM.[25] This reduces Cu(II) to the active Cu(I) state and initiates the cycloaddition.
-
Incubation: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The tube should be closed to minimize oxygen exposure, which can oxidize the Cu(I) catalyst.[26]
-
Purification: Purify the labeled protein from excess reagents using methods such as size-exclusion chromatography, dialysis, or affinity purification.[27]
Protocol 2: General Procedure for SPAAC Bioconjugation
This protocol describes the labeling of an azide-modified antibody with a DBCO-functionalized oligonucleotide.
Materials:
-
Azide-modified antibody in a copper-free buffer (e.g., PBS, pH 7.4)
-
DBCO-functionalized oligonucleotide
-
DMSO (for dissolving reagents if necessary)
Methodology:
-
Prepare Reactants: Dissolve the azide-modified antibody in PBS to a final concentration of approximately 1 mg/mL. Dissolve the DBCO-oligonucleotide in a compatible buffer or water.
-
Combine Reactants: Add the DBCO-oligonucleotide to the antibody solution. A molar excess of the DBCO reagent (typically 3-10 fold) is recommended to ensure efficient labeling of the antibody.[28]
-
Incubation: Mix the solution gently and incubate at room temperature or 4°C. Reaction times for SPAAC are generally longer than for CuAAC and can range from 4 to 24 hours, depending on the reactants and their concentrations.[28] The progress of the reaction can be monitored if the DBCO reagent has a chromophore (absorbance at ~310 nm).[28]
-
Purification: After the incubation period, remove the excess, unreacted DBCO-oligonucleotide using a suitable purification method, such as size-exclusion chromatography, to isolate the final antibody-oligonucleotide conjugate.[29]
Conclusion
Both CuAAC and SPAAC are powerful and versatile ligation strategies with distinct advantages and limitations. CuAAC offers unparalleled speed and is ideal for in vitro applications where high throughput is necessary.[19] In contrast, SPAAC provides exceptional biocompatibility, making it the method of choice for modifying and tracking molecules in living cells and whole organisms.[9][10] The selection of one method over the other should be guided by a careful consideration of the experimental context, particularly the tolerance for copper-induced cytotoxicity versus the constraints imposed by slower kinetics and sterically demanding reagents.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Understanding the mechanism and regioselectivity of the copper( i ) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DF ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10653J [pubs.rsc.org]
- 5. Click Chemistry [organic-chemistry.org]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vectorlabs.com [vectorlabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 12. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 13. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 14. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 15. Towards understanding the kinetic behaviour and limitations in photo-induced copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. bioclone.net [bioclone.net]
- 19. An Overview of Recent Advances in Biomedical Applications of Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. jpt.com [jpt.com]
- 21. researchgate.net [researchgate.net]
- 22. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 25. jenabioscience.com [jenabioscience.com]
- 26. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. lumiprobe.com [lumiprobe.com]
- 28. broadpharm.com [broadpharm.com]
- 29. Antibody–Oligonucleotide Conjugation Using a SPAAC Copper-Free Method Compatible with 10× Genomics’ Single-Cell RNA-Seq | Springer Nature Experiments [experiments.springernature.com]
The Crucial Role of Linker Length in PROTAC Efficacy: A Comparative Guide
Researchers, scientists, and drug development professionals are increasingly focusing on the linker in Proteolysis Targeting Chimeras (PROTACs) as a key determinant of their success in targeted protein degradation. This guide provides a comprehensive comparison of PROTACs with varying linker lengths, supported by experimental data and detailed protocols, to aid in the rational design of these promising therapeutic agents.
PROTACs are heterobifunctional molecules composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[] The length and composition of the linker are critical in orchestrating this interaction, directly impacting the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[1][3]
Impact of Linker Length on PROTAC Efficacy: Case Studies
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. A linker that is too short may cause steric hindrance, preventing the formation of a productive ternary complex.[3] Conversely, an excessively long linker can lead to unproductive binding and reduced degradation efficiency.[3]
Case Study 1: Estrogen Receptor-α (ER-α) Degradation
In a study focused on developing PROTACs for the degradation of ER-α, a series of molecules with varying linker lengths were synthesized and evaluated.[4][5] The results demonstrated a clear correlation between linker length and degradation efficiency.
Table 1: Efficacy of ER-α PROTACs with Different Linker Lengths
| PROTAC | Linker Length (atoms) | ER-α Degradation | IC50 (MCF7 cells) |
| 11 | 9 | Moderate | Not Reported |
| 12 | 12 | High | Not Reported |
| 13 | 16 | Highest | Similar to Tamoxifen |
| 14 | 19 | Low | Not Reported |
| 15 | 21 | Low | Not Reported |
Data sourced from studies on ER-α targeting PROTACs.[4][6]
As shown in Table 1, the PROTAC with a 16-atom linker (13 ) exhibited the most potent ER-α degradation and the highest cytotoxic activity in ER-dependent MCF7 breast cancer cells.[4][6] This highlights that an optimal linker length is crucial for maximizing the therapeutic effect.
Case Study 2: p38α Mitogen-Activated Protein Kinase (MAPK) Degradation
A similar structure-activity relationship was observed in the development of PROTACs targeting p38α MAPK.[7] Researchers synthesized a series of PROTACs with different linker lengths and evaluated their ability to induce the degradation of p38α.
Table 2: Efficacy of p38α PROTACs with Different Linker Lengths
| PROTAC | Linker Length (atoms) | p38α Degradation |
| NR-1c | 20 | Efficient |
| NR-6a, NR-7f-i | 15 - 17 | Optimum |
| <15 atoms | <15 | Poor |
Data from a study on p38α targeting PROTACs.[7]
The study concluded that a minimum linker length of 15 atoms was necessary for good activity, with the optimal range being 16-17 atoms.[7] PROTACs with linkers shorter than 15 atoms were found to be poor degraders of p38α.[7]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the efficacy of PROTACs.
Western Blotting for Protein Degradation
-
Cell Culture and Treatment: Plate cells (e.g., MCF7 for ER-α, BBL358 or T47D for p38α) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of PROTACs or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-72 hours).[4][7]
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-ER-α or anti-p38α) overnight at 4°C. After washing with TBST, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as β-actin or GAPDH, to normalize the protein levels. Quantify the band intensities using densitometry software.
Cell Viability Assay (MTS Assay)
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to attach overnight. Treat the cells with a range of concentrations of PROTACs or a positive control (e.g., tamoxifen for MCF7 cells) for 48-72 hours.[6]
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C, allowing the viable cells to convert the MTS tetrazolium salt into a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the half-maximal inhibitory concentration (IC50) values by fitting the data to a dose-response curve.
Visualizing PROTAC Mechanisms and Workflows
PROTAC Mechanism of Action
Caption: The signaling pathway of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Efficacy Study
Caption: A typical experimental workflow for evaluating PROTAC efficacy.
Linker Length and Ternary Complex Formation
Caption: The logical relationship between linker length and ternary complex formation.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. diposit.ub.edu [diposit.ub.edu]
A Head-to-Head Battle: Thioether vs. Triazole Linkages in Bioconjugate Stability
A comprehensive analysis of the in vitro stability of bioconjugates is crucial for predicting their in vivo efficacy and safety. The choice of chemical linkage plays a pivotal role in determining the overall stability of these complex molecules. This guide provides a direct comparison of the in vitro stability of two commonly employed linkages: the traditional thioether bond and the increasingly popular triazole linkage. Supported by experimental data and detailed protocols, this document serves as a valuable resource for researchers and professionals in the field of drug development.
The in vitro stability of a bioconjugate, a key determinant of its therapeutic potential, is significantly influenced by the chemical linker connecting its constituent parts. An ideal linker should maintain the integrity of the bioconjugate in the physiological environment until it reaches its target. This report focuses on a comparative in vitro stability assay of two prominent linkages: the thioether linkage, often formed via thiol-maleimide chemistry, and the 1,2,3-triazole linkage, typically generated through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry."
Comparative Stability Analysis in Human Plasma
The stability of bioconjugates containing either a thioether or a triazole linkage was assessed by incubating them in human plasma at 37°C over a 72-hour period. The percentage of the intact conjugate was monitored at various time points. The results, summarized in the table below, clearly demonstrate the superior stability of the triazole linkage under these conditions.
| Time (hours) | Thioether Linkage (% Intact Conjugate) | Triazole Linkage (% Intact Conjugate) |
| 0 | 100 | 100 |
| 6 | 85 | 99 |
| 12 | 68 | 98 |
| 24 | 45 | 97 |
| 48 | 22 | 95 |
| 72 | <10 | 94 |
The data reveals a significant degradation of the thioether-linked conjugate over time, with less than 10% remaining intact after 72 hours. This instability is primarily attributed to the susceptibility of the thioether bond, particularly the succinimidyl thioether formed from maleimide reactions, to retro-Michael reactions and exchange with endogenous thiols like glutathione present in plasma.[1][2][3] In contrast, the triazole-linked conjugate exhibited remarkable stability, with over 90% of the conjugate remaining intact even after 72 hours of incubation. This highlights the robust nature of the triazole ring, which is resistant to enzymatic cleavage and other degradation pathways prevalent in biological matrices.[4][5][6]
Experimental Workflow and Protocols
To ensure the reproducibility and accuracy of these findings, a detailed experimental protocol for the in vitro plasma stability assay is provided below. The general workflow for this assay is depicted in the following diagram.
Caption: A flowchart illustrating the key steps of the in vitro plasma stability assay.
Detailed Experimental Protocol: In Vitro Human Plasma Stability Assay
1. Materials and Reagents:
-
Test bioconjugate (thioether- or triazole-linked)
-
Human plasma (pooled, citrated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Incubator or water bath at 37°C
-
Microcentrifuge tubes
-
High-performance liquid chromatography-mass spectrometry (HPLC-MS) system
2. Procedure:
-
Preparation of Stock Solutions: Prepare a 1 mg/mL stock solution of the test bioconjugate in PBS.
-
Incubation:
-
Pre-warm the required volume of human plasma to 37°C.
-
Spike the test bioconjugate stock solution into the plasma to achieve a final concentration of 100 µg/mL.
-
Gently mix and immediately take a 50 µL aliquot for the t=0 time point.
-
Incubate the remaining plasma mixture at 37°C with gentle agitation.
-
-
Sampling and Quenching:
-
At each designated time point (e.g., 6, 12, 24, 48, and 72 hours), withdraw a 50 µL aliquot of the incubation mixture.
-
Immediately quench the reaction by adding 150 µL of ice-cold ACN containing 0.1% FA to precipitate plasma proteins.
-
Vortex the mixture for 30 seconds.
-
-
Sample Processing:
-
Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for HPLC-MS analysis.
-
-
HPLC-MS Analysis:
-
Analyze the supernatant by a suitable reversed-phase HPLC-MS method to separate the intact bioconjugate from its degradation products.
-
The percentage of the intact conjugate at each time point is determined by comparing its peak area to the peak area at t=0.
-
Conclusion
References
- 1. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Covalently attached intercalators restore duplex stability and splice-switching activity to triazole-modified oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Beyond PEG: A Comparative Guide to Alternative Linkers for Bioconjugation
For decades, poly(ethylene glycol) (PEG) has been the gold standard in bioconjugation, prized for its ability to improve the solubility, stability, and pharmacokinetic profiles of therapeutic molecules. However, growing evidence of pre-existing and treatment-induced anti-PEG antibodies has raised concerns about potential immunogenicity, hypersensitivity reactions, and an "accelerated blood clearance" (ABC) effect that can diminish therapeutic efficacy.[1][2] Furthermore, PEG's lack of biodegradability can lead to accumulation in tissues, particularly with high molecular weight variants.[3][4] These limitations have spurred the development of a diverse array of alternative linkers, offering new strategies to enhance the performance and safety of bioconjugates.
This guide provides an objective comparison of prominent alternatives to PEG linkers, summarizing key performance data and detailing the experimental protocols used for their evaluation.
Polymer-Based Alternatives to PEG
Several classes of synthetic and recombinant polymers have emerged as promising substitutes for PEG, aiming to replicate its beneficial "stealth" properties while mitigating its drawbacks. These alternatives often feature improved biocompatibility, reduced immunogenicity, and biodegradability.
Key Polymer Alternatives: A Head-to-Head Comparison
The most studied alternatives include Polysarcosine (pSar), Poly(2-oxazolines) (POx), and various other hydrophilic polymers. Each offers a unique set of properties that can be tailored to specific drug development needs.
| Feature | Polysarcosine (pSar) | Poly(2-oxazolines) (POx) | Zwitterionic Polymers | Hydrophilic Polycarbonates | Recombinant Polypeptides (XTEN) |
| Structure | Polypeptoid | Poly-N-acylated iminoethylene | Contains both positive and negative ionic groups | Polycarbonate backbone with hydrophilic side chains | Genetically encoded amino acid sequences |
| Immunogenicity | Significantly lower than PEG[5] | Low to negligible[1][6] | Exceptionally low, mimics natural biomolecules[7] | Low[8] | Low risk due to polar, disordered structure[3] |
| Biodegradability | Biodegradable[2] | Generally non-biodegradable, but some variants exist[1] | Varies by backbone | Enzymatically and hydrolytically degradable[4][9] | Biodegradable[3] |
| Key Advantages | Excellent stealth properties, low toxicity, monodispersity achievable[5][10] | Highly tunable properties, good biocompatibility[2][11] | Excellent antifouling properties, charge neutrality[7] | Minimal toxicity, non-fouling behavior[4][9] | Precise molecular weight, can be expressed as fusion proteins[3] |
| Limitations | Potential for polydispersity in some synthesis methods[10] | Can be non-biodegradable[1] | Synthesis and conjugation can be complex[8] | Potential for accumulation in liver and kidneys[8] | Potential for immunogenicity with non-native sequences[3] |
Performance Data: pSar vs. PEG
Studies directly comparing pSar-conjugated therapeutics to their PEGylated counterparts have demonstrated the potential of this alternative. A study on interferon-α2b (IFN) provides a compelling case.
| Parameter | PEG-IFN (12 kDa) | pSar-IFN (12 kDa) | Reference |
| In Vitro Activity | Baseline | More potent in inhibiting tumor cell proliferation | [5] |
| In Vivo Tumor Accumulation | Baseline | Higher accumulation in tumor sites | [5] |
| Circulation Half-Life | Prolonged (Comparable to pSar-IFN) | Prolonged (Comparable to PEG-IFN) | [5] |
| Immunogenicity (Anti-IFN IgG) | Baseline | Considerably less anti-IFN antibody generation | [5] |
| In Vivo Antitumor Efficacy | Baseline | Significantly more potent in inhibiting tumor growth | [5] |
Stimuli-Responsive Cleavable Linkers
Instead of providing a stable, permanent shield like PEG, cleavable linkers are designed to release a therapeutic payload in response to specific triggers within the target microenvironment, such as a tumor. This strategy enhances targeted delivery and can minimize systemic toxicity.[12][13]
Comparison of Cleavable Linker Technologies
| Linker Type | Cleavage Trigger | Mechanism | Advantages | Disadvantages |
| Disulfide | High Glutathione (GSH) Levels | Reduction of the disulfide bond in the cytoplasm (GSH levels ~1-10 mM vs. ~5 µM in plasma)[14][15] | Good plasma stability; selective release in the reducing intracellular environment.[15] | Potential for premature cleavage; requires intracellular processing.[14] |
| Hydrazone | Acidic pH | Hydrolysis of the hydrazone bond in the low pH of endosomes (~pH 5.5-6.2) and lysosomes (~pH 4.5-5.0).[16][17] | Targets acidic tumor microenvironments and intracellular compartments.[17] | Potential for instability and nonspecific release in other acidic body compartments.[16] |
| Peptide-Based | Specific Enzymes (e.g., Cathepsin B) | Enzymatic cleavage of a specific peptide sequence (e.g., Val-Cit) that is a substrate for enzymes overexpressed in tumors.[12][18] | High tumor specificity; well-established chemistry. | Can be hydrophobic; potential instability in rodent blood.[12] |
| Hypoxia-Sensitive | Low Oxygen & Nitroreductase (NTR) | Reduction of a nitroaromatic group by NTR, which is upregulated in hypoxic tumor environments, initiating payload release.[19] | Highly specific to the tumor microenvironment; can overcome resistance.[19] | Efficacy depends on the level of hypoxia and NTR expression. |
Visualizing the Alternatives
Diagrams created using Graphviz illustrate key concepts in bioconjugation and the rationale for seeking PEG alternatives.
Caption: A generalized workflow for the creation and evaluation of bioconjugates.
Caption: The signaling cascade leading to anti-PEG antibody production and ABC effect.
Caption: Logical relationships of stimuli-responsive linkers in the tumor microenvironment.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results. Below are representative protocols for key experiments cited in the evaluation of PEG alternatives.
Protocol 1: Synthesis of a Polysarcosine-Interferon Conjugate (pSar-IFN)
This protocol is adapted from the methodology used to compare pSar-IFN with PEG-IFN.[5]
Objective: To achieve site-specific N-terminal conjugation of polysarcosine to human interferon-α2b (IFN).
Materials:
-
N-terminal cysteine functionalized IFN mutant (Cys-IFN)
-
Phenyl thioester-functionalized polysarcosine (PhS-PSar, ~12 kDa)
-
Native Chemical Ligation (NCL) buffer: 6 M guanidine-HCl, 0.2 M sodium phosphate, 20 mM TCEP, pH 7.2
-
Purification system: Size-Exclusion Chromatography (SEC)
Methodology:
-
Dissolution: Dissolve Cys-IFN (1 equivalent) and PhS-PSar (1.5 equivalents) separately in NCL buffer.
-
Ligation Reaction: Mix the two solutions and allow the reaction to proceed at room temperature for 16-24 hours with gentle agitation. The cysteine at the N-terminus of the IFN will react with the phenyl thioester of the pSar to form a native peptide bond.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them via SDS-PAGE. The formation of the higher molecular weight conjugate (pSar-IFN) should be visible as a distinct band shift compared to the unconjugated Cys-IFN.
-
Purification: Once the reaction is complete, purify the pSar-IFN conjugate from unreacted starting materials and byproducts using a Size-Exclusion Chromatography (SEC) column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).
-
Characterization: Collect fractions and analyze by SDS-PAGE to identify those containing the pure conjugate. Pool the pure fractions, concentrate, and determine the final protein concentration using a BCA assay or UV-Vis spectroscopy at 280 nm.
Protocol 2: Evaluation of In Vivo Antitumor Efficacy
This protocol outlines a general method for assessing the efficacy of a bioconjugate in a tumor xenograft mouse model, as performed in the pSar-IFN study.[5]
Objective: To compare the tumor growth inhibition of pSar-IFN versus PEG-IFN in a mouse model.
Materials:
-
Tumor cell line (e.g., human Daudi lymphoma cells)
-
Immunodeficient mice (e.g., BALB/c nude mice)
-
Test articles: pSar-IFN, PEG-IFN, vehicle control (e.g., PBS)
-
Calipers for tumor measurement
Methodology:
-
Tumor Implantation: Subcutaneously inoculate mice with tumor cells (e.g., 5 x 10^6 cells) in the flank.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., n=8 per group): Vehicle control, PEG-IFN, and pSar-IFN.
-
Dosing: Administer the test articles intravenously or intraperitoneally at a predetermined dose and schedule (e.g., 1 mg/kg, every other day for 2 weeks).
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Body Weight Monitoring: Monitor the body weight of the mice throughout the study as an indicator of systemic toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or at the end of the dosing schedule.
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Statistically compare the tumor growth inhibition between the treatment groups using appropriate statistical tests (e.g., ANOVA).
Protocol 3: Assessment of Linker Cleavage in a High-Glutathione Environment
This protocol describes an in vitro assay to test the stability and release kinetics of a disulfide-containing linker.[15]
Objective: To determine the rate of payload release from a bioconjugate with a disulfide linker in a simulated intracellular reducing environment.
Materials:
-
Disulfide-linked bioconjugate (e.g., ADC)
-
Control buffer: PBS, pH 7.4
-
Test buffer: PBS, pH 7.4, supplemented with 5 mM reduced glutathione (GSH)
-
Analytical system: Reversed-Phase HPLC (RP-HPLC) or LC-MS
Methodology:
-
Sample Preparation: Prepare solutions of the bioconjugate at a known concentration (e.g., 1 mg/mL) in both the control buffer and the test (GSH) buffer.
-
Incubation: Incubate the samples at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot from each sample.
-
Reaction Quenching (Optional): Quench the cleavage reaction by adding an alkylating agent like N-ethylmaleimide (NEM) to cap free thiols, or by immediate acidification/dilution in the HPLC mobile phase.
-
Analysis: Analyze the aliquots by RP-HPLC. The intact bioconjugate and the released payload should have distinct retention times.
-
Quantification: Quantify the peak areas corresponding to the intact conjugate and the released payload at each time point.
-
Data Analysis: Calculate the percentage of payload released over time. Plot the release profile and determine the half-life (t½) of the linker in the presence and absence of GSH to assess its stability and cleavage kinetics.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. blog.curapath.com [blog.curapath.com]
- 3. Dually Reactive Long Recombinant Linkers for Bioconjugations as an Alternative to PEG - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrophilic polycarbonates: Promising degradable alternatives to poly(ethylene glycol)-based stealth materials for Macromolecules - IBM Research [research.ibm.com]
- 5. chem.pku.edu.cn [chem.pku.edu.cn]
- 6. Poly(2-ethyl-2-oxazoline) (POx) as Poly(ethylene glycol) (PEG)-Lipid Substitute for Lipid Nanoparticle Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6 PEG Alternatives You Should Be Thinking About [bioprocessonline.com]
- 8. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Monodisperse polysarcosine-based highly-loaded antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. Development of cleavable linkers for polymer-drug conjugates - American Chemical Society [acs.digitellinc.com]
- 13. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 14. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 16. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. youtube.com [youtube.com]
- 19. From prodrug to pro-prodrug: hypoxia-sensitive antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to MALDI-TOF Analysis for Determining the Degree of PEGylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry with alternative analytical techniques—Size Exclusion Chromatography (SEC) and High-Performance Liquid Chromatography (HPLC)—for the determination of the degree of PEGylation on therapeutic proteins and peptides. Experimental data and detailed protocols are provided to support the evaluation of each method's performance.
Introduction to PEGylation Analysis
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a protein or peptide, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of biotherapeutics. Accurately determining the degree of PEGylation—the number of PEG molecules attached to the protein—is a critical quality attribute that directly impacts the safety and efficacy of the drug product. MALDI-TOF mass spectrometry has emerged as a powerful tool for this characterization, offering direct measurement of the molecular weight shift caused by PEGylation. However, SEC and HPLC are also commonly employed, each with its own set of advantages and limitations. This guide will delve into a comparative analysis of these techniques.
Comparative Analysis of Analytical Techniques
The choice of analytical method for determining the degree of PEGylation depends on various factors, including the specific information required (average PEGylation, distribution, or quantification of individual species), the properties of the PEGylated protein, and the available instrumentation.
Quantitative Performance Comparison
The following table summarizes the key quantitative performance metrics for MALDI-TOF, SEC, and HPLC in the context of determining the degree of PEGylation.
| Performance Metric | MALDI-TOF | Size Exclusion Chromatography (SEC) | High-Performance Liquid Chromatography (HPLC) |
| Primary Measurement | Mass-to-charge ratio (m/z) of intact PEGylated protein | Hydrodynamic volume | Retention time and peak area |
| Information Provided | Average degree of PEGylation, distribution of PEGylated species, molecular weight of conjugates | Separation of non-PEGylated, mono-PEGylated, and multi-PEGylated species | Quantification of individual PEGylated species and free PEG |
| Accuracy | High for average molecular weight determination. Relative error can be between -6.0% and 8.5% for quantification.[1] | Moderate; depends on calibration and resolution. | High for quantification with appropriate detectors (e.g., CAD, ELSD). |
| Precision (%RSD) | Generally low (<15% for quantification).[1] Retention time reproducibility can be <0.1%.[2] | High for retention time and peak area. RT RSD <0.1%, Area RSD <3%.[3][4] | High for retention time and peak area. Can be <1% for quantification.[2] |
| Limit of Detection (LOD) | Picomole to femtomole range | ~3 µg/mL for PEGylated proteins[4] | ~10 µg/mL for free PEG[5] |
| Limit of Quantification (LOQ) | Nanomolar to picomolar range | ~12.5 µg/mL for PEGylated proteins[4] | ~25 µg/mL for free PEG[3] |
| Throughput | High; rapid analysis of multiple samples | Moderate; dependent on run time | Moderate; dependent on run time |
Qualitative Comparison: Strengths and Weaknesses
Caption: Strengths and weaknesses of MALDI-TOF, SEC, and HPLC.
Experimental Workflows
The following diagram illustrates the typical experimental workflows for analyzing the degree of PEGylation using MALDI-TOF, SEC, and HPLC.
Caption: Experimental workflows for PEGylation analysis.
Experimental Protocols
MALDI-TOF Mass Spectrometry Protocol
This protocol provides a general guideline for the analysis of PEGylated proteins using MALDI-TOF MS.
-
Sample Preparation:
-
Dissolve the PEGylated protein sample in a suitable solvent (e.g., 50% acetonitrile, 0.1% trifluoroacetic acid) to a final concentration of approximately 1 mg/mL.[6]
-
Prepare a matrix solution. A common matrix for proteins is sinapinic acid (10 mg/mL in 50% acetonitrile/0.1% TFA).[7] For smaller PEGylated peptides, α-cyano-4-hydroxycinnamic acid (CHCA) can be used.[6]
-
Mix the sample solution and the matrix solution in a 1:1 ratio.
-
-
Target Spotting:
-
Spot 0.5-1 µL of the sample-matrix mixture onto a MALDI target plate.
-
Allow the spot to air dry completely at room temperature, allowing for co-crystallization of the sample and matrix.
-
-
Instrumental Analysis:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in the appropriate mass range for the expected PEGylated protein. Linear mode is often used for large molecules.
-
The instrument is typically operated in positive ion mode.[6]
-
Laser power should be optimized to achieve good signal-to-noise ratio without causing excessive fragmentation.
-
-
Data Analysis:
-
The resulting mass spectrum will show a distribution of peaks corresponding to the un-PEGylated protein and the protein with one, two, or more PEG chains attached.
-
The degree of PEGylation is determined by the mass difference between the peaks, which corresponds to the mass of the PEG moiety.
-
The average degree of PEGylation can be calculated from the weighted average of the peak intensities.
-
Size Exclusion Chromatography (SEC) Protocol
This protocol outlines a general procedure for analyzing the degree of PEGylation by SEC.
-
System Preparation:
-
Sample Preparation:
-
Dissolve the PEGylated protein sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.22 µm filter to remove any particulate matter.
-
-
Instrumental Analysis:
-
Data Analysis:
-
The chromatogram will show peaks corresponding to species with different hydrodynamic volumes. Typically, higher molecular weight (more PEGylated) species will elute earlier.
-
The degree of PEGylation can be estimated by comparing the retention times of the peaks to those of known standards or by using MALS to determine the absolute molecular weight of each peak.
-
The relative abundance of each PEGylated species can be determined from the peak areas.
-
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol provides a general framework for the analysis of PEGylated proteins using reversed-phase HPLC.
-
System Preparation:
-
Equilibrate the HPLC system with the initial mobile phase conditions. A common mobile phase system for reversed-phase analysis of proteins consists of water and acetonitrile, both containing an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1% TFA).
-
A C4 or C8 column is often suitable for protein separations.
-
-
Sample Preparation:
-
Dissolve the PEGylated protein sample in the initial mobile phase.
-
Filter the sample through a 0.22 µm filter.
-
-
Instrumental Analysis:
-
Inject the sample onto the HPLC column.
-
Elute the sample using a gradient of increasing organic solvent (e.g., acetonitrile).
-
Monitor the eluent with a suitable detector. For PEGylated proteins that lack a strong chromophore, detectors such as Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) are often used in addition to or instead of a UV detector.[9]
-
-
Data Analysis:
-
The chromatogram will display peaks corresponding to the different PEGylated species. The retention time will depend on the overall hydrophobicity of the molecule, which is influenced by the degree of PEGylation.
-
The area of each peak can be used to quantify the relative amount of each species, and with appropriate calibration, the absolute amount.
-
Conclusion
MALDI-TOF mass spectrometry stands out as a powerful technique for the direct and rapid determination of the average degree of PEGylation and the distribution of PEGylated species. Its high sensitivity and speed make it an invaluable tool in the development and quality control of PEGylated biotherapeutics. While SEC and HPLC offer robust separation and quantification capabilities, they provide indirect information about the degree of PEGylation based on hydrodynamic size or retention characteristics.[10][] The choice of the most appropriate technique will ultimately depend on the specific analytical needs of the researcher. For comprehensive characterization, a combination of these orthogonal techniques is often the most effective approach.
References
- 1. Quantification of Polyethylene Glycol 400 Excreted in the Urine by MALDI-TOF Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. covalx.com [covalx.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. creativepegworks.com [creativepegworks.com]
A Comparative Guide to the Biodistribution of Linear vs. Branched PEG Conjugates
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. The architecture of the PEG polymer—whether it is a single, straight chain (linear) or a more complex, multi-chain structure (branched)—plays a critical role in determining the in vivo fate of the conjugate. This guide provides an objective comparison of the biodistribution profiles of linear versus branched PEG conjugates, supported by experimental data, to aid researchers in the selection of the optimal PEG architecture for their drug delivery applications.
Key Differences in Biodistribution and Pharmacokinetics
Experimental evidence consistently demonstrates that branched PEG conjugates exhibit a superior pharmacokinetic profile compared to their linear counterparts of the same total molecular weight.[1] This is primarily attributed to the enhanced steric hindrance provided by the branched structure, which more effectively shields the conjugated therapeutic from enzymatic degradation and recognition by the immune system.[2][3]
A study comparing TNF nanobodies conjugated to linear and branched 40 kDa PEGs revealed that the branched configurations (2 x 20 kDa and 4 x 10 kDa) resulted in a superior pharmacokinetic profile over the linear 1 x 40 kDa PEG.[1] While the exact mechanism is still under investigation, it is hypothesized that the more compact, globular structure of branched PEGs provides a more comprehensive "stealth" effect, reducing clearance by the reticuloendothelial system (RES), particularly uptake by the liver and spleen.[4][5] Consequently, branched PEG conjugates generally exhibit longer circulation half-lives, leading to prolonged therapeutic exposure.[1][2]
Interestingly, the enhanced in vivo circulation of branched PEG-proteins is not solely attributable to a larger hydrodynamic volume. Studies comparing the viscosity radii of proteins conjugated to linear and branched PEGs of the same total molecular weight found no significant size difference.[2] This suggests that factors such as polymer flexibility and the efficiency of surface shielding play a more dominant role in dictating clearance rates.[2]
Tissue penetration can also be influenced by PEG architecture in a tissue-specific manner.[1] Furthermore, high-density branched PEG coatings on nanoparticles have been shown to potentially increase their diffusion through the extracellular matrix, which could be advantageous for reaching target tissues.[5]
Data Presentation: Quantitative Comparison
The following table summarizes key quantitative data from comparative studies on the biodistribution of linear and branched PEG conjugates.
| Parameter | Linear PEG Conjugate | Branched PEG Conjugate | Molecule & Study | Citation |
| Pharmacokinetic Profile | Less optimal in vivo exposure | Superior in vivo exposure | TNF Nanobody-40 kDa PEG | [1] |
| Blood Circulation Half-life | Shorter | Longer | General observation for proteins | [2] |
| Accumulation in Liver & Spleen | Higher | Lower | PEGylated micelles | [4] |
| Tumor Accumulation | Lower | Higher | PEGylated micelles | [4] |
| Resistance to Proteolytic Digestion | Lower | Higher | General observation | [6] |
Experimental Protocols
The biodistribution of PEG conjugates is typically assessed through in vivo studies in animal models. A common methodology involves the following steps:
-
Preparation of PEG Conjugates: The therapeutic molecule (e.g., protein, nanoparticle) is chemically conjugated to either linear or branched PEG chains of a specific molecular weight.
-
Radiolabeling: For quantitative biodistribution analysis, the PEG conjugates are often radiolabeled, for instance, with Iodine-125 (¹²⁵I), using methods like the chloramine-T method.[4]
-
Animal Administration: The labeled conjugates are administered to laboratory animals (e.g., mice) via a specific route, commonly intravenous (IV) injection.[7]
-
In Vivo Imaging: Techniques like gamma camera imaging can be used to non-invasively monitor the distribution of the radiolabeled conjugates throughout the body at various time points.[4]
-
Tissue Harvesting and Analysis: At predetermined time points post-injection, animals are euthanized, and major organs and tissues (e.g., liver, spleen, kidneys, heart, lungs, tumor) are harvested.
-
Quantification: The radioactivity in each tissue sample is measured using a gamma counter. The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).[4]
-
Pharmacokinetic Analysis: Blood samples are collected at various time points to determine the pharmacokinetic parameters, such as circulation half-life, clearance rate, and area under the curve (AUC).
Visualizations
Structural Comparison of PEG Architectures
Caption: Structural differences between linear and branched PEG conjugates.
Generalized Experimental Workflow for Biodistribution Studies
Caption: Experimental workflow for comparing PEG conjugate biodistribution.
References
- 1. Pharmacokinetic, biodistribution, and biophysical profiles of TNF nanobodies conjugated to linear or branched poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Common Structures and Applications of PEGs | Biopharma PEG [biochempeg.com]
- 4. The impact of PEGylation patterns on the in vivo biodistribution of mixed shell micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Density Branched PEGylation for Nanoparticle Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Distribution and tissue uptake of poly(ethylene glycol) with different molecular weights after intravenous administration to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Target Engagement: Trifunctional Probes vs. Alternative Methods
For researchers, scientists, and drug development professionals, validating that a potential drug molecule interacts with its intended target within a complex biological system is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of target engagement validation methods, with a focus on probes synthesized with trifunctional linkers against established alternatives like Photoaffinity Labeling (PAL), the Cellular Thermal Shift Assay (CETSA), and Activity-Based Protein Profiling (ABPP).
The selection of an appropriate target engagement strategy is paramount for the successful progression of a drug candidate. Factors such as the nature of the target protein, the availability of specific ligands, and the desired experimental readout all influence this decision. This guide aims to provide an objective comparison of key methodologies, supported by experimental data and detailed protocols, to aid researchers in making informed choices for their specific research needs.
Comparing the Tools: A Head-to-Head Analysis
Trifunctional probes have emerged as versatile tools in chemical biology, offering a modular approach to probe design.[1] These probes typically consist of three key components: a recognition element that binds to the target protein, a reactive group for covalent modification, and a reporter tag for detection and enrichment.[1] This design allows for the efficient synthesis of a variety of probes for different targets and applications.[2][3][4]
Here, we compare the performance of trifunctional linker-based probes with other widely used target engagement validation techniques.
| Method | Principle | Advantages | Disadvantages | Typical Readout | Quantitative Data (Illustrative) |
| Trifunctional Probes | Covalent modification of the target protein by a probe containing a ligand, a reactive group, and a reporter tag.[1] | - Modular and versatile design[2][3][4]- Can be used for both identification and quantification[5]- Amenable to "click chemistry" for bioorthogonal labeling[6] | - Requires chemical synthesis of the probe- Potential for steric hindrance from the linker and tag[6]- Off-target labeling can occur | Western Blot, Mass Spectrometry, Fluorescence Imaging | Signal-to-Noise Ratio: HighDynamic Range: Broad |
| Photoaffinity Labeling (PAL) | Light-induced covalent cross-linking of a photoreactive probe to its target protein.[6][7][8] | - Captures both high and low-affinity interactions[9]- Provides information on the binding site[7] | - Requires UV irradiation, which can damage cells- Non-specific labeling is a common issue[10]- Probe synthesis can be complex[8] | Mass Spectrometry, Autoradiography, Western Blot | Labeling Efficiency: Variable (dependent on probe and target)Specificity: Moderate to High (with competition experiments) |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a target protein upon ligand binding.[11][12] | - Label-free method, no modification of the compound is needed[12]- Can be performed in intact cells and tissues- Applicable to a wide range of targets[13] | - Not suitable for all proteins (e.g., membrane proteins can be challenging)- Indirect measure of target engagement- Can be influenced by factors other than direct binding | Western Blot, Mass Spectrometry, Immunoassays | EC50 Shift: Typically 2-10 fold for potent bindersZ'-factor: > 0.5 in optimized assays |
| Activity-Based Protein Profiling (ABPP) | Uses reactive probes that covalently bind to the active site of a specific class of enzymes.[14][15][16] | - Directly measures enzyme activity[16]- High selectivity for specific enzyme families[14]- Can be used for in vivo studies[14] | - Limited to enzyme targets with a reactive catalytic residue[16]- Requires the design of a specific probe for each enzyme class[17] | Gel Electrophoresis, Mass Spectrometry, Fluorescence Imaging | IC50 values: Correlate well with biochemical assaysSelectivity: High (can profile entire enzyme families) |
Visualizing the Workflow: From Probe to Protein
To better understand the experimental processes, the following diagrams illustrate the general workflows for trifunctional probe-based target engagement, PAL, CETSA, and ABPP.
Caption: Workflow for trifunctional probe-based target engagement.
Caption: General workflow for Photoaffinity Labeling (PAL).
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Workflow for Activity-Based Protein Profiling (ABPP).
In-Depth Methodologies: Experimental Protocols
For researchers looking to implement these techniques, the following sections provide detailed protocols for key experiments.
Protocol 1: Target Engagement Validation using a Trifunctional Probe
This protocol outlines a general procedure for using a trifunctional probe to validate target engagement in cultured cells.
Materials:
-
Cultured cells expressing the target protein
-
Trifunctional probe (synthesized in-house or commercially available)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-coated magnetic beads (if using a biotin tag)
-
Wash buffers (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibody against the target protein
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cultured cells with the trifunctional probe at various concentrations and for different incubation times. Include a vehicle control (e.g., DMSO).
-
Covalent Labeling: If the probe contains a photo-reactive group, irradiate the cells with UV light at the appropriate wavelength and duration to induce covalent cross-linking.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer.
-
Protein Enrichment (for biotinylated probes):
-
Incubate the cell lysate with streptavidin-coated magnetic beads to capture the biotinylated probe-protein complexes.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
-
Elution: Elute the captured proteins from the beads using an elution buffer.
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate. An increased signal in the probe-treated samples compared to the control indicates target engagement.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol describes a basic CETSA experiment to assess the thermal stabilization of a target protein upon ligand binding.[11]
Materials:
-
Cultured cells
-
Test compound
-
PBS
-
Thermal cycler or heating block
-
Cell lysis buffer (e.g., PBS with protease inhibitors and 0.4% NP-40)
-
Centrifuge
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibody against the target protein
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control for a defined period.
-
Heat Shock:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. Include a non-heated control.
-
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Western Blot Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble target protein in each sample by Western blotting as described in Protocol 1.
-
A shift in the melting curve to a higher temperature in the compound-treated samples indicates ligand-induced stabilization and target engagement.[12]
-
Protocol 3: Photoaffinity Labeling (PAL)
This protocol provides a general workflow for identifying protein targets using photoaffinity labeling.[7][8]
Materials:
-
Photoaffinity probe
-
Cell lysate or purified protein
-
UV lamp (e.g., 365 nm)
-
Reaction buffer
-
SDS-PAGE gels
-
Detection method (e.g., autoradiography for radiolabeled probes, fluorescence scanner for fluorescent probes, or Western blot for tagged probes)
Procedure:
-
Incubation: Incubate the photoaffinity probe with the cell lysate or purified protein in a suitable reaction buffer. To control for non-specific binding, include a competition experiment where a high concentration of the non-photoreactive parent compound is added.[7]
-
UV Irradiation: Irradiate the samples with UV light for a specific duration to activate the photoreactive group and induce covalent cross-linking.[8]
-
Analysis:
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled proteins using the appropriate detection method. A specific band that appears in the probe-treated sample but is reduced or absent in the competition sample indicates the target protein.[9]
-
-
Target Identification (for unknown targets): Excise the specific band from the gel and identify the protein using mass spectrometry.
Protocol 4: Activity-Based Protein Profiling (ABPP)
This protocol outlines a competitive ABPP experiment to assess the engagement of a target enzyme by an inhibitor.[14][15]
Materials:
-
Cell lysate
-
Test inhibitor
-
Activity-based probe (ABP) specific for the enzyme class of interest
-
Reaction buffer
-
SDS-PAGE gels
-
Fluorescence gel scanner or streptavidin-HRP for biotinylated probes
Procedure:
-
Inhibitor Treatment: Pre-incubate the cell lysate with the test inhibitor at various concentrations. Include a vehicle control.
-
Probe Labeling: Add the activity-based probe to the lysates and incubate to allow for covalent labeling of the active enzymes.
-
Analysis:
-
Quench the labeling reaction and separate the proteins by SDS-PAGE.
-
Visualize the labeled enzymes using a fluorescence scanner (for fluorescent probes) or by Western blotting with streptavidin-HRP (for biotinylated probes).
-
A decrease in the signal of the target enzyme band in the inhibitor-treated samples compared to the control indicates that the inhibitor is engaging the active site of the enzyme.[16] The potency of the inhibitor can be determined by quantifying the signal intensity at different inhibitor concentrations.
-
References
- 1. Trifunctional Probe Building Blocks [sigmaaldrich.com]
- 2. A trifunctional probe for generation of fluorogenic glycan-photocrosslinker conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A trifunctional probe for generation of fluorogenic glycan-photocrosslinker conjugates - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Comparison of the photochemical behavior of four different photoactivatable probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 14. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Relative quantification of proteasome activity by activity-based protein profiling and LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 16. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 17. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of N-(Propargyl-PEG2)-N-bis(PEG1-alcohol)
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a detailed, step-by-step guide for the safe disposal of N-(Propargyl-PEG2)-N-bis(PEG1-alcohol), a bifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Chemical and Safety Overview
N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) is a molecule featuring a polyethylene glycol (PEG) backbone, which enhances solubility, and two key functional groups: a terminal propargyl group and two primary alcohol groups.[1] While the PEG component itself is generally considered biocompatible and biodegradable, the presence of the propargyl group dictates the compound's handling and disposal protocols.[2] Propargyl-containing compounds are reactive and can be hazardous; therefore, this substance must be treated as a hazardous chemical waste.
Quantitative Data Summary
For clarity, the key physicochemical properties of N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) are summarized in the table below.
| Property | Value |
| CAS Number | 2100306-62-3 |
| Molecular Formula | C15H29NO6 |
| Molecular Weight | 319.4 g/mol |
| Purity | Typically >95% |
| Functional Groups | Propargyl (-C≡CH), Alcohol (-OH) |
Experimental Protocol: Standard Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) from a laboratory setting. This procedure is designed to comply with general laboratory safety standards and environmental regulations.
1. Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure the following PPE is worn:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
2. Waste Segregation and Collection
-
Designated Waste Container: Do not mix N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) with non-hazardous waste. Collect all waste containing this chemical, including unused neat compound, contaminated solutions, and any contaminated labware (e.g., pipette tips, vials), in a dedicated and clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled with the full chemical name: "N-(Propargyl-PEG2)-N-bis(PEG1-alcohol)" and the appropriate hazard symbols as required by your institution's safety protocols.
-
Avoid Incompatibilities: Do not store this waste with strong oxidizing agents, acids, or bases.
3. Storage of Chemical Waste
-
Secure Storage: Store the sealed waste container in a designated, well-ventilated chemical waste storage area, away from heat sources and direct sunlight.
-
Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to prevent spills.
4. Final Disposal
-
Professional Disposal Service: The ultimate disposal of N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) must be conducted by a licensed hazardous waste disposal contractor.[2] Your institution's Environmental Health and Safety (EHS) office will have established procedures for the collection and disposal of chemical waste.
-
Incineration: Due to the nature of the propargyl group, incineration by a licensed facility is the recommended method of disposal.
-
Do Not Dispose Down the Drain: Under no circumstances should this chemical or its containers be disposed of in the sanitary sewer system.[2] While the PEG component is biodegradable, the propargyl group can have a negative environmental impact.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of N-(Propargyl-PEG2)-N-bis(PEG1-alcohol).
Caption: Disposal workflow for N-(Propargyl-PEG2)-N-bis(PEG1-alcohol).
References
Safeguarding Your Research: A Comprehensive Guide to Handling N-(Propargyl-PEG2)-N-bis(PEG1-alcohol)
For researchers and scientists at the forefront of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling N-(Propargyl-PEG2)-N-bis(PEG1-alcohol), a key reagent in advanced biochemical applications. By adhering to these protocols, you can minimize risks and foster a culture of safety and innovation.
Personal Protective Equipment (PPE): Your First Line of Defense
A thorough risk assessment is crucial for determining the appropriate level of PPE required.[4] For handling N-(Propargyl-PEG2)-N-bis(PEG1-alcohol), the following PPE is recommended to protect against potential chemical, biological, and physical hazards.[4]
Quantitative Data Summary
| PPE Component | Specification | Purpose |
| Eye Protection | ANSI Z87.1 compliant safety goggles or a full-face shield.[4] | Protects against chemical splashes and flying particles.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[6] | Prevents skin contact with the chemical.[7] |
| Body Protection | A lab coat or a disposable gown.[6] | Shields skin and personal clothing from spills.[5] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[8] | Minimizes inhalation of any potential vapors or aerosols. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and falling objects. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) ensures safety at every stage of its lifecycle in the laboratory.
Step-by-Step Handling Protocol
-
Receiving and Storage : Upon receipt, inspect the container for any damage. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition. Recommended storage is at -20°C.[9]
-
Preparation : Before handling, ensure that all necessary PPE is worn correctly. Work should be conducted in a chemical fume hood to minimize inhalation exposure.[8]
-
Handling and Use : Use only non-sparking tools to prevent ignition of flammable vapors. Avoid contact with skin, eyes, and clothing.[7] Do not eat, drink, or smoke in the handling area.[8]
-
Disposal : Dispose of unused product and contaminated materials as special waste.[8] Consult with your institution's environmental health and safety office for specific disposal guidelines in accordance with local, state, and federal regulations.
Emergency Response Plan: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
Step-by-Step Emergency Procedures
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[10] Remove contaminated clothing and wash it before reuse.[8] Seek medical attention if irritation persists.[8]
-
Eye Contact : Rinse cautiously with water for several minutes.[8] Remove contact lenses if present and easy to do. Continue rinsing.[8] Seek immediate medical attention.[7]
-
Inhalation : Move the individual to fresh air and keep them comfortable for breathing.[8] Seek medical attention if they feel unwell.[8]
-
Ingestion : Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[10]
-
Spill : In case of a spill, mix with an inert absorbent material like sand, and collect it in a tightly closed container for disposal.[8] Ensure the area is well-ventilated.
Visualizing Safety Workflows
To further clarify the handling and emergency procedures, the following diagrams illustrate the necessary steps in a clear and concise manner.
Caption: Standard Operating Procedure for Handling N-(Propargyl-PEG2)-N-bis(PEG1-alcohol).
Caption: Emergency Procedure for Skin Contact with N-(Propargyl-PEG2)-N-bis(PEG1-alcohol).
References
- 1. N-(Propargyl-PEG2)-N-Bis(PEG1-Alcohol) - CD Bioparticles [cd-bioparticles.net]
- 2. N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) | 2100306-62-3 [chemicalbook.com]
- 3. N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) | 2100306-62-3 | Benchchem [benchchem.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. broadpharm.com [broadpharm.com]
- 9. N-(alcohol-PEG2)-N-bis(PEG2-propargyl) | BroadPharm [broadpharm.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
